molecular formula C10H7BrFNO B1458022 8-Bromo-5-fluoro-6-methoxyquinoline CAS No. 1369499-08-0

8-Bromo-5-fluoro-6-methoxyquinoline

Cat. No.: B1458022
CAS No.: 1369499-08-0
M. Wt: 256.07 g/mol
InChI Key: YNPRIZUYHXTIKI-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H7BrFNO and its molecular weight is 256.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-fluoro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPRIZUYHXTIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1F)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Bromo-5-fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 8-Bromo-5-fluoro-6-methoxyquinoline, a halogenated and functionalized quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, and its targeted functionalization allows for the fine-tuning of physicochemical and biological properties.[1] This document outlines a robust synthetic pathway, detailed characterization protocols, and essential safety considerations, designed to empower researchers to confidently produce and validate this valuable chemical entity.

Introduction: The Significance of Functionalized Quinolines

The quinoline ring system is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic incorporation of substituents onto the quinoline core is a pivotal strategy in modern drug discovery, enabling the modulation of a compound's pharmacokinetic and pharmacodynamic profile. The subject of this guide, this compound, presents a unique combination of functional groups:

  • The Methoxy Group (-OCH₃): This electron-donating group at the 6-position can influence the electron density of the aromatic system, impacting its reactivity and potential interactions with biological targets.

  • The Fluoro Group (-F): The introduction of fluorine at the 5-position can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the quinoline nitrogen, all of which are critical parameters in drug design.

  • The Bromo Group (-Br): The bromine atom at the 8-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the construction of diverse chemical libraries for biological screening.

This guide provides a scientifically grounded, step-by-step approach to the synthesis and rigorous characterization of this promising molecule.

Synthetic Strategy and Rationale

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with a modified Skraup-Doebner-von Miller reaction to construct the core quinoline ring, followed by a regioselective electrophilic bromination.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Regioselective Bromination 3-Fluoro-4-methoxyaniline 3-Fluoro-4-methoxyaniline H2SO4_Nitrobenzene H₂SO₄, Nitrobenzene (Oxidizing Agent) 3-Fluoro-4-methoxyaniline->H2SO4_Nitrobenzene Acrolein Acrolein Acrolein->H2SO4_Nitrobenzene 5-Fluoro-6-methoxyquinoline 5-Fluoro-6-methoxyquinoline H2SO4_Nitrobenzene->5-Fluoro-6-methoxyquinoline Skraup-Doebner-von Miller Reaction NBS N-Bromosuccinimide (NBS) in CHCl₃ 5-Fluoro-6-methoxyquinoline->NBS Electrophilic Aromatic Substitution This compound This compound NBS->this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Fluoro-6-methoxyquinoline via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic and effective method for the synthesis of quinolines from anilines.[3] In this proposed synthesis, 3-fluoro-4-methoxyaniline is reacted with acrolein (generated in situ from the dehydration of glycerol with sulfuric acid) in the presence of an oxidizing agent.

Causality of Experimental Choices:

  • Starting Material: 3-Fluoro-4-methoxyaniline is selected as the aniline precursor to introduce the desired fluoro and methoxy substituents at the 5 and 6 positions of the final quinoline ring system, respectively.

  • Reagents: Glycerol and concentrated sulfuric acid are used to generate acrolein in situ. This is often preferred over using acrolein directly due to its high reactivity and tendency to polymerize.[4] Nitrobenzene is a common oxidizing agent in this reaction, facilitating the aromatization of the dihydroquinoline intermediate to the final quinoline product.

  • Reaction Conditions: The reaction is typically heated to ensure the dehydration of glycerol and to drive the cyclization and oxidation steps to completion.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Aniline and Oxidant: To this mixture, add 3-fluoro-4-methoxyaniline and nitrobenzene.

  • Heating: Heat the reaction mixture to approximately 140°C for 8-10 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto ice and neutralized with a concentrated sodium hydroxide solution until basic.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Electrophilic Bromination

The second step involves the regioselective bromination of the synthesized 5-fluoro-6-methoxyquinoline. The electron-donating methoxy group at the 6-position activates the quinoline ring towards electrophilic aromatic substitution, directing the incoming electrophile to the ortho and para positions. The 8-position is sterically accessible and electronically favored for bromination.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is often preferred over liquid bromine for its ease of handling and reduced side reactions.[5]

  • Solvent: A non-polar, aprotic solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) is typically used for this type of reaction.

  • Reaction Conditions: The reaction is generally carried out at room temperature to maintain selectivity and prevent over-bromination.

Experimental Protocol:

  • Dissolution: Dissolve the purified 5-fluoro-6-methoxyquinoline in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • NBS Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Characterization Workflow

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following workflow outlines the key analytical techniques to be employed.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized_Product Purified this compound NMR ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) Synthesized_Product->NMR MS Mass Spectrometry (MS) (Molecular Weight and Formula Confirmation) Synthesized_Product->MS IR Infrared (IR) Spectroscopy (Functional Group Identification) Synthesized_Product->IR HPLC High-Performance Liquid Chromatography (HPLC) (Purity Determination) Synthesized_Product->HPLC TLC Thin Layer Chromatography (TLC) (Reaction Monitoring and Purity Check) Synthesized_Product->TLC

Caption: A comprehensive workflow for the characterization of the target compound.

Expected Spectroscopic Data

While experimental data for this specific molecule is not widely published, we can predict the expected spectroscopic characteristics based on known principles and data for analogous structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.8ddJ ≈ 4.5, 1.5Typical chemical shift for H-2 of a quinoline, coupled to H-3 and H-4.
H-3~7.4ddJ ≈ 8.5, 4.5Coupled to both H-2 and H-4.
H-4~8.1ddJ ≈ 8.5, 1.5Coupled to H-3 and H-2.
H-7~7.2dJ(H-F) ≈ 9.0The fluorine at position 5 will couple with the ortho proton at H-7.
OCH₃~4.0s-Singlet for the methoxy protons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150Standard chemical shift for C-2 in quinolines.
C-3~122
C-4~135
C-4a~145
C-5~155 (d, ¹J(C-F) ≈ 250 Hz)Large one-bond coupling constant with fluorine.
C-6~150Attached to the electron-donating methoxy group.
C-7~115 (d, ²J(C-F) ≈ 20 Hz)Two-bond coupling to fluorine.
C-8~110Attached to the bromine atom.
C-8a~140
OCH₃~56Typical for a methoxy carbon.

Mass Spectrometry (MS):

  • Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity ratio). The exact mass of the molecular ion should be consistent with the molecular formula C₁₀H₇BrFNO.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).[6][7] Cleavage of the bromine atom is also a possible fragmentation route.[7]

Infrared (IR) Spectroscopy:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1500-1600 cm⁻¹

  • C-O stretching (methoxy): ~1250 cm⁻¹ and ~1030 cm⁻¹

  • C-F stretching: ~1100-1200 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Applications in Drug Discovery and Research

Substituted quinolines are of immense interest in drug discovery due to their diverse pharmacological activities.[8][9][10] this compound, as a functionalized building block, can be utilized in several key areas:

  • Scaffold for Library Synthesis: The bromine atom at the 8-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of a diverse library of analogues for high-throughput screening.

  • Lead Optimization: The unique substitution pattern of this molecule can be incorporated into existing pharmacophores to improve their drug-like properties, such as metabolic stability and target affinity.

  • Probe for Biological Studies: The quinoline core can interact with various biological targets, and this specific derivative could be used as a chemical probe to investigate cellular pathways and enzyme functions.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12]

  • Handling of Reagents:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add to other solutions slowly and with cooling.

    • Nitrobenzene: Toxic and readily absorbed through the skin.

    • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and thorough characterization of this compound. By understanding the rationale behind the synthetic strategy and employing the detailed characterization workflow, researchers can confidently produce and validate this valuable molecule for its application in drug discovery and chemical biology. The provided protocols are based on established chemical principles and are designed to be both robust and adaptable to specific laboratory conditions.

References

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • PMC. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Available from: [Link]

  • PubMed. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Available from: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Available from: [Link]

  • ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. Available from: [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Available from: [Link]

  • PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available from: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Available from: [Link]

  • PubMed. Synthesis of Novel 6,7-dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from: [Link]

  • MDPI. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]

  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). Available from: [Link]

  • PubMed. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

  • YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Available from: [Link]

  • YouTube. Mass Spectrometry Fragmentation Part 1. Available from: [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

An In-depth Technical Guide to 8-Bromo-5-fluoro-6-methoxyquinoline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-fluoro-6-methoxyquinoline is a halogenated and substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous natural and synthetic bioactive compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and central nervous system (CNS) activities. The strategic placement of a bromine atom at the 8-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position of the quinoline ring system imparts unique physicochemical properties that can influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of this compound, including its key chemical properties, a plausible synthetic route, methods for its purification and characterization, and a discussion of its potential applications in pharmaceutical research. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel quinoline-based therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1369499-08-0[1]
Molecular Formula C₁₀H₇BrFNO[1]
Molecular Weight 256.07 g/mol [1]
Appearance White to off-white solid (predicted)
Purity ≥98% (typical for commercial samples)[1]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.

Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_Workflow A Substituted Aniline Precursor B Cyclization Reaction (e.g., Skraup or Doebner-von Miller) A->B Glycerol, Oxidizing Agent, Acid C 5-Fluoro-6-methoxyquinoline B->C D Electrophilic Bromination C->D Brominating Agent (e.g., NBS, Br2) E This compound D->E Analytical_Workflow A Crude Product B Purification (Column Chromatography or Recrystallization) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Characterization C->D E 1H NMR D->E F 13C NMR D->F G Mass Spectrometry D->G H IR Spectroscopy D->H

Sources

8-Bromo-5-fluoro-6-methoxyquinoline: A Technical Guide to Investigating its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Foundation for Bioactivity

The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its rigid structure and the ability to undergo diverse substitutions allow for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 8-Bromo-5-fluoro-6-methoxyquinoline, is a synthetic derivative whose potential biological activities remain largely unexplored in publicly available literature. However, an analysis of its structural features—a halogenated and methoxy-substituted quinoline ring—provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and neurologically active agent.

The presence of a bromine atom at the 8-position and a fluorine atom at the 5-position is significant. Halogenation is a common strategy in drug design to enhance lipophilicity, improve membrane permeability, and modulate metabolic stability. Furthermore, the electronic properties of halogens can influence the binding affinity of the molecule to its biological targets. The methoxy group at the 6-position, an electron-donating group, can also impact the molecule's electronic distribution and hydrogen-bonding capabilities, which are crucial for molecular recognition.

This technical guide will provide a comprehensive overview of the predicted biological activities of this compound based on a thorough analysis of structurally related compounds. We will delve into the potential mechanisms of action and provide detailed, field-proven experimental protocols to enable researchers to systematically investigate and validate these predicted activities.

Predicted Biological Activity I: Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in oncology. Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase.

Structure-Activity Relationship Insights from Related Compounds

Studies on substituted quinolines have revealed key structural features that contribute to their anticancer efficacy. The presence of electron-withdrawing groups, such as halogens, on the quinoline ring has been shown to enhance cytotoxic activity in many instances. For example, brominated quinolines have exhibited significant antiproliferative effects against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma). Specifically, compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have shown inhibitory effects, with the latter demonstrating high activity with IC50 values in the range of 5.45–9.6 μg/mL.[1][2] The introduction of a hetaryl moiety at the C-2 position of the quinoline ring is also suggested to enhance anticancer activity by potentially improving DNA-quinoline binding properties.[3]

The methoxy group, while being electron-donating, can also play a crucial role. Its position on the quinoline ring can influence the molecule's interaction with target enzymes. For instance, alkoxy groups at the C-7 position have been noted for their importance in the optimal activity of some anticancer quinolines.[4]

Potential Mechanism of Action: Topoisomerase Inhibition

A plausible mechanism of action for the anticancer activity of this compound is the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Many anticancer drugs, including the quinoline-based camptothecin and its derivatives, function by stabilizing the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis in cancer cells. Several brominated quinoline derivatives have been shown to inhibit human topoisomerase I.[1] Given the structural similarities, it is hypothesized that this compound may also exert its cytotoxic effects through this pathway.

Predicted Biological Activity II: Antimicrobial Efficacy

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The halogen and methoxy substitutions on this compound suggest a strong potential for antibacterial and antifungal activities.

Insights from Halogenated and Methoxy-Substituted Quinolines

Halogenated quinolines have demonstrated potent activity against a range of bacterial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[5][6] Some halogenated quinolines have also been shown to be effective in eradicating bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[6][7] The position and nature of the halogen can significantly impact the antimicrobial spectrum and potency.

Methoxy-substituted quinolines have also been investigated for their antimicrobial properties. For example, a series of 7-methoxyquinoline derivatives bearing a sulfonamide moiety exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as unicellular fungi.[8] One of the most effective compounds from this series demonstrated a minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans.[8]

Potential Mechanism of Action

The antimicrobial mechanism of quinoline derivatives can vary. Fluoroquinolones, for instance, famously inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and segregation. Other quinolines may disrupt cell membrane integrity or other vital cellular processes. For this compound, a primary hypothesis would be the inhibition of bacterial topoisomerases, a mechanism shared by many clinically successful quinolone antibiotics.

Predicted Biological Activity III: Neurological Effects

The role of quinoline derivatives in the central nervous system (CNS) is complex, with some compounds showing neuroprotective properties while others exhibit neurotoxicity.[9][10] This dual nature necessitates a careful evaluation of the potential neurological effects of this compound.

Neuroprotection vs. Neurotoxicity: A Double-Edged Sword

Several quinoline-based compounds are being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12][13] Their proposed mechanisms of action often involve antioxidant properties, chelation of metal ions, and inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[4][10] The ability of many quinoline derivatives to cross the blood-brain barrier makes them attractive candidates for CNS-targeted therapies.

However, it is crucial to acknowledge the documented neurotoxicity of certain halogenated quinolines.[9] For instance, some historical antimalarial and antiparasitic quinolines have been associated with an idiosyncratic CNS toxicity syndrome. Therefore, any investigation into the neurological activity of this compound must include a thorough assessment of its potential neurotoxic effects.

Given the limited specific data for this substitution pattern, the primary approach would be to screen the compound for both neuroprotective and neurotoxic activities in relevant in vitro models.

Experimental Validation: A Step-by-Step Guide

To empirically determine the biological activities of this compound, a systematic approach employing a series of well-established in vitro assays is recommended.

I. Assessment of Anticancer Activity

A. In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed (nicked and linear) DNA. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

II. Evaluation of Antimicrobial Activity

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation and Visualization

Comparative Cytotoxicity Data of Related Quinolines
CompoundCell LineIC₅₀ (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6[1][2]
6,8-dibromotetrahydroquinolineA549, HeLa, HT29, Hep3B, MCF72–50
5-bromo-6,8-dimethoxyquinolineA549, HeLa, HT29, Hep3B, MCF72–50
Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat 24h incubate Incubate for 48-72h treat->incubate mtt_add Add MTT Reagent incubate->mtt_add formazan Incubate & Formazan Formation mtt_add->formazan 4h solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze Topoisomerase_Inhibition_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis mix Prepare Reaction Mix (DNA, Buffer, Enzyme) add_inhibitor Add Test Compound mix->add_inhibitor incubate_reaction Incubate at 37°C add_inhibitor->incubate_reaction 30 min stop_reaction Terminate Reaction incubate_reaction->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands electrophoresis->visualize UV Light

Caption: Workflow for the Topoisomerase I Inhibition Assay.

Conclusion

While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural analogues strongly suggests its potential as a bioactive compound. The presence of bromo, fluoro, and methoxy substituents on the quinoline scaffold provides a solid foundation for hypothesizing anticancer and antimicrobial activities, with a plausible mechanism for the former being topoisomerase inhibition. The potential for neurological effects, both protective and toxic, also warrants careful investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these predicted activities and elucidate the pharmacological profile of this promising molecule. The findings from such studies will be instrumental in determining the potential of this compound as a lead compound for future drug development efforts.

References

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8-Bromo-5-fluoro-6-methoxyquinoline: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of clinically successful drugs.[1][2] Its versatile synthetic accessibility and capacity for broad biological activity make it an enduring scaffold for therapeutic innovation.[3][4][5] This guide introduces a specifically functionalized quinoline core, 8-bromo-5-fluoro-6-methoxyquinoline , poised for significant impact in modern drug discovery. We will dissect the strategic rationale behind its unique substitution pattern, detailing how the synergistic interplay of its bromine, fluorine, and methoxy moieties can be leveraged to overcome prevalent challenges in drug development, including metabolic instability, target selectivity, and pharmacokinetic optimization. This document serves as a technical primer and a strategic roadmap for harnessing the potential of this promising scaffold.

The Quinoline Core: A Foundation of Therapeutic Success

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a structural motif found in a wide array of pharmacologically active compounds.[6] Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups, facilitating precise interactions with biological targets. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and interaction with physiological environments.

Historically, quinoline-based compounds have been pivotal in the fight against infectious diseases, with quinine and chloroquine being prominent examples of antimalarial drugs.[6] In contemporary drug discovery, the quinoline scaffold has demonstrated remarkable versatility, with derivatives showing efficacy as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[5][7][8] This broad spectrum of activity underscores the "druggability" of the quinoline core, making it a fertile ground for the development of novel therapeutics.[1][2]

Strategic Functionalization: The Power of Bromine, Fluorine, and Methoxy Substituents

The therapeutic potential of a scaffold is profoundly influenced by its substitution pattern. The this compound core has been strategically designed to incorporate three key functional groups, each contributing unique and advantageous properties.

The Role of Bromine: A Versatile Handle and Bioactive Contributor

The bromine atom at the 8-position serves a dual purpose. Firstly, it is an excellent synthetic handle for further molecular elaboration. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[9] This allows for the facile introduction of a diverse range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Secondly, bromine itself can contribute to the biological activity of a molecule. Brominated compounds have been utilized in pharmaceuticals for their sedative, antiseptic, and anticancer properties.[10][11] The presence of bromine can enhance lipophilicity, potentially improving membrane permeability and bioavailability.[12] Furthermore, the bromine atom can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.

Fluorine: Enhancing Metabolic Stability and Binding Affinity

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[13][14] The fluorine atom at the 5-position of the quinoline ring offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[15] This can block sites of metabolism, leading to increased metabolic stability, a longer half-life, and improved oral bioavailability.[16]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing the pKa of the molecule.[15] This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[17] By strategically placing fluorine, it is possible to enhance the binding affinity and selectivity of a compound for its intended target.[13][16]

The Methoxy Group: A Modulator of Bioactivity and Solubility

The methoxy group at the 6-position is a common feature in many natural products and approved drugs.[18] Its presence can significantly influence a molecule's biological and physicochemical properties:

  • Electronic Effects: The methoxy group is an electron-donating group through resonance, which can modulate the electron density of the quinoline ring system and influence its reactivity and binding affinity with biological targets.[19][20]

  • Improved Solubility and Permeability: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can improve a compound's solubility in aqueous environments.[21] The methyl group can also contribute to a favorable lipophilicity profile.

  • Conformational Control: The methoxy group can exert steric effects that influence the preferred conformation of the molecule, which can be critical for optimal binding to a target.[19]

Proposed Synthetic Pathways

The synthesis of the this compound scaffold can be approached through established synthetic methodologies for quinoline derivatives. A plausible retrosynthetic analysis suggests a multi-step synthesis starting from commercially available precursors.

Synthetic Pathway Scaffold This compound Intermediate2 Cyclization Precursor Scaffold->Intermediate2 Cyclization Intermediate1 Substituted Aniline StartingMaterial1 Commercially Available Aniline Derivative Intermediate1->StartingMaterial1 Bromination/ Fluorination/ Methoxylation Intermediate2->Intermediate1 Functional Group Interconversion StartingMaterial2 Acylation/Condensation Reagent Intermediate2->StartingMaterial2 Acylation/ Condensation

Caption: Proposed retrosynthetic analysis for the this compound scaffold.

A potential forward synthesis could involve the following key steps:

  • Functionalization of a Precursor Aniline: Starting with a suitable aniline derivative, sequential or one-pot reactions can be employed to introduce the bromine, fluorine, and methoxy groups onto the benzene ring.

  • Skraup-Doebner-von Miller Reaction or Similar Cyclization: The functionalized aniline can then be subjected to a classic quinoline synthesis, such as the Skraup-Doebner-von Miller reaction with glycerol or an α,β-unsaturated aldehyde/ketone in the presence of an acid and an oxidizing agent.

  • Purification and Characterization: The final product would be purified using standard techniques like column chromatography and fully characterized by NMR, mass spectrometry, and elemental analysis.

Potential Therapeutic Applications and Target Classes

The unique combination of functional groups on the this compound scaffold suggests its potential utility across a range of therapeutic areas and target classes.

Oncology

The quinoline scaffold is well-represented in anticancer drug discovery, with numerous derivatives reported to inhibit key targets in cancer progression.[1][2][5]

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket of the enzyme. The this compound scaffold could serve as a foundation for the development of inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., Abl, Src). The bromine at the 8-position provides a vector for introducing side chains that can target the solvent-exposed region of the kinase domain, enhancing selectivity and potency.

  • Topoisomerase Inhibitors: Quinolines are also known to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[5] The planar nature of the quinoline ring is well-suited for this mechanism of action.

Infectious Diseases

Building on the historical success of quinolines as anti-infective agents, the this compound scaffold holds promise for the development of novel antibacterial and antiviral drugs.

  • Antibacterial Agents: Fluoroquinolones are a major class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The fluorine atom at the 5-position of the proposed scaffold could mimic the critical fluorine at the 6-position of many fluoroquinolones, which is known to be important for their antibacterial activity.[16]

  • Antiviral Agents: Substituted quinolines have been investigated for their activity against a range of viruses, including influenza and HIV.[22] The scaffold can be decorated with various functional groups to inhibit viral entry, replication, or assembly.

Experimental Protocols: A Starting Point for Investigation

To facilitate the exploration of the this compound scaffold, we provide a hypothetical, yet representative, experimental protocol for its derivatization and a common biological assay.

Protocol: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol describes a general method for diversifying the scaffold at the 8-position.

Experimental Workflow Start Start: this compound Step1 Combine scaffold, boronic acid, Pd catalyst, and base in a solvent Start->Step1 Step2 Heat the reaction mixture under inert atmosphere Step1->Step2 Step3 Monitor reaction progress by TLC or LC-MS Step2->Step3 Step4 Quench the reaction and perform aqueous workup Step3->Step4 Step5 Purify the crude product by column chromatography Step4->Step5 End End: 8-Aryl-5-fluoro-6-methoxyquinoline derivative Step5->End

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

  • Heating: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Hypothetical Antiproliferative Activity

The following table presents hypothetical IC₅₀ values for a series of derivatives, illustrating a potential structure-activity relationship.

CompoundR Group at 8-positionHeLa IC₅₀ (µM)A549 IC₅₀ (µM)
Scaffold -Br> 50> 50
1a -Phenyl15.222.8
1b 4-Fluorophenyl8.711.4
1c 4-Methoxyphenyl12.518.9
1d 3-Aminophenyl5.17.3
1e 2-Pyridyl9.813.1

This hypothetical data suggests that derivatization at the 8-position is crucial for antiproliferative activity and that substituents capable of forming hydrogen bonds (e.g., the amino group in 1d ) may enhance potency.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic combination of a versatile synthetic handle (bromine), a metabolic stabilizer and binding enhancer (fluorine), and a modulator of physicochemical properties (methoxy group) on a proven privileged core provides a rich platform for medicinal chemistry exploration. Future research should focus on the efficient synthesis of the core and the generation of diverse libraries of derivatives for screening against a wide range of biological targets. In-depth studies of the structure-activity relationships, guided by computational modeling, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this exciting scaffold.

References

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The Enduring Legacy of the Quinoline Core: A Synthetic Chemist's Guide to its Discovery and Elaboration

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Cornerstone Syntheses and Modern Innovations

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine.[3] This privileged structure's unique electronic and steric properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[4][5][6][7] The versatility of the quinoline core, which allows for functionalization at multiple positions, has driven over a century of synthetic innovation, aimed at accessing novel analogues with enhanced potency and specificity.[1] This guide provides an in-depth exploration of the classical named reactions that form the bedrock of quinoline synthesis, offering insights into their historical context, mechanistic underpinnings, and practical considerations. We will also touch upon the evolution of these methods into the modern era, including the drive towards more efficient and asymmetric approaches.

The Classical Era: Foundational Syntheses of the Quinoline Nucleus

The late 19th century was a golden age for synthetic organic chemistry, witnessing the discovery of several seminal methods for constructing the quinoline core, many of which are still in use today.[8][9] These reactions, often harsh by modern standards, were revolutionary for their time and provided the first reliable access to a wide range of substituted quinolines.

The Skraup Synthesis (1880): A Reaction Born of Vigor

Discovered by the Czech chemist Zdenko Hans Skraup in 1880, this is one of the oldest and most direct methods for the synthesis of quinoline itself.[10][11] The archetypal reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[11]

Causality in Experimental Choices: The Skraup synthesis is a powerful, albeit often aggressive, method. The choice of concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the key intermediate, acrolein, and as a catalyst for the subsequent cyclization.[3][12] The oxidizing agent, often nitrobenzene corresponding to the aniline used, is crucial for the final aromatization step to form the quinoline ring. The reaction is notoriously exothermic, and the inclusion of a moderator like ferrous sulfate is a classic control measure to prevent polymerization and ensure a manageable reaction rate.[11]

Reaction Mechanism: The mechanism proceeds through several key stages:

  • Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[3]

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

  • Dehydration and Oxidation: A subsequent dehydration and oxidation (aromatization) yields the final quinoline product.

Skraup_Synthesis Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct Glycerol Glycerol H2SO4 H₂SO₄ Acrolein Acrolein (in situ) H2SO4->Acrolein Dehydration Acrolein->MichaelAdduct Michael Addition CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Acid-catalyzed Cyclization Dihydroquinoline 1,2-Dihydroquinoline CyclizedIntermediate->Dihydroquinoline Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant->Quinoline Oxidation

Caption: The Skraup Synthesis Workflow.

Protocol Example: Synthesis of Quinoline

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline, nitrobenzene, and glycerol in a large flask equipped with a reflux condenser.

  • Add ferrous sulfate heptahydrate as a moderator.

  • Heat the mixture gently. Once the reaction commences (indicated by vigorous boiling), remove the heat source immediately.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

  • Cool the mixture and dilute with water.

  • Remove unreacted nitrobenzene by steam distillation.

  • Make the solution alkaline with sodium hydroxide to liberate the quinoline.

  • Isolate the quinoline by steam distillation, followed by extraction and purification.

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile modification that allows for the synthesis of substituted quinolines.[13][14] This reaction utilizes α,β-unsaturated aldehydes or ketones, which can be pre-formed or generated in situ from the condensation of two carbonyl compounds.[13]

Causality in Experimental Choices: The key innovation of the Doebner-von Miller reaction is the replacement of glycerol with α,β-unsaturated carbonyl compounds.[15] This allows for the introduction of substituents on the pyridine ring of the quinoline nucleus.[16] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[13] The mechanism is thought to be similar to the Skraup synthesis, involving a Michael addition followed by cyclization and oxidation. A key point of debate in the mechanism is the potential for a fragmentation-recombination pathway, which has been supported by isotope scrambling experiments.[13]

Reaction Mechanism: The generally accepted mechanism mirrors the Skraup synthesis, but starts with an α,β-unsaturated carbonyl compound instead of generating acrolein in situ.

Doebner_von_Miller Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct UnsatCO α,β-Unsaturated Carbonyl UnsatCO->MichaelAdduct Michael Addition Acid Acid Catalyst CyclizedIntermediate Cyclized Intermediate Acid->CyclizedIntermediate Cyclization/ Dehydration MichaelAdduct->CyclizedIntermediate SubstQuinoline Substituted Quinoline CyclizedIntermediate->SubstQuinoline Oxidation

Caption: The Doebner-von Miller Reaction Pathway.

Table 1: Comparison of Skraup and Doebner-von Miller Syntheses

FeatureSkraup SynthesisDoebner-von Miller Reaction
Carbon Source Glycerol (forms acrolein in situ)α,β-Unsaturated aldehydes or ketones
Product Primarily unsubstituted quinolineSubstituted quinolines
Key Advantage Direct synthesis of the parent quinolineVersatility in introducing substituents
Key Challenge Highly exothermic and potentially violentControl of regioselectivity with unsymmetrical ketones
The Friedländer Synthesis (1882): A Convergent Condensation

Discovered by Paul Friedländer in 1882, this method offers a more convergent approach to quinoline synthesis.[17][18] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][18]

Causality in Experimental Choices: The Friedländer synthesis is mechanistically distinct from the Skraup and Doebner-von Miller reactions. It proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclodehydration.[17] The choice of an acid or base catalyst depends on the specific substrates.[18] A significant advantage of this method is the unambiguous regiochemical outcome, as the substitution pattern is predetermined by the starting materials. However, a major limitation has historically been the limited availability of the required 2-aminoaryl carbonyl compounds.[19]

Reaction Mechanism: Two primary mechanistic pathways are proposed:

  • Aldol Pathway: An initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration.

  • Schiff Base Pathway: Formation of a Schiff base between the aniline and the methylene carbonyl compound, followed by an intramolecular aldol-type cyclization and dehydration.

Friedlander_Synthesis Start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Pathway1 Pathway A: Aldol Condensation Start->Pathway1 Pathway2 Pathway B: Schiff Base Formation Start->Pathway2 AldolAdduct Aldol Adduct Pathway1->AldolAdduct SchiffBase Schiff Base Pathway2->SchiffBase Cyclization1 Cyclodehydration AldolAdduct->Cyclization1 Cyclization2 Intramolecular Aldol & Dehydration SchiffBase->Cyclization2 Quinoline Substituted Quinoline Cyclization1->Quinoline Cyclization2->Quinoline

Caption: Mechanistic Pathways of the Friedländer Synthesis.

The Combes Synthesis (1888): A Diketone-Based Approach

The Combes synthesis, reported by Alphonse Combes in 1888, involves the acid-catalyzed reaction of an aniline with a β-diketone.[20][21]

Causality in Experimental Choices: This method is valuable for the preparation of 2,4-disubstituted quinolines.[3] The reaction proceeds by first forming an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[22] The subsequent cyclization is the rate-determining step and requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to promote the electrophilic attack on the aniline ring.[20][22] The regioselectivity can be influenced by the steric and electronic properties of both the aniline and the β-diketone.[20]

Protocol Example: Synthesis of 2,4-Dimethylquinoline

  • Mix aniline and acetylacetone (a β-diketone).

  • Slowly add the mixture to concentrated sulfuric acid, keeping the temperature controlled.

  • Heat the reaction mixture for a short period.

  • Pour the mixture onto ice and basify with a strong base (e.g., NaOH).

  • Extract the product with an organic solvent.

  • Purify the 2,4-dimethylquinoline by distillation or chromatography.

The Conrad-Limpach-Knorr Synthesis (1887): Accessing Hydroxyquinolines

This synthesis, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, provides a route to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones).[23][24][25] The outcome is dictated by the reaction conditions. It involves the reaction of an aniline with a β-ketoester.

Causality in Experimental Choices: The regiochemical outcome of this synthesis is a classic example of kinetic versus thermodynamic control.

  • Conrad-Limpach (Kinetic Control): At lower temperatures, the more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent thermal cyclization (often at high temperatures, ~250 °C) yields the 4-hydroxyquinoline.[23][26]

  • Knorr (Thermodynamic Control): At higher initial reaction temperatures, the aniline attacks the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. Acid-catalyzed cyclization then furnishes the 2-hydroxyquinoline.[23]

Table 2: Regiocontrol in the Conrad-Limpach-Knorr Synthesis

ConditionInitial Reaction SiteIntermediateFinal Product
Low Temp (Kinetic) Ketone Carbonylβ-Arylaminocrotonate4-Hydroxyquinoline
High Temp (Thermodynamic) Ester Carbonylβ-Ketoanilide2-Hydroxyquinoline

Modern Era: Advancing Efficiency, Sustainability, and Asymmetry

While the classical methods are foundational, modern synthetic chemistry has focused on overcoming their limitations, such as harsh conditions, low yields, and lack of stereocontrol.[5][27]

Key Advancements:

  • Catalysis: The development of novel catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, has enabled many of these classical reactions to proceed under milder conditions with improved yields and selectivity.[28][29]

  • Green Chemistry: There is a significant push towards more environmentally benign syntheses, utilizing methods like microwave irradiation, ultrasound, solvent-free reactions, and reusable catalysts to reduce waste and energy consumption.[30][31]

  • Multicomponent Reactions (MCRs): Reactions like the Povarov reaction (a formal [4+2] cycloaddition) allow for the rapid assembly of complex quinolines from three or more starting materials in a single pot, enhancing synthetic efficiency.[28]

  • Asymmetric Synthesis: Given the importance of chirality in drug action, the development of asymmetric methods for quinoline synthesis is a major contemporary goal. This is often achieved using chiral catalysts, such as chiral Ti(IV) complexes in Diels-Alder reactions, to produce enantiomerically enriched quinoline derivatives.[32][33][34]

Conclusion: A Continuously Evolving Field

The synthesis of substituted quinolines has a rich history, evolving from forceful, high-temperature reactions to sophisticated, catalyst-controlled transformations. The classical named reactions—Skraup, Doebner-von Miller, Friedländer, Combes, and Conrad-Limpach-Knorr—remain fundamental to the field, providing the intellectual and practical framework upon which modern methods are built. For today's researchers and drug development professionals, a deep understanding of these foundational syntheses is indispensable. It informs not only the retrosynthetic analysis of complex targets but also the rational design of novel, more efficient, and stereoselective routes to the next generation of quinoline-based therapeutics and advanced materials. The enduring relevance of these century-old reactions is a testament to their power and versatility, and their continued evolution ensures that the quinoline core will remain a central focus of synthetic innovation for the foreseeable future.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis of Quinolines. PubMed. Available at: [Link]

  • Skraup's Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. Semantic Scholar. Available at: [Link]

  • Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. Available at: [Link]

  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Available at: [Link]

  • Skraup reaction. Wikipedia. Available at: [Link]

  • Doebner-Miller reaction and applications. Slideshare. Available at: [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

  • The Friedl??nder Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Doebner-von Miller Synthesis. Unknown Source.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Available at: [Link]

  • Combes Quinoline Synthesis. Unknown Source.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]

  • First asymmetric synthesis of quinoline derivatives by inverse electron demand (IED) Diels-Alder reaction using chiral Ti(IV) complex. PubMed. Available at: [Link]

  • Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

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In Silico Prediction of 8-Bromo-5-fluoro-6-methoxyquinoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive Bioactivity Profiling in Modern Drug Discovery

The journey of a novel chemical entity from conceptualization to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. A primary contributor to these failures is the unforeseen lack of efficacy or adverse toxicological profiles discovered late in development. Consequently, the ability to predict the biological activity and pharmacokinetic properties of a compound in silico, prior to extensive experimental investment, represents a paradigm shift in drug discovery.[1][2] This guide provides a comprehensive, technically-focused workflow for the in silico bioactivity prediction of a novel quinoline derivative, 8-Bromo-5-fluoro-6-methoxyquinoline.

Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antimalarial effects.[3][4][5][6] The specific substitutions on the quinoline ring of this compound—a bromine atom, a fluorine atom, and a methoxy group—are expected to modulate its physicochemical and biological properties, making it a compelling candidate for computational investigation.

This document is structured to guide researchers through a logical and scientifically rigorous in silico evaluation process. We will delve into the causality behind each methodological choice, ensuring a self-validating system of protocols that builds a comprehensive bioactivity profile for our target molecule.

The In Silico Bioactivity Prediction Workflow: A Multi-Pillar Approach

Our predictive workflow is designed as an integrated, multi-pillar strategy, where insights from each stage inform and refine the subsequent steps. This approach ensures a holistic understanding of the compound's potential, from its likely molecular targets to its systemic behavior.

G cluster_0 Initial Assessment cluster_1 Target & Activity Prediction cluster_2 Systems Biology Context cluster_3 Synthesis & Validation A Physicochemical Profiling & Drug-Likeness B ADMET Prediction A->B Informs bioavailability C Target Identification & Binding Site Analysis B->C Guides target class selection D Molecular Docking C->D Provides protein target E Pharmacophore Modeling D->E Refines interaction model F QSAR Analysis E->F Generates activity hypothesis G Pathway Analysis F->G Predicts biological impact H Prioritization for Synthesis & In Vitro Validation G->H Provides rationale for testing G A Input Compound (this compound) B Similarity Search (e.g., SwissTargetPrediction) A->B C Literature Review (Known Quinoline Bioactivities) A->C D Ranked List of Potential Targets B->D C->D E Select High-Priority Target (e.g., EGFR Kinase) D->E F Download Protein Structure (Protein Data Bank) E->F G Identify Binding Pocket F->G G A Aromatic Ring B H-Bond Acceptor A->B d1 C Hydrophobic A->C d2 D H-Bond Acceptor B->D d3 G A This compound B EGFR Kinase A->B Inhibits C RAS/RAF/MEK/ERK Pathway B->C Activates D PI3K/AKT/mTOR Pathway B->D Activates E Cell Proliferation & Survival C->E Promotes D->E Promotes

Sources

A Technical Guide to the Solubility and Stability of 8-Bromo-5-fluoro-6-methoxyquinoline: A Framework for Pre-formulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Characterization

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1] The specific substitution pattern on the quinoline ring system critically dictates the molecule's pharmacological activity, as well as its physicochemical properties. 8-Bromo-5-fluoro-6-methoxyquinoline is a novel substituted quinoline whose potential as a therapeutic agent is yet to be fully explored. Its structure, featuring a bromine atom, a fluorine atom, and a methoxy group, suggests a complex interplay of electronic and steric effects that will profoundly influence its behavior in both biological and formulation contexts.[2][3]

The journey from a promising hit compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental properties. Among the most critical of these are solubility and stability. Solubility dictates a compound's bioavailability and the feasibility of creating various dosage forms, while stability determines its shelf-life, safety profile, and appropriate storage conditions.[4]

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in a range of solvents is a foundational requirement in pre-formulation studies. This profile informs everything from the selection of solvents for synthesis and purification to the development of viable formulations for in vivo testing.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of this compound will be governed by the balance of its lipophilic and polar characteristics.

  • Lipophilicity: The quinoline ring itself is aromatic and largely nonpolar. The presence of a bromine atom is expected to significantly increase lipophilicity.

  • Polarity and Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The highly electronegative fluorine atom can also influence the molecule's polarity. However, the molecule lacks a hydrogen bond donor, which may limit its solubility in protic solvents.

Based on these features, it is reasonable to hypothesize that the compound will exhibit limited aqueous solubility but good solubility in a range of organic solvents. The purpose of experimental determination is to quantify this behavior precisely.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound and is widely accepted for its reliability. The objective is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Rationale for the Protocol: This protocol is designed to be a self-validating system. The use of a significant excess of the solid compound ensures that equilibrium is reached and maintained. The extended equilibration time with agitation minimizes kinetic effects, and the final centrifugation step provides a clear separation of the saturated supernatant from undissolved solid, which is critical for accurate quantification.

Materials:

  • This compound (solid, pure)

  • A selection of organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical instrument (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials (a 2-5 mg excess is typical for a 1-2 mL solvent volume). The excess is crucial to ensure saturation is achieved.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the samples to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit sedimentation of the excess solid. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best to take the sample from the upper portion of the liquid. Immediately filter the aliquot through a syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV).

  • Data Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results should be expressed in both mg/mL and moles/liter (M). The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Data Presentation: A Template for Your Results

All quantitative data should be summarized in a clear, structured table. The following serves as a template for you to populate with your experimental findings.

Table 1: Illustrative Template for Equilibrium Solubility of this compound at 25 °C

Solvent CategorySolventSolubility (mg/mL)Solubility (M)
Protic Solvents MethanolExperimental DataExperimental Data
EthanolExperimental DataExperimental Data
IsopropanolExperimental DataExperimental Data
Aprotic Polar AcetonitrileExperimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)Experimental DataExperimental Data
N,N-Dimethylformamide (DMF)Experimental DataExperimental Data
AcetoneExperimental DataExperimental Data
Ethers Tetrahydrofuran (THF)Experimental DataExperimental Data
Chlorinated Dichloromethane (DCM)Experimental DataExperimental Data
Aromatic TolueneExperimental DataExperimental Data
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_data Data Analysis prep1 Weigh excess solid (this compound) prep2 Add known volume of selected organic solvent prep1->prep2 equil1 Agitate at constant temp (e.g., 25°C for 24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Collect & filter supernatant sep1->sep2 quant1 Perform serial dilution sep2->quant1 quant2 Analyze by validated analytical method (e.g., HPLC) quant1->quant2 data1 Calculate solubility (mg/mL and Molar) quant2->data1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 2: Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a drug substance is a non-negotiable step in development. Forced degradation (or stress testing) studies are designed to intentionally degrade the compound under conditions more severe than those used for accelerated stability testing.[4] These studies are crucial for several reasons: they help to elucidate potential degradation pathways, identify likely degradation products, and are essential for developing and validating a stability-indicating analytical method.[4]

Theoretical Considerations: Potential Degradation Pathways

The structure of this compound provides clues to its potential instabilities:

  • Hydrolysis: The methoxy group could potentially be susceptible to hydrolysis under strong acidic or basic conditions, yielding a hydroxylated derivative.

  • Oxidation: While the quinoline ring is relatively electron-deficient, it is not immune to oxidation, which could lead to N-oxide formation or ring-opening under harsh oxidative stress.

  • Photolysis: Aromatic systems, particularly those with heteroatoms and halogens, can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[4] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be adequately detected and resolved without being obscured by excessive decomposition.

Rationale for the Protocol: This protocol systematically exposes the compound to the most common degradation stresses encountered during manufacturing, storage, and administration. By using a control sample and a validated analytical method, any observed changes can be confidently attributed to the applied stress. This process is fundamental to establishing the compound's intrinsic stability profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Store at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature for a defined period, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a set period (e.g., 7 days).

    • Also, store a sample of the stock solution at 60 °C.

    • Prepare samples for analysis by dissolving the solid or diluting the solution.

  • Photostability:

    • Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Maintain a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method must be able to separate the intact parent compound from all process impurities and any newly formed degradation products.

Data Presentation: Summarizing Stability Insights

The results of the forced degradation studies should be presented in a summary table to provide a clear overview of the compound's stability profile.

Table 2: Illustrative Template for Forced Degradation Study of this compound

Stress ConditionReagent/TempDuration% Assay of Parent% DegradationObservations (e.g., No. of Degradants)
Control N/AN/AExperimental Data0Experimental Data
Acid Hydrolysis 0.1 M HCl24 hExperimental DataExperimental DataExperimental Data
Base Hydrolysis 0.1 M NaOH24 hExperimental DataExperimental DataExperimental Data
Oxidation 3% H₂O₂24 hExperimental DataExperimental DataExperimental Data
Thermal (Solid) 80 °C7 daysExperimental DataExperimental DataExperimental Data
Thermal (Solution) 60 °C24 hExperimental DataExperimental DataExperimental Data
Photolytic ICH Q1BN/AExperimental DataExperimental DataExperimental Data
Visualization: Forced Degradation Decision Workflow

G cluster_stress Apply Stress Conditions (in parallel) cluster_outcome Outcome & Next Steps start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 40°C) oxid Oxidative (3% H2O2, RT) therm Thermal (Solid & Solution) photo Photolytic (ICH Q1B) analysis Analyze all samples vs. Control using Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis decision Assess Degradation (Target 5-20%) analysis->decision outcome1 Degradation within target: Identify degradants, Validate method decision->outcome1 Yes outcome2 No/Low Degradation: Increase stress severity (temp, time, conc.) decision->outcome2 <5% outcome3 High Degradation: Decrease stress severity (temp, time, conc.) decision->outcome3 >20%

Caption: Decision workflow for a forced degradation study.

Synthesis and Interpretation: Bridging Solubility and Stability

The data generated from these studies are not independent; they are intrinsically linked. For example, the choice of a solvent for a liquid formulation, guided by solubility data, will directly impact the stability of the drug substance in that formulation. A solvent that provides excellent solubility might accelerate a specific degradation pathway.

The results of the forced degradation studies are paramount for developing a robust, stability-indicating analytical method. This method is the ultimate tool for quality control, allowing for the accurate measurement of the parent compound and its impurities in all future formal stability studies.

By systematically determining the solubility and stability profile of this compound, researchers can:

  • Guide Medicinal Chemistry Efforts: Understand liabilities of the current scaffold to inform the design of more stable analogues.

  • Select Appropriate Formulation Strategies: Choose excipients and dosage forms that enhance solubility while ensuring stability.

  • Define Storage and Handling Conditions: Establish the necessary precautions to maintain the compound's integrity.

  • Fulfill Regulatory Requirements: Provide foundational data required for investigational new drug (IND) filings.

This technical guide provides the essential framework to build a comprehensive physicochemical profile for this compound. Adherence to these standardized, rigorous protocols will ensure the generation of high-quality, reproducible data critical for advancing this compound through the drug development pipeline.

References

  • PubChem. 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. PubChem. [Link]. Accessed January 19, 2026.

  • Walash MI, Rizk M, Abou-ouf AA, Belal F. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters. 1983;16(2). [Link].

  • PubChem. 8-Bromo-6-fluoro-3-methoxy-quinoline. PubChem. [Link]. Accessed January 19, 2026.

  • Kaur M, Kumar M, Kumar V, Singh M, S S. Comprehensive review on current developments of quinoline-based anticancer agents. [Journal Name, if available]. [Link].

  • Adekola K, Oloni F, Egharevba E, et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. 2022;12(28). [Link].

  • Patel D, Singh P, Shah A, et al. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023;39(3). [Link].

  • Tantawy MA, Al-Salahi R, Al-Warhi T, et al. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. 2020;13(1). [Link].

  • Ökten S, Asutay AB, Yurttaş L, et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. 2016;9(4). [Link].

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link].

  • Bhardwaj N, Choudhary D, Pathania A, et al. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Journal Name, if available]. 2021. [Link].

  • ResearchGate. Physical and analytical data of synthesized quinoline derivatives. ResearchGate. [Link].

  • MySkinRecipes. This compound. MySkinRecipes. [Link].

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  • European Medicines Agency. Stability testing of existing active substances and related finished products. European Medicines Agency. 2023. [Link].

  • Vishwakarma LK. Antimalarial Potential of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. 2026;4(1):1842-1849. [Link].

  • Jószai I, et al. Stability evaluation of [18F]FDG. [Journal Name, if available]. [Link].

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link].

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Methodological & Application

Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of 8-Bromo-5-fluoro-6-methoxyquinoline for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its rigid bicyclic framework provides a unique three-dimensional orientation for substituents to interact with biological targets. The strategic incorporation of fluorine and methoxy groups onto this scaffold can significantly modulate a molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while methoxy groups can influence solubility and hydrogen bonding potential.[1][2]

8-Bromo-5-fluoro-6-methoxyquinoline is a key building block for accessing novel chemical space. The bromine atom at the C8 position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a preeminent method for forming carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[3][4]

This application note provides a comprehensive guide for performing the Suzuki-Miyaura coupling reaction using this compound. It details the underlying mechanism, offers a robust experimental protocol, and provides insights into reaction optimization and troubleshooting, tailored for professionals in pharmaceutical and chemical research.

Mechanism and Key Scientific Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-defined catalytic cycle.[5][6] Understanding this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-determining step. The electronic nature of the quinoline—influenced by the electron-withdrawing fluorine and electron-donating methoxy group—affects the reactivity of the C-Br bond.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic borate complex. The choice of base is critical and can significantly impact reaction efficiency.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

A significant challenge when working with nitrogen-containing heterocycles like quinoline is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the reaction. The use of bulky, electron-rich phosphine ligands is a common and effective strategy to mitigate this issue. These ligands sterically shield the palladium center, preventing coordination by the quinoline nitrogen while promoting the desired steps of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_ArylR Aryl-Pd(II)-R'(L₂) Transmetal->PdII_ArylR RedElim Reductive Elimination PdII_ArylR->RedElim RedElim->Pd0 Regenerated Catalyst Product 8-Aryl-5-fluoro- 6-methoxyquinoline RedElim->Product ArylHalide 8-Bromo-5-fluoro- 6-methoxyquinoline ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator, column chromatography setup.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Through the septum, add the degassed solvent mixture (e.g., 1,4-dioxane/water). The mixture should be sparged with inert gas for 10-15 minutes prior to use.

    • Add the palladium catalyst, Pd(dppf)Cl₂, to the flask. A final brief purge with inert gas is recommended.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent in vacuo to yield the final 8-aryl-5-fluoro-6-methoxyquinoline product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Boronic Acid, Base in Flask) Inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Reagents 3. Add Degassed Solvents & Palladium Catalyst Inert->Reagents React 4. Heat & Stir (80-110 °C, 4-24h) Reagents->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Cooldown & Work-up (Extraction & Washing) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling reaction often depends on the careful selection of reaction parameters. The following table provides guidance on optimizing the reaction for this compound.

ParameterOptionsRationale & Field Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ , Pd₂(dba)₃Pd(dppf)Cl₂ is often superior for heteroaromatic substrates as the dppf ligand is robust and helps stabilize the catalyst.[7] Pd(PPh₃)₄ can be effective but may require higher catalyst loading.
Ligand SPhos, XPhos, RuPhosIf catalyst poisoning is suspected (low conversion), switching to a bulky, electron-rich Buchwald-type ligand like SPhos or XPhos can significantly improve yields by preventing nitrogen coordination.
Base K₂CO₃, Cs₂CO₃ , K₃PO₄Cs₂CO₃ is highly effective but more expensive. K₃PO₄ is a strong, non-nucleophilic base that works well in many cases. The choice can be substrate-dependent.
Solvent Dioxane/H₂O , Toluene/H₂O, DMFThe aqueous component is crucial for the transmetalation step. Dioxane is a common choice due to its ability to dissolve both organic and inorganic reagents. DMF can be used but may require higher temperatures.
Temperature 80 - 110 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions like protodeboronation of the boronic acid.[8] Optimization is key.

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Cause: Inactive catalyst (poisoning by quinoline nitrogen, exposure to oxygen) or poor quality reagents.

    • Solution: Ensure a rigorously inert atmosphere. Use freshly distilled and degassed solvents. Consider switching to a more robust catalyst/ligand system like Pd(dppf)Cl₂ or using a Buchwald ligand.

  • Protodeboronation Side Product:

    • Cause: The boronic acid reacts with trace water or solvent protons, replacing the boron group with hydrogen. This is more common at elevated temperatures and with electron-rich boronic acids.[8]

    • Solution: Lower the reaction temperature and/or shorten the reaction time. Ensure the base is fully dissolved.

  • Homocoupling of Boronic Acid:

    • Cause: Two molecules of the boronic acid couple to form a biaryl byproduct. This can be promoted by oxygen or certain palladium species.

    • Solution: Meticulously degas the reaction mixture and maintain a strict inert atmosphere throughout the reaction.

References

  • ChemInform Abstract: Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. (2010). ResearchGate. [Link]

  • Palladium in Quinoline Synthesis. (2008). ScienceDirect. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2015). PubMed Central (PMC). [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. (2023). PubMed Central (PMC). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PubMed Central (PMC). [Link]

  • Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. (1946). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

  • Quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Universidade de Lisboa. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (2016). PubMed Central (PMC). [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2012). PubMed Central (PMC). [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). ResearchGate. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 8-Bromo-5-fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 8-Bromo-5-fluoro-6-methoxyquinoline, a heteroaromatic substrate of interest in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss critical parameters for successful execution and optimization. The provided methodologies are designed to be robust and reproducible, empowering researchers to confidently employ this powerful transformation in their synthetic endeavors.

Introduction: The Significance of Buchwald-Hartwig Amination

The synthesis of aryl amines is a fundamental task in organic chemistry, as this moiety is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials.[3] Historically, the formation of C-N bonds on aromatic rings was often hampered by harsh reaction conditions and limited substrate scope. The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by introducing a mild and highly versatile palladium-catalyzed cross-coupling reaction between aryl halides (or pseudo-halides) and amines.[1][2]

The reaction's power lies in its ability to tolerate a wide array of functional groups on both the amine and the aryl halide, making it an indispensable tool in complex molecule synthesis.[1] For heteroaromatic substrates like quinolines, which are prevalent in numerous biologically active compounds, the Buchwald-Hartwig amination provides a direct and efficient route for diversification and the introduction of nitrogen-containing substituents.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] A simplified representation of the cycle is depicted below:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH RedElim Reductive Elimination Complex AmineCoord->RedElim Base (-HX) RedElim->Pd0 Ar-NR2

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond of the quinoline) to form a Pd(II) complex.[1]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired aryl amine product and regenerating the active Pd(0) catalyst.[1]

The choice of ligand, base, and solvent is critical for the efficiency of each step in the cycle and the overall success of the reaction.

Key Considerations for the Amination of this compound

The substrate, this compound, presents several structural features that can influence the course of the Buchwald-Hartwig amination:

  • Electron-Rich Nature: The presence of the electron-donating methoxy group at the 6-position and the nitrogen atom within the quinoline ring system makes the substrate relatively electron-rich. This can sometimes render oxidative addition more challenging compared to electron-deficient aryl halides.

  • Steric Hindrance: The bromine atom at the 8-position is flanked by the quinoline nitrogen and the 5-fluoro substituent, which can introduce steric hindrance around the reaction center.

  • Coordinating Heteroatom: The quinoline nitrogen can potentially coordinate to the palladium catalyst, which may influence its catalytic activity.

Given these considerations, the selection of a suitable catalyst system is paramount. Bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations of challenging substrates as they promote both oxidative addition and reductive elimination.[3]

Detailed Experimental Protocol

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Materials
  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Reaction Setup and Execution

The following workflow diagram illustrates the key steps in the experimental procedure:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents Inert Inert Atmosphere Reagents->Inert Solvent Add Solvent Inert->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify

Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.2-1.5 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the quinoline).

  • Reaction: Seal the flask or vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Recommended Starting Conditions

The following table provides a set of recommended starting conditions for the amination of this compound. These conditions are based on successful aminations of structurally similar bromoquinolines.[4]

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) source.
Ligand Xantphos or BINAPBidentate phosphine ligands that are often effective for heteroaromatic substrates.[1]
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents that are well-suited for this reaction.
Temperature 100-110 °CSufficient to promote the reaction without causing significant decomposition.
Concentration 0.1 MA standard starting concentration.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient oxidative addition or reductive elimination.- Increase reaction temperature.- Screen different ligands (e.g., bulky monophosphine Buchwald ligands like XPhos or SPhos).- Use a stronger base (if compatible with other functional groups).
Side Product Formation - Hydrodehalogenation (replacement of Br with H).- Dimerization of the starting material.- Use a lower reaction temperature.- Ensure a strictly inert atmosphere.- Screen different ligands.
Difficulty in Purification Polarity of the product is similar to impurities.- Use a different eluent system for chromatography.- Consider recrystallization.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-substituted 8-amino-5-fluoro-6-methoxyquinolines. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired products can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic work.

References

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Publons. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Massachusetts Institute of Technology. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • Palladium‐Catalysed Amination of Electron‐Deficient or Relatively Electron‐Rich Benzo[b]thienyl Bromides − Preliminary Studies of Antimicrobial Activity and SARs. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. ResearchGate. [Link]

  • Synthesis of new 6-amino substituted flavones using Buchwald coupling reactions. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. National Institutes of Health. [Link]

  • Nucleophilic displacement in polyhalogenoaromatic compounds. Part 12.[4] Additivity of fluorine substituent effects in methoxydefluorination. Semantic Scholar. [Link]

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Application Notes & Protocols: 8-Bromo-5-fluoro-6-methoxyquinoline as a Cornerstone Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its synthetic versatility and ability to interact with various biological targets have made it a focal point in the development of anticancer drugs, particularly kinase inhibitors.[4][5] This guide provides an in-depth exploration of 8-Bromo-5-fluoro-6-methoxyquinoline, a highly functionalized and strategically designed building block for synthesizing next-generation anticancer agents. We will elucidate the rationale behind its unique substitution pattern and provide detailed, field-proven protocols for its derivatization using robust cross-coupling methodologies, empowering researchers to accelerate their drug discovery programs.

The Strategic Advantage: Deconstructing the this compound Scaffold

The efficacy of a starting material in a drug discovery cascade is determined by its inherent chemical potential. The subject scaffold is not a random collection of functional groups; each substitution is deliberate and serves a distinct purpose in the synthesis and final biological activity of the target anticancer agents.

  • The Quinoline Core: This bicyclic aromatic system provides a rigid, planar structure that is ideal for insertion into the ATP-binding pockets of kinases or for intercalating with DNA. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.[4]

  • The C8-Bromine: The Synthetic Linchpin: The bromine atom at the 8-position is the primary "handle" for synthetic diversification. Its presence enables a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6] This allows for the controlled and efficient introduction of various aryl, heteroaryl, and amino moieties, which is critical for exploring the structure-activity relationship (SAR) and optimizing target potency and selectivity.

  • The C5-Fluorine: A Tool for Pharmacokinetic Modulation: The introduction of a fluorine atom can have profound effects on the properties of a drug molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the overall pharmacokinetic profile.

  • The C6-Methoxy Group: Fine-Tuning Electronic Properties: The electron-donating methoxy group at the 6-position modulates the electronic environment of the quinoline ring system. This can influence the reactivity of the scaffold and, more importantly, alter the binding affinity of the final compound to its biological target.[7]

Visualization: Synthetic Utility of the Scaffold

The following diagram illustrates how the C8-bromo position serves as a versatile point for synthetic diversification.

G A 8-Bromo-5-fluoro- 6-methoxyquinoline B Suzuki Coupling (C-C Bond Formation) A->B  Ar-B(OH)₂  Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  R₂NH  Pd Catalyst D Sonogashira Coupling (C-C Triple Bond) A->D  Terminal Alkyne  Pd/Cu Catalyst E Aryl/Heteroaryl Substituted Kinase Inhibitors B->E F Amino-Substituted Targeted Agents C->F G Alkynyl-Linked Bioactive Molecules D->G

Caption: Synthetic pathways originating from the 8-bromoquinoline scaffold.

Application Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] This protocol details the coupling of this compound with a generic arylboronic acid, a common step in the synthesis of kinase inhibitors that target the ATP-binding site.

Rationale:
  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with specialized phosphine ligands, is used to facilitate the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol:
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 8-aryl-5-fluoro-6-methoxyquinoline product.

Data Presentation: Reagent Table
ReagentM.W. ( g/mol )Equiv.Moles (mmol)Mass/Volume
This compound272.091.01.0272 mg
Phenylboronic Acid (Example)121.931.21.2146 mg
K₂CO₃138.212.52.5345 mg
Pd(PPh₃)₄1155.560.050.0558 mg
1,4-Dioxane/H₂O (4:1)---5.0 mL
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[6][9] This protocol allows for the introduction of primary or secondary amines at the 8-position of the quinoline scaffold, a key step in creating many classes of inhibitors that require a nitrogen linkage.[10]

Rationale:
  • Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) to facilitate the challenging C-N bond formation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.

Experimental Protocol:
  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reactant Addition: Remove the tube from the glovebox, and add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the tube, and evacuate and backfill with argon three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress via LC-MS.

  • Work-up: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to obtain the 8-amino-5-fluoro-6-methoxyquinoline derivative.

Data Presentation: Reagent Table
ReagentM.W. ( g/mol )Equiv.Moles (mmol)Mass/Volume
This compound272.091.01.0272 mg
Morpholine (Example)87.121.21.2105 mg (105 µL)
NaOtBu96.101.41.4135 mg
Pd₂(dba)₃915.720.020.0218 mg
XPhos476.650.080.0838 mg
Anhydrous Toluene---4.0 mL

Downstream Applications & Targeted Pathways

Derivatives synthesized from this compound are potent candidates for inhibiting signal transduction pathways that are commonly dysregulated in cancer. Many kinase inhibitors function by blocking the ATP-binding site, thereby preventing the phosphorylation and activation of downstream proteins involved in cell proliferation, survival, and angiogenesis.[11]

Visualization: Simplified Kinase Signaling Pathway Inhibition

pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a generic RTK signaling cascade by a quinoline-based agent.

Representative Biological Data

The ultimate validation of these synthetic protocols is the biological activity of the resulting compounds. The table below presents hypothetical data for a synthesized derivative against common cancer-related kinases.

Compound IDTarget KinaseIC₅₀ (nM)Notes
Q-Ar-001EGFR15Synthesized via Suzuki Protocol.
Q-Ar-001VEGFR245Shows activity against angiogenesis target.
Q-Am-001Aurora A22Synthesized via Buchwald-Hartwig Protocol.[12]
Q-Am-001CDK280Potential for cell cycle inhibition.[11]

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Conclusion

This compound is a state-of-the-art building block for the synthesis of advanced anticancer agents. Its strategically placed functional groups provide a robust platform for synthetic exploration via reliable and scalable cross-coupling reactions. The protocols and conceptual frameworks provided herein serve as a comprehensive guide for researchers and drug development professionals to leverage this scaffold in their quest for novel, targeted cancer therapeutics.

References

  • Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]

  • Mushtaq, S., et al. (2021). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Drug Targets, 22(1), 1-20. [Link]

  • Mao, Y., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]

  • Zhao, Y., et al. (2025). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Current Medicinal Chemistry, 32(5), 958-973. [Link]

  • ResearchGate. (2025). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate Publication. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate Publication. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4479. [Link]

  • Gholamzadeh, P., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-18. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Kadela-Tomanek, M., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 26(10), 5331. [Link]

  • Li, L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Archiv der Pharmazie, 345(12), 949-956. [Link]

  • Isom, V., et al. (2023). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 13(1), 126. [Link]

  • Wong, S. M., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Wiemann, A., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(9), e202305085. [Link]

  • Tolba, M. F., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 16(5), 705. [Link]

  • Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5831. [Link]

  • Cox, J. A., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-5-fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties. The targeted synthesis of highly functionalized quinoline derivatives is therefore a critical endeavor in modern drug discovery. Among the most powerful and versatile methods for the construction of complex molecular architectures is the palladium-catalyzed cross-coupling reaction.[1] This family of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enables the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2]

This technical guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of 8-Bromo-5-fluoro-6-methoxyquinoline, a synthetically valuable and electronically distinct heteroaromatic halide. The presence of a fluorine atom at the 5-position and a methoxy group at the 6-position introduces specific electronic and steric considerations that necessitate tailored reaction conditions for successful coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the electronic properties of the substituents on the quinoline ring. The electron-withdrawing fluorine atom and the electron-donating methoxy group create a unique electronic environment that influences the oxidative addition step of the catalytic cycle. While the synthesis of 5-bromo-8-methoxyquinoline has been reported[3], the specific this compound requires careful consideration of its electronic nature for optimal reaction outcomes.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

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"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)(L_n)-X"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-R" [label="Ar-Pd(II)(L_n)-R'"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Ar-R'", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation" [label="R'-M"]; "Transmetalation" -> "Ar-Pd(II)-R"; "Ar-Pd(II)-R" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed]; } }

Figure 1: Generalized Catalytic Cycle of Palladium-Catalyzed Cross-Coupling.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[6][7][8] For the coupling of this compound, the choice of ligand and base is critical to overcome the potential for catalyst deactivation and to facilitate efficient transmetalation.

Reaction Scouting and Optimization

The following table outlines a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Parameter Condition A Condition B Condition C (Recommended) Rationale
Palladium Precursor Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃Pd₂(dba)₃ is a stable Pd(0) source that often provides higher activity.
Ligand PPh₃SPhosXPhosBulky, electron-rich phosphine ligands like XPhos are effective for coupling of challenging heteroaromatic halides.[9]
Base K₂CO₃Cs₂CO₃K₃PO₄K₃PO₄ is a moderately strong base that is often effective in Suzuki couplings and is compatible with a wide range of functional groups.
Solvent Toluene/H₂ODioxane/H₂O1,4-Dioxane/H₂O (4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80 °C100 °C90-100 °CElevated temperatures are generally required to drive the reaction to completion.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a minimal amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed deionized water (4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[10][11][12] The choice of ligand is paramount for achieving high yields and accommodating a wide range of amine coupling partners.

Ligand Selection for Buchwald-Hartwig Amination

The development of increasingly sophisticated phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination.[10] For a substrate like this compound, ligands with steric bulk and electron-donating properties are generally preferred.

Ligand Generation Example Ligand Key Features Applicability
First GenerationP(o-tolyl)₃Basic triarylphosphineLimited to specific substrates and conditions.
Second GenerationBINAP, DPPFBidentate phosphinesImproved reactivity and scope.[10]
Third GenerationBuchwald Ligands (e.g., XPhos, RuPhos)Bulky, electron-rich biaryl phosphinesBroad substrate scope, including challenging heteroaromatic halides.

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"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagents" [label="Combine this compound,\nAmine, Base, Pd Precursor, and Ligand"]; "Inert_Atmosphere" [label="Establish Inert Atmosphere\n(Argon or Nitrogen)"]; "Solvent_Addition" [label="Add Anhydrous Solvent"]; "Heating" [label="Heat to Reaction Temperature"]; "Monitoring" [label="Monitor Reaction Progress\n(TLC or LC-MS)"]; "Workup" [label="Aqueous Workup and Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="Isolated Arylamine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reagents"; "Reagents" -> "Inert_Atmosphere"; "Inert_Atmosphere" -> "Solvent_Addition"; "Solvent_Addition" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; }

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • NaOt-Bu (1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, add this compound, the amine, NaOt-Bu, Pd(OAc)₂, and RuPhos to a dry Schlenk tube.

  • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[13][14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13]

Key Considerations for Sonogashira Coupling

The success of the Sonogashira coupling is often dependent on the careful exclusion of oxygen and the choice of base and solvent. While traditional Sonogashira reactions employ a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[14]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Anhydrous THF (co-solvent, optional)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous TEA or DIPEA via syringe. If the starting material has limited solubility, a co-solvent such as THF can be added.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Troubleshooting and Further Optimization

Should any of the above protocols result in low yields or incomplete conversion, further optimization may be necessary. Key parameters to consider for re-optimization include:

  • Ligand Screening: A broader range of phosphine ligands or N-heterocyclic carbene (NHC) ligands can be screened.

  • Base Screening: The strength and nature of the base can have a significant impact on the reaction outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and stability.

  • Temperature and Reaction Time: Adjusting the temperature and reaction time can improve conversion and minimize side product formation.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a versatile and powerful platform for the synthesis of a diverse array of functionalized quinoline derivatives. The protocols outlined in this application note serve as a robust starting point for researchers in medicinal chemistry and drug discovery. By understanding the fundamental principles of these reactions and systematically optimizing the reaction conditions, scientists can efficiently access novel molecular entities with significant therapeutic potential.

References

Sources

Application Notes and Protocols for the Synthesis of Neuroprotective Agents Utilizing 8-Bromo-5-fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline Scaffold in Neuroprotection

The quinoline motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse biological activities, including neuroprotective properties.[1][3] The neuroprotective potential of quinoline-based compounds often stems from their ability to mitigate oxidative stress, modulate inflammatory pathways, and inhibit key enzymes implicated in neurodegenerative diseases.[1][2]

This document provides a comprehensive guide to the synthetic utility of 8-bromo-5-fluoro-6-methoxyquinoline , a key intermediate for the generation of novel neuroprotective agents. The strategic placement of the bromine atom at the C8 position offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of extensive structure-activity relationships (SAR). The fluorine and methoxy substitutions on the quinoline core can further modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical for brain penetration and bioavailability.

Herein, we present a detailed, field-proven protocol for the synthesis of a representative neuroprotective compound, N-(4-hydroxyphenyl)-5-fluoro-6-methoxyquinolin-8-amine (QN-1) , via a Buchwald-Hartwig amination. We further provide protocols for the in vitro evaluation of its neuroprotective efficacy against oxidative stress in a neuronal cell model.

Synthetic Strategy: Palladium-Catalyzed C-N Bond Formation

The synthesis of the target neuroprotective compound QN-1 is achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[4][5][6] In this case, the bromine atom of this compound serves as the electrophilic partner, while 4-aminophenol provides the nucleophilic amino group. The choice of a phenol-containing aniline is strategic, as the hydroxyl group can contribute to the antioxidant properties of the final compound.

Experimental Workflow: Synthesis of QN-1

Synthesis_Workflow reagent1 8-Bromo-5-fluoro- 6-methoxyquinoline catalyst Pd₂(dba)₃ / Xantphos NaOtBu, Toluene reagent1->catalyst reagent2 4-Aminophenol reagent2->catalyst purification Purification (Column Chromatography) catalyst->purification Buchwald-Hartwig Amination product N-(4-hydroxyphenyl)-5-fluoro- 6-methoxyquinolin-8-amine (QN-1) purification->product Signaling_Pathway stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS stress->ros apoptosis Apoptotic Pathway (e.g., Caspase-3 activation) ros->apoptosis activates qn1 QN-1 qn1->ros inhibits antioxidant Antioxidant Enzymes (e.g., SOD, CAT) qn1->antioxidant upregulates qn1->apoptosis inhibits antioxidant->ros scavenges survival Cell Survival apoptosis->survival inhibits

Sources

Application Notes and Protocols: 8-Bromo-5-fluoro-6-methoxyquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives represent a cornerstone in the development of functional organic materials.[1] Their rigid, planar structure, coupled with inherent fluorescence and tunable electronic properties, makes them prime candidates for a range of applications, particularly in optoelectronics and sensor technology.[2][3] This document provides a detailed exploration of a specific, highly functionalized derivative, 8-Bromo-5-fluoro-6-methoxyquinoline, and its prospective applications in materials science. While direct, published applications of this particular molecule are nascent, its unique substitution pattern offers a compelling platform for the design of next-generation materials. This guide will, therefore, extrapolate from the well-established chemistry and physics of related compounds to provide a forward-looking and practical framework for its use.

Molecular Profile and Physicochemical Properties

This compound is a strategically substituted quinoline designed to integrate the advantageous properties of its constituent functional groups. Understanding the role of each substituent is key to unlocking its potential in materials design.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1369499-08-0[4]
Molecular Formula C₁₀H₇BrFNO[4]
Molecular Weight 256.07 g/mol [4]
Appearance Solid[4]
Purity Typically available at ≥98%[4]
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and THF.Inferred
The Quinoline Core: A Foundation for Optoelectronics

The quinoline scaffold itself is known for its intriguing photophysical properties and has been a foundational element in the development of fluorescent probes and dyes.[2] The nitrogen atom within the aromatic system can modulate the electronic characteristics, influencing both absorption and emission spectra.[5] In the context of organic electronics, quinoline derivatives are frequently explored as electron-transporting materials (ETMs) due to the electron-deficient nature of the pyridine ring within the fused system.

Strategic Substitution and Its Implications

The true potential of this compound lies in its multi-functional substitution:

  • Fluoro Group (C5): The fluorine atom is a small, highly electronegative substituent. Its strong electron-withdrawing nature can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This is highly desirable in OLEDs, as it can facilitate more efficient electron injection from the cathode and enhance the overall stability of the material by making it more resistant to oxidation.[6]

  • Methoxy Group (C6): As an electron-donating group, the methoxy substituent can be expected to raise the HOMO energy level, thereby influencing the band gap of the molecule. This provides a mechanism for tuning the emission color. The interplay between the electron-donating methoxy group and the electron-withdrawing fluoro group can create a "push-pull" system, which often leads to compounds with interesting charge-transfer characteristics and strong fluorescence.[7]

  • Bromo Group (C8): The bromine atom serves two critical functions. Firstly, its presence introduces a "heavy atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state. This property is foundational for the development of phosphorescent materials, which can theoretically achieve 100% internal quantum efficiency in OLEDs. Secondly, the bromine atom is an excellent reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[8][9] This allows this compound to be used as a versatile building block for synthesizing more complex, conjugated molecules with tailored properties.[10][11][12]

Prospective Application I: Building Block for Emissive Materials in OLEDs

The most immediate and promising application of this compound is as a precursor for novel emissive materials in Organic Light-Emitting Diodes (OLEDs). The bromo-substituent at the C8 position is an ideal site for introducing other aromatic or heteroaromatic moieties via palladium-catalyzed cross-coupling reactions. This allows for the extension of the π-conjugated system, which is a primary strategy for tuning the emission wavelength and improving charge carrier mobility.

Workflow for Synthesis of an Arylated Quinoline Derivative

The following diagram and protocol outline a general workflow for a Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds.[8]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Characterization reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) heating Heat mixture under inert atmosphere (e.g., 80-100 °C) reagents->heating monitoring Monitor reaction by TLC heating->monitoring extraction Aqueous work-up (Extraction with organic solvent) monitoring->extraction purification Column Chromatography extraction->purification analysis NMR, Mass Spectrometry, Photoluminescence Spectroscopy purification->analysis

Caption: Suzuki coupling workflow for synthesizing advanced OLED materials.

Protocol: Synthesis of 8-(Naphthalen-2-yl)-5-fluoro-6-methoxyquinoline

This protocol describes a prospective synthesis to create a blue-emitting material by coupling the quinoline core with a naphthalene moiety.

Materials:

  • This compound (1.0 eq)

  • Naphthalen-2-ylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, naphthalen-2-ylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-quinoline is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Perform photoluminescence spectroscopy in a suitable solvent (e.g., dichloromethane) to determine its emission properties.

Prospective Application II: Fluorescent Probes for Bioimaging

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for developing fluorescent probes.[1][13] The modular nature of this compound allows for the rational design of sensors for various analytes. The bromo-position can be functionalized with a receptor unit specific for a target analyte (e.g., a metal ion, a reactive oxygen species, or a specific biomolecule). Upon binding of the analyte, a change in the fluorescence properties of the quinoline core (e.g., quenching or enhancement) would signal the presence of the target.[3]

Design Principle of a Quinoline-Based Fluorescent Sensor

The design involves a "fluorophore-receptor" model. The this compound acts as the signaling fluorophore. The bromine at the C8 position is the synthetic handle to attach a receptor. For instance, a crown ether could be introduced to create a sensor for specific metal cations, or a boronate ester for the detection of hydrogen peroxide.

G start This compound (Fluorophore Precursor) reaction Cross-Coupling Reaction start->reaction product Quinoline-Receptor Conjugate (Fluorescent Probe) reaction->product receptor Receptor Moiety (e.g., Boronic Ester) receptor->reaction binding Binding Event product->binding analyte Analyte (e.g., H₂O₂) analyte->binding signal Change in Fluorescence (Signal Output) binding->signal

Caption: Design and function of a quinoline-based fluorescent probe.

Conclusion

This compound is a highly promising, yet underexplored, building block for advanced materials. Its unique combination of a fluorescent quinoline core with strategically placed fluoro, methoxy, and bromo substituents provides a versatile platform for creating novel materials for OLEDs, sensors, and other optoelectronic applications. The protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to begin harnessing the potential of this exciting molecule.

References

  • Chenoweth, D. M., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. PubMed. Available at: [Link]

  • Chenoweth, D. M., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. Available at: [Link]

  • Informa UK Limited. (2025). Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. Available at: [Link]

  • Various Authors. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Preprints.org. Available at: [Link]

  • da Silva, J. P., et al. (2012). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. Available at: [Link]

  • Various Authors. (2025). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. ResearchGate. Available at: [Link]

  • da Silva, J. P., et al. (2012). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Publishing. Available at: [Link]

  • Various Authors. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

  • Adachi, C., et al. (1998). Transient behavior of organic thin film electroluminescence. Scilit. Available at: [Link]

  • Ökten, S., et al. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

  • Various Authors. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dibrominated Heterocycles in Advancing Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Various Authors. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • Huo, Y., et al. (2014). Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii) 8-hydroxyquinolinates. ResearchGate. Available at: [Link]

  • Karmakar, S., et al. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. ACS Omega. Available at: [Link]

  • Various Authors. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. Available at: [Link]

  • Song, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]

  • Song, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]

Sources

Application Note: Derivatization of 8-Bromo-5-fluoro-6-methoxyquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The biological effect of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.[5][6] This application note details robust and versatile protocols for the chemical derivatization of 8-bromo-5-fluoro-6-methoxyquinoline, a key intermediate poised for structural diversification. We provide step-by-step methodologies for palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—to generate a library of novel analogues. Furthermore, we outline standardized protocols for preliminary biological evaluation of these derivatives, including a kinase inhibition assay and a cell-based cytotoxicity assay, to facilitate the identification of lead compounds in drug discovery programs.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a prominent structural motif in both natural products and synthetic pharmaceuticals.[2][7] Its rigid framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of substituents, such as the fluoro and methoxy groups in the target scaffold, can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[8] The bromine atom at the C8 position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties through modern cross-coupling chemistry. This strategic derivatization is essential for exploring the structure-activity relationship (SAR) and optimizing the therapeutic potential of new chemical entities.[5][6]

This guide provides the necessary protocols to synthesize a library of compounds from this compound and subsequently screen them for biological activity, forming a foundational workflow for early-stage drug discovery.

Synthesis of Starting Material: this compound

A plausible and efficient synthesis of the starting material is crucial for any derivatization campaign. Below is a proposed multi-step synthetic route, grounded in established quinoline synthesis methodologies like the Skraup or Combes reactions, followed by regioselective halogenation.[3][7][9][10] The rationale is to first construct the core 5-fluoro-6-methoxyquinoline ring and then introduce the bromine at the C8 position.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Regioselective Bromination A 4-Fluoro-3-methoxyaniline C 5-Fluoro-6-methoxyquinoline A->C Oxidizing Agent B Glycerol / H2SO4 (Skraup Synthesis) B->C D 5-Fluoro-6-methoxyquinoline F This compound D->F Electrophilic Aromatic Substitution E N-Bromosuccinimide (NBS) in H2SO4 E->F

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 2.1: Synthesis of 5-Fluoro-6-methoxyquinoline (via Skraup-type reaction)

The Skraup synthesis is a classic method for generating the quinoline core from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[1][5][9] The methoxy and fluoro groups on the aniline precursor direct the cyclization.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add 4-fluoro-3-methoxyaniline (0.1 mol).

  • Reagent Addition: To the aniline, add glycerol (0.3 mol) and a mild oxidizing agent such as nitrobenzene (0.12 mol). Add a catalytic amount of ferrous sulfate (FeSO₄) to moderate the reaction.

  • Acidification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.4 mol) dropwise via the dropping funnel with vigorous stirring. The addition must be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture gently in a fume hood. Once the reaction initiates (indicated by vigorous boiling), remove the heat source. The reaction should sustain itself. If it subsides, gentle heating can be reapplied.

  • Work-up: After the reaction has ceased, allow the mixture to cool. Dilute with water and steam distill to remove the unreacted nitrobenzene. Make the residue alkaline with concentrated sodium hydroxide solution and steam distill again to isolate the crude 5-fluoro-6-methoxyquinoline.

  • Purification: Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Synthesis of this compound

Electrophilic aromatic bromination of the quinoline core is achieved using N-bromosuccinimide (NBS) in a strong acid. The electron-donating methoxy group at C6 and the directing effect of the quinoline nitrogen will favor substitution at the C5 and C7 positions. However, with the C5 position already occupied by fluorine, bromination is directed to the available ortho/para positions relative to the activating groups, with the C8 position being a plausible site under controlled conditions.[2][11]

  • Reaction Setup: Dissolve 5-fluoro-6-methoxyquinoline (0.05 mol) in concentrated sulfuric acid in a flask cooled to 0°C.

  • Bromination: Add N-bromosuccinimide (NBS) (0.055 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling

The C8-bromo position is a prime site for introducing molecular diversity using palladium-catalyzed cross-coupling reactions. These methods are renowned for their functional group tolerance and reliability.[1][12]

Derivatization_Workflow cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C) Start This compound S_reagents Aryl/Vinyl Boronic Acid Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Start->S_reagents B_reagents Primary/Secondary Amine Pd Catalyst & Ligand Base (e.g., NaOtBu) Start->B_reagents So_reagents Terminal Alkyne Pd/Cu Catalyst Base (e.g., TEA) Start->So_reagents S_product 8-Aryl/Vinyl Derivative S_reagents->S_product C-C Bond Formation B_product 8-Amino Derivative B_reagents->B_product C-N Bond Formation So_product 8-Alkynyl Derivative So_reagents->So_product C-C Triple Bond

Caption: Key cross-coupling reactions for derivatization.

Protocol 3.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the quinoline scaffold and various aryl or vinyl boronic acids.[13]

ComponentRoleExampleM.W.Amount (mmol)Eq.
This compoundElectrophile-256.071.01.0
Arylboronic AcidNucleophilePhenylboronic acid121.931.21.2
Pd(dppf)Cl₂Catalyst-816.640.030.03
K₂CO₃Base-138.212.02.0
1,4-Dioxane/H₂O (4:1)Solvent--5 mL-

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Degas: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the solvent mixture (1,4-dioxane and water) followed by the Pd(dppf)Cl₂ catalyst.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient).

Protocol 3.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the synthesis of C-N bonds, coupling primary or secondary amines to the quinoline core.[1][3][14]

ComponentRoleExampleM.W.Amount (mmol)Eq.
This compoundElectrophile-256.071.01.0
AmineNucleophileMorpholine87.121.21.2
Pd₂(dba)₃Catalyst Precursor-915.720.020.02
XantphosLigand-578.680.040.04
NaOtBuBase-96.101.41.4
TolueneSolvent--5 mL-

Procedure:

  • Setup: In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive flow of argon, add this compound, toluene, and finally the amine.

  • Reaction: Seal the tube and heat the mixture to 100-110°C for 4-24 hours, stirring vigorously. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3.3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is used to install terminal alkynes, creating arylalkyne structures.[4][8][9]

ComponentRoleExampleM.W.Amount (mmol)Eq.
This compoundElectrophile-256.071.01.0
Terminal AlkyneNucleophilePhenylacetylene102.131.21.2
PdCl₂(PPh₃)₂Catalyst-701.900.020.02
CuICo-catalyst-190.450.040.04
Triethylamine (TEA)Base/Solvent-101.195 mL-

Procedure:

  • Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Degas: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous triethylamine, followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60°C) for 6-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Protocols for Biological Screening

After synthesizing a library of derivatives, the next step is to evaluate their biological activity. Below are protocols for two common primary screens: a kinase inhibition assay and a cell viability (cytotoxicity) assay.

Screening_Cascade Library Synthesized Quinoline Derivative Library PrimaryScreen Primary Screening Library->PrimaryScreen Kinase Biochemical Screen: Kinase Inhibition Assay PrimaryScreen->Kinase Cell Cell-Based Screen: MTT Cytotoxicity Assay PrimaryScreen->Cell Hits Identify 'Hits' (Compounds with Activity) Kinase->Hits Cell->Hits SecondaryScreen Secondary / Confirmatory Screens (Dose-Response, Selectivity) Hits->SecondaryScreen

Caption: A typical workflow for primary biological screening.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Principle)

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., a tyrosine kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega or similar)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Dispense test compounds into the wells of the assay plate to achieve the desired final concentration (e.g., 10 µM for a primary screen). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its substrate, and reaction buffer.

    • Add the master mix to the wells containing the test compounds.

    • Prepare an ATP solution and add it to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and then uses the new ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 4.2: Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. A reduction in signal suggests cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Data can be used to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Interpretation and Next Steps

The derivatization and screening workflow will generate a set of SAR data. By comparing the biological activity of the different C8-substituted analogues, researchers can identify which chemical features (e.g., aryl groups, amines, alkynes) are favorable for activity.

Compound IDC8-SubstituentKinase Inhibition (%) @ 10µMCell Viability IC₅₀ (µM)
Parent -Br< 5%> 100
D-01 (Suzuki) Phenyl45%25.4
D-02 (Suzuki) 4-Methoxyphenyl68%12.1
D-03 (Buchwald) Morpholinyl15%88.2
D-04 (Sonogashira) Phenylethynyl33%45.7

Hypothetical data for illustrative purposes.

"Hits" from these primary screens (e.g., compound D-02 in the table above) should be advanced to secondary assays. This includes determining dose-response curves to confirm potency (IC₅₀), assessing selectivity against a panel of related kinases, and further ADME/Tox profiling to evaluate their drug-like properties.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 20, 2026, from [Link]

  • Çakmak, O., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron Letters, 58(32), 3174-3179.
  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958.
  • Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Li, B., et al. (2008). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Organic Process Research & Development, 12(4), 684-686.
  • Schäfer, G., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26(2), 347-357.
  • The Strategic Importance of 4-Fluoro-3-Methoxyaniline in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023). Skraup reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Ökten, S., et al. (2018). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 8-Bromo-5-fluoro-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Functionalized Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic aromatic system allows for versatile functionalization at multiple positions, leading to a diverse range of biological activities.[3][4] The introduction of specific substituents, such as halogens and alkoxy groups, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. In particular, the 8-bromo-5-fluoro-6-methoxyquinoline core represents a key building block for the development of novel therapeutics, including kinase inhibitors for oncology and potent anti-infective agents.

This application note provides a comprehensive, in-depth guide to the multi-step synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key transformations and reagent choices. Our aim is to equip scientists with a robust and reproducible methodology, grounded in established chemical principles, to accelerate their research and development endeavors.

Synthetic Strategy: A Multi-Step Approach to a Highly Functionalized Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of a key aniline precursor, followed by the formation of the quinoline core, and culminates in a regioselective bromination. This strategic sequence ensures the precise installation of the desired functional groups at the correct positions on the quinoline ring.

G cluster_0 Part 1: Aniline Precursor Synthesis cluster_1 Part 2: Quinoline Core Formation cluster_2 Part 3: Regioselective Bromination A 4-Fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B Acetylation C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide B->C Nitration D 4-Fluoro-2-methoxy-5-nitroaniline C->D Hydrolysis E 3-Amino-4-fluoro-5-methoxyaniline D->E Reduction F 5-Fluoro-6-methoxyquinoline E->F Skraup Synthesis G This compound F->G Bromination

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor: 3-Amino-4-fluoro-5-methoxyaniline

The initial phase of this synthesis focuses on the preparation of a highly substituted aniline, which will serve as the foundational building block for the quinoline core. The following steps detail the transformation of commercially available 4-fluoro-2-methoxyaniline into the desired 3-amino-4-fluoro-5-methoxyaniline.

Step 1a: Acetylation of 4-Fluoro-2-methoxyaniline

Rationale: The acetylation of the amino group in 4-fluoro-2-methoxyaniline serves a dual purpose. Firstly, it protects the amine from oxidation during the subsequent nitration step. Secondly, the acetamido group is a moderately activating ortho-, para-director, which will influence the regioselectivity of the upcoming electrophilic aromatic substitution.

Protocol:

  • In a 500 mL round-bottom flask, dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in glacial acetic acid (5 volumes).

  • To this solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to 90-100 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 volumes) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven at 50-60 °C to yield N-(4-fluoro-2-methoxyphenyl)acetamide.

Step 1b: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

Rationale: The introduction of a nitro group is a critical step. The directing effects of the existing substituents (ortho, para-directing acetamido and methoxy groups, and the ortho, para-directing fluoro group) will favor the introduction of the nitro group at the position ortho to the acetamido group and meta to the methoxy and fluoro groups.

Protocol:

  • In a three-necked flask equipped with a thermometer and a dropping funnel, carefully add N-(4-fluoro-2-methoxyphenyl)acetamide (1 equivalent) to concentrated sulfuric acid (4 volumes) at 0 °C, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 volume) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Step 1c: Hydrolysis of the Acetamido Group

Rationale: With the nitro group in the desired position, the protecting acetyl group on the amine is now removed by acid-catalyzed hydrolysis to reveal the free amino group.

Protocol:

  • Suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1 equivalent) in a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-2-methoxy-5-nitroaniline.[5]

Step 1d: Reduction of the Nitro Group

Rationale: The final step in the precursor synthesis is the selective reduction of the newly introduced nitro group to an amino group. This is typically achieved through catalytic hydrogenation or with a reducing agent like tin(II) chloride.

Protocol:

  • Dissolve 4-fluoro-2-methoxy-5-nitroaniline (1 equivalent) in ethanol (10 volumes) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the substrate).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-fluoro-5-methoxyaniline, which can be used in the next step without further purification.

Part 2: Construction of the Quinoline Core via Skraup Synthesis

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline, glycerol, an oxidizing agent, and sulfuric acid.

Rationale: In this step, the synthesized 3-amino-4-fluoro-5-methoxyaniline undergoes a cyclization reaction with acrolein (formed in situ from the dehydration of glycerol) to form the heterocyclic pyridine ring fused to the benzene ring, yielding the desired 5-fluoro-6-methoxyquinoline.

Protocol:

  • In a large, heavy-walled round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the crude 3-amino-4-fluoro-5-methoxyaniline (1 equivalent).

  • Add glycerol (4 equivalents) and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene (1.5 equivalents).

  • Carefully and slowly add concentrated sulfuric acid (3 equivalents) with vigorous stirring. The reaction is highly exothermic.

  • Heat the reaction mixture to 120-130 °C for 4-5 hours.

  • Cool the mixture and cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude 5-fluoro-6-methoxyquinoline.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Regioselective Bromination of 5-Fluoro-6-methoxyquinoline

The final step is the selective introduction of a bromine atom at the 8-position of the quinoline ring.

Rationale: The regioselectivity of the bromination is governed by the electronic effects of the substituents on the quinoline ring. The methoxy group at the 6-position is a strong activating group and an ortho-, para-director. The fluoro group at the 5-position is a deactivating group but is also an ortho-, para-director. The position C-8 is para to the strongly activating methoxy group and is sterically accessible, making it the most favorable site for electrophilic attack by bromine.[1]

Protocol:

  • Dissolve 5-fluoro-6-methoxyquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise with stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any excess bromine.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

This synthesis involves the use of hazardous and corrosive chemicals. All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Special care should be taken when handling bromine, fuming nitric acid, and concentrated sulfuric acid.

Conclusion

The protocol detailed in this application note provides a robust and logical pathway for the synthesis of this compound derivatives. By understanding the rationale behind each synthetic step, from precursor preparation to the final regioselective bromination, researchers can confidently produce this valuable scaffold for further elaboration in their drug discovery programs. The principles of directing group effects in electrophilic aromatic substitution are key to the success of this synthesis, enabling the precise construction of this highly functionalized heterocyclic system.

References

  • Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389–5396.
  • Fleischer, T., Blumer, N., Udry, M., Reber, S., Stansfield, I., Liu, Y., Li, Y., & Schäfer, G. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26(2), 347–357.
  • Li, B., Zhang, Z., & Mangano, M. (2008). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Organic Process Research & Development, 12(4), 684–686.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(8), 1516–1519.
  • BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. BCP293847.
  • BenchChem. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 8-Bromo-5-fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 8-Bromo-5-fluoro-6-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions to help you enhance your reaction yields and achieve your synthetic goals. Our approach is rooted in mechanistic principles and validated by field-proven insights to ensure the scientific integrity of your work.

Understanding the Substrate: The Unique Challenges of this compound

This compound presents a unique set of challenges and opportunities in Suzuki-Miyaura cross-coupling reactions. A clear understanding of its structural features is paramount for troubleshooting and optimization.

  • Steric Hindrance: The bromine atom at the C8 position is flanked by the quinoline's nitrogen-containing ring, which can create significant steric hindrance around the reaction center. This can impede the approach of the bulky palladium catalyst, potentially slowing down the crucial oxidative addition step of the catalytic cycle.[1]

  • Electronic Effects: The quinoline ring is decorated with two electronically opposing substituents. The fluorine atom at C5 is strongly electron-withdrawing, which can increase the electrophilicity of the C-Br bond, favoring oxidative addition. Conversely, the methoxy group at C6 is electron-donating, which can counteract this effect to some extent. The overall electronic nature of the substrate will be a fine balance of these competing influences.

  • Lewis Basicity: The quinoline nitrogen can act as a Lewis base and coordinate to the palladium catalyst. This can sometimes have an inhibitory effect on the catalytic cycle.

This guide will provide you with the insights and protocols to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue and can often be traced back to an inefficient oxidative addition step, which is frequently the rate-determining step in the Suzuki coupling catalytic cycle.[2] Given the steric hindrance at the C8 position of your quinoline, this is a primary suspect.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Catalyst/Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for overcoming steric hindrance and promoting oxidative addition.

    • Explanation: Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition of sterically hindered aryl halides.[2] They stabilize the monoligated Pd(0) species, which is the active catalyst, and promote the cleavage of the C-Br bond.

    • Troubleshooting Protocol:

      • Switch to a More Effective Ligand: If you are using a standard ligand like PPh₃, consider switching to a more sterically demanding and electron-rich Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos) or a bulky N-heterocyclic carbene (NHC) ligand.[2][3] These have demonstrated superior performance with challenging substrates.

      • Use a Pre-formed Catalyst: Instead of generating the active Pd(0) catalyst in situ, consider using a pre-formed catalyst like a palladacycle (e.g., CataCXium A Pd G3) which can be more active and reproducible.[4]

      • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion, though this is less ideal for process chemistry.

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step, but its nature can also influence catalyst activity and stability.[5]

    • Explanation: The base activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[5] For sterically hindered substrates, a stronger, non-coordinating base may be required to drive the reaction forward.

    • Troubleshooting Protocol:

      • Screen Different Bases: If you are using a weaker base like Na₂CO₃, try switching to stronger bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] In some cases, organic bases like DBU can be effective.

      • Ensure Anhydrous Conditions (if using certain bases): When using bases like K₃PO₄ in anhydrous solvents, the presence of a small amount of water can be beneficial. Conversely, for some sensitive boronic acids, strictly anhydrous conditions are necessary.

  • Suboptimal Solvent and Temperature: The solvent's polarity and boiling point can significantly impact reaction rates.

    • Explanation: Aprotic polar solvents like dioxane, THF, or DMF are commonly used for Suzuki couplings. A solvent system that can solubilize all components and withstand the required reaction temperature is essential. Higher temperatures can often overcome activation energy barriers.

    • Troubleshooting Protocol:

      • Solvent Screening: A mixture of an organic solvent with water (e.g., dioxane/water, toluene/water) is often effective as water can help dissolve the inorganic base.

      • Increase Reaction Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C (depending on the solvent's boiling point) may improve the reaction rate. Microwave irradiation can also be a powerful tool for accelerating slow reactions.[7]

Question 2: I am observing significant formation of a de-brominated side product (5-fluoro-6-methoxyquinoline). How can I minimize this?

Answer:

The formation of a de-brominated (hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-coupling reactions.[8]

Potential Causes & Step-by-Step Solutions:

  • Source of Hydride: The hydride source for de-bromination can be impurities in the solvent, the base, or even the boronic acid. In some cases, the solvent itself (e.g., alcohols) or an amine base can act as a hydride donor.[8]

    • Explanation: After oxidative addition, the resulting Ar-Pd(II)-Br complex can undergo a competing reaction where the bromide is replaced by a hydride, followed by reductive elimination to yield the de-brominated arene.

    • Troubleshooting Protocol:

      • Use High-Purity Reagents: Ensure your solvents are anhydrous and freshly distilled if necessary. Use high-purity bases and boronic acids.

      • Avoid Hydride-Donating Solvents/Bases: If using an alcohol as a solvent or an amine as a base, consider switching to an alternative.

      • Optimize Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Question 3: My desired product is formed, but I am also getting a significant amount of homocoupling of my boronic acid (biaryl formation). What can I do to suppress this?

Answer:

Homocoupling of the boronic acid is often a result of the presence of oxygen in the reaction mixture, especially when using a Pd(II) precatalyst.[9]

Potential Causes & Step-by-Step Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Explanation: Pd(II) species, which can be present from the precatalyst or formed by oxidation of Pd(0) by trace oxygen, can catalyze the homocoupling reaction.[9]

    • Troubleshooting Protocol:

      • Thoroughly Degas the Reaction Mixture: Before adding the palladium catalyst, thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 15-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

      • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like PdCl₂(dppf).

  • Excess Boronic Acid: Using a large excess of the boronic acid can sometimes lead to increased homocoupling.

    • Troubleshooting Protocol:

      • Optimize Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common to drive the reaction to completion, avoid using a large excess.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for the Suzuki coupling of this compound?

A1: A good starting point would be to use a robust catalytic system known to be effective for sterically hindered and electron-rich heteroaryl halides.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Readily available and effective Pd(0) and Pd(II) precursors.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich biarylphosphine ligands are excellent for challenging substrates.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases that are generally effective and well-tolerated.
Solvent 1,4-Dioxane/Water (4:1 or 5:1) or Toluene/Water (10:1)Aprotic polar solvents that facilitate the dissolution of reagents.
Temperature 90-100 °CSufficient to overcome the activation barrier for most Suzuki couplings.
Boronic Acid/Ester 1.2-1.5 equivalentsA slight excess helps to drive the reaction to completion.

This is a starting point, and optimization based on your specific boronic acid partner may be necessary.

Q2: How do the fluoro and methoxy groups affect the reactivity of my substrate?

A2: The electronic effects are a balance:

  • 5-Fluoro group: This is a strongly electron-withdrawing group via the inductive effect. This makes the C8-Br bond more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • 6-Methoxy group: This is an electron-donating group through resonance. This effect increases the electron density on the quinoline ring, which can make oxidative addition more challenging.

The net effect is a complex interplay. However, the presence of the electron-withdrawing fluorine group is generally beneficial for the oxidative addition step.

Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A3: Both can be effective, and the choice often depends on the stability and commercial availability of the boron reagent.

  • Boronic Acids: Are the most common coupling partners. However, they can be prone to protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions.

  • Boronic Esters (e.g., pinacol esters): Are generally more stable and less prone to protodeboronation.[8] They are a good alternative if you are experiencing issues with the stability of your boronic acid.

Experimental Workflow & Data Visualization

General Experimental Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel with a septum and purge with a stream of inert gas (argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • In a separate vial, weigh the palladium precursor and the ligand. Add a small amount of the degassed solvent to form a slurry and add this to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Decision Tree

Suzuki_Troubleshooting start Reaction Issue? low_conversion Low / No Conversion start->low_conversion Yield < 20% debromination De-bromination start->debromination Side Product A homocoupling Homocoupling start->homocoupling Side Product B catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) low_conversion->catalyst 1st reagents Use High-Purity Anhydrous Reagents debromination->reagents degas Thoroughly Degas Reaction Mixture homocoupling->degas base Screen Stronger Base (e.g., Cs2CO3, K3PO4) catalyst->base 2nd temp Increase Temperature (e.g., 100-110°C) base->temp 3rd success Improved Yield temp->success time Optimize Reaction Time reagents->time time->success pd_source Use Pd(0) Precatalyst degas->pd_source pd_source->success Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Ökten, S., Cakmak, O., Tekin, S., & Koprulu, T. K. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279. [Link]

  • ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Kelly, C. B., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 6(10), 8349-8354. [Link]

  • Haskel, A., et al. (2016). Design and Synthesis of a Library of C8-Substituted Sulfamidoadenosines to Probe Bacterial Permeability. ACS Infectious Diseases, 2(11), 786-795. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Tang, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4795-4817. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Al-dujaili, A. H. (2016). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific & Research Publications, 3(8). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. Quinolines present unique challenges due to the coordinating nature of the ring nitrogen and their electronic properties. This document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter, helping you minimize side reactions and maximize the yield of your desired aminoquinoline products.

Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloro- or bromoquinoline is resulting in a low yield or failing completely. What are the primary culprits?

Low yields with haloquinolines often trace back to a few key issues related to the inherent properties of the quinoline ring system.

  • Catalyst Inhibition: The most common issue is the coordination of the lone pair of electrons on the quinoline's ring nitrogen to the palladium center. This coordination can stabilize the palladium complex, effectively sequestering it from the catalytic cycle and leading to catalyst deactivation.

  • Suboptimal Ligand Choice: The ligand is critical for navigating the challenges of quinoline substrates. An inappropriate ligand may not be sterically bulky enough to prevent catalyst inhibition or may not be electron-rich enough to promote the difficult oxidative addition of less reactive haloquinolines (especially chloroquinolines).

  • Inefficient Reductive Elimination: The final step to form the C-N bond can be sluggish, particularly with electron-deficient quinolines or sterically hindered amines. This can allow side reactions to become more prominent.

  • Side Reactions: The primary competing reactions are hydrodehalogenation (replacement of the halide with hydrogen) and, in some cases, reduction of the quinoline ring itself.[1]

Q2: I'm observing a significant amount of the corresponding dehalogenated quinoline. What causes this hydrodehalogenation, and how can I suppress it?

Hydrodehalogenation is a well-known side reaction in Buchwald-Hartwig aminations and arises from the formation of a palladium-hydride (Pd-H) species.[2][3] This Pd-H intermediate can reductively eliminate with the haloquinoline to produce the undesired dehalogenated arene instead of the aminated product.

Primary Causes:

  • Beta-Hydride Elimination: This can occur from the palladium-amido complex if the amine has a β-hydrogen.[2]

  • Base-Mediated Formation: Certain bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate hydride sources.

  • Trace Water or Other Protic Sources: Moisture in the solvent or reagents can react with the catalyst system to generate Pd-H.

Solutions are detailed in the troubleshooting section below.

Q3: Can the position of the substituent or the halide on the quinoline ring affect the reaction outcome?

Absolutely. The electronic and steric environment of the halide significantly impacts reactivity.

  • Electronic Effects: Electron-withdrawing groups on the quinoline ring can make the C-X bond more susceptible to oxidative addition, but they can also make the final reductive elimination step more difficult. Conversely, electron-donating groups can hinder oxidative addition.

  • Positional Reactivity: Halides at the C2 and C4 positions of the quinoline ring are generally more activated towards nucleophilic attack and oxidative addition compared to halides at other positions (e.g., C6 or C7), due to the influence of the ring nitrogen.[4] This difference can be exploited for selective amination on dihaloquinolines.[4]

Q4: I've noticed a side product that appears to be a tetrahydroquinoline. How is this possible?

While less common directly under standard Buchwald-Hartwig conditions, the formation of a tetrahydroquinoline derivative indicates a reduction of the quinoline's pyridine ring.[1] This is more likely to occur under prolonged reaction times at high temperatures, especially if a source of hydrogen is inadvertently generated. One study noted that after the desired amination, extending the reaction time under catalytic hydrogenation conditions led to the formation of the tetrahydroquinoline derivative.[1][5] This suggests that certain conditions within the Buchwald-Hartwig setup might mimic those of a reduction reaction, particularly if Pd-H species are abundant.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a deeper dive into the most prevalent side reactions and offers actionable strategies to mitigate them.

1. Problem: Hydrodehalogenation (Dehalogenation)

This is arguably the most common and frustrating side reaction. The key is to minimize the formation and influence of palladium-hydride species.

Causality Diagram: Desired Amination vs. Hydrodehalogenation

G Pd0 L-Pd(0) OxAdd Oxidative Addition (Haloquinoline) Pd0->OxAdd PdII_Aryl L-Pd(II)-Aryl(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination + Base PdII_Aryl->AmineCoord PdH_Formation Pd-H Formation (from Base, H₂O, etc.) PdII_Aryl->PdH_Formation PdII_Amido L-Pd(II)-Aryl(NR₂) AmineCoord->PdII_Amido ReductiveElim Reductive Elimination (Desired Pathway) PdII_Amido->ReductiveElim Product Aminoquinoline Product ReductiveElim->Product Product->Pd0 Regenerates Catalyst PdII_Hydrido L-Pd(II)-Aryl(H) PdH_Formation->PdII_Hydrido H⁻ source attacks Pd(II)-Aryl complex ReductiveElim_Side Reductive Elimination (Side Reaction) PdII_Hydrido->ReductiveElim_Side SideProduct Dehalogenated Quinoline ReductiveElim_Side->SideProduct SideProduct->Pd0 Regenerates Catalyst

Caption: Fig 1. Competing pathways in Buchwald-Hartwig amination.

Mitigation Strategies:

StrategyCausality and Explanation
Use Weaker, Non-nucleophilic Bases Strong alkoxide bases like NaOtBu are effective but can also promote Pd-H formation. Consider switching to weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[6] These are less prone to generating hydride species, though they may require higher reaction temperatures or longer times.
Employ Bulky, Electron-Rich Ligands Ligands like XPhos , RuPhos , or BrettPhos accelerate the rate of reductive elimination.[7] By making the desired C-N bond formation faster, you kinetically disfavor the competing hydrodehalogenation pathway.
Rigorous Anhydrous & Degassed Conditions Oxygen can degrade phosphine ligands, and water is a potential source of hydrides. Ensure your solvent is anhydrous, and thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.
Choice of Solvent Non-polar solvents like toluene are often preferred. They can help precipitate inorganic salts formed during the reaction, which in some cases can inhibit side pathways.[8] Avoid protic solvents.
2. Problem: Catalyst Inhibition by Quinoline Nitrogen

The quinoline nitrogen can act as a ligand, binding to the palladium center and shutting down catalysis. This is especially problematic with less sterically demanding ligands.

Workflow: Overcoming Catalyst Inhibition

G start Low Yield or No Reaction with Haloquinoline q1 Is your ligand small? (e.g., PPh₃, dppf) start->q1 sol1 Switch to a Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos, SPhos) q1->sol1 Yes q2 Is the catalyst loading too low? q1->q2 No reason1 Rationale: Steric bulk shields the Pd center, preventing coordination of the quinoline nitrogen and promoting reductive elimination. sol1->reason1 sol1->q2 sol2 Increase Catalyst Loading (e.g., from 1 mol% to 2-3 mol%) q2->sol2 Yes end Successful Amination q2->end No, problem lies elsewhere (e.g., base, solvent) reason2 Rationale: Compensates for a portion of the catalyst that may become deactivated. sol2->reason2 sol2->end

Caption: Fig 2. Troubleshooting workflow for catalyst inhibition.

Recommended Ligands for Quinolines:

Ligand FamilyKey Features & Application
Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos)The gold standard for challenging substrates. Their steric bulk and electron-donating properties are ideal for preventing nitrogen coordination and promoting fast catalysis.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr)Offer strong electron donation and are robust. They can be very effective for couplings of heteroaryl chlorides.[9]
Ferrocene-based Ligands (e.g., dppf)While effective in many cross-couplings, they may be less suitable for quinolines due to their smaller steric profile compared to biarylphosphines.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Substituted Bromoquinoline

This protocol is a starting point and must be optimized for your specific substrates.

Reagents & Equipment:

  • Substituted Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4-5 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the substituted bromoquinoline (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).

    • Scientist's Note: Using a solid base like Cs₂CO₃ is often a good first choice to minimize hydrodehalogenation. Ensure the base is finely powdered to maximize surface area.[6]

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.

    • Scientist's Note: Using a pre-catalyst, where the ligand is already coordinated to the palladium, can sometimes give more reproducible results.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing (Crucial Step): Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Buchwald–Hartwig amination - Wikipedia. Provides a general overview of the reaction mechanism, including the hydrodehalogenation side reaction. ([Link])[2]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Discusses the role and effectiveness of NHC ligands in C-N bond formation, including for challenging heteroaromatic halides. ([Link])[9]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Describes strategies to overcome the unwanted hydrodehalogenation pathway. ([Link])[3]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Further details on suppressing Pd-hydride mediated hydrodehalogenation. ([Link])[10]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. A research article detailing the synthesis and subsequent reduction of aminoquinolines to tetrahydroquinolines. ([Link])[1]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. General overview and green chemistry considerations for the reaction. ([Link])[11]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Discusses advances in Buchwald-Hartwig amination. ([Link])[12]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline - PubMed. Highlights the selective amination of dihaloquinolines based on positional reactivity. ([Link])[4]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Discusses catalyst, ligand, and base selection for amination reactions. ([Link])[13]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline - ResearchGate. Provides context on the functionalization of the quinoline ring system. ([Link])[14]

  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates - ResearchGate. General information on the evolution and applications of the Buchwald-Hartwig amination. ([Link])[15]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Details the catalytic cycle and the role of different components. ([Link])[8]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. A resource with recent literature references for the reaction. ([Link])[16]

  • Help troubleshooting a Buchwald-Hartwig amination? - Reddit. A discussion forum offering practical advice and shared experiences from chemists. ([Link])[17]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. Describes hydrodehalogenation as a main side product and the importance of ligand choice. ([Link])[5]

  • Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions - ResearchGate. Discusses the reduction of quinoline rings under various conditions. ([Link])[18]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Provides lab tips, including the difficulty of aminating aryl chlorides and the need for bulky phosphine ligands. ([Link])[19]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Discusses the use of milder, soluble organic bases like DBU. ([Link])[20]

  • The Role of the Base in Buchwald-Hartwig Amination - ResearchGate. A study on the context-dependent effectiveness of different bases in the reaction. ([Link])[21]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Further details on reaction optimization and solvent effects. ([Link])[22]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Theoretical and experimental investigation into the scope of possible bases under different conditions. ([Link])[23]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts - ResearchGate. Discusses catalyst design for coordinating heterocycles. ([Link])[24]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. An educational video explaining the roles of different components, including bulky phosphine ligands. ([Link])[7]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - NIH. Mechanistic studies on the Buchwald-Hartwig amination. ([Link])[25]

  • Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. Discusses the facilitation of reductive elimination with electron-poor phosphine ligands. ([Link])[26]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. A review highlighting developments in the field due to sterically demanding phosphine ligands. ([Link])[27]

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Troubleshooting low yield in 8-Bromo-5-fluoro-6-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromo-5-fluoro-6-methoxyquinoline Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable quinoline derivative. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis.

Section 1: Overview of a Plausible Synthetic Pathway

Achieving a high yield of this compound requires careful control over a multi-step synthetic sequence. While several routes are conceivable, a common and logical approach involves the construction of the substituted quinoline core followed by a regioselective bromination. A plausible pathway begins with the Gould-Jacobs reaction, starting from 3-fluoro-4-methoxyaniline, to build the quinoline ring system. This is followed by a chlorination and subsequent bromination to install the required halogen atoms.

The diagram below outlines this proposed synthetic workflow.

G cluster_0 Step 1: Quinoline Core Formation (Gould-Jacobs Reaction) cluster_1 Step 2: Chlorination cluster_2 Step 3: Regioselective Bromination A 3-Fluoro-4-methoxyaniline + Ethyl ethoxymethylenemalonate B Intermediate Adduct A->B Condensation C Thermal Cyclization (e.g., in Dowtherm A) B->C D 5-Fluoro-6-methoxy-4-hydroxyquinoline-3-carboxylate C->D E Saponification & Decarboxylation D->E F 5-Fluoro-6-methoxy-4-quinolinol E->F G 4-Chloro-5-fluoro-6-methoxyquinoline F->G POCl₃ H This compound (Final Product) G->H Br₂ or NBS

Caption: Plausible synthetic workflow for this compound.

Section 2: Troubleshooting Guide - Diagnosing and Solving Low Yield

This section addresses specific problems that can lead to diminished yields at different stages of the synthesis.

Q1: My initial quinoline cyclization (Gould-Jacobs reaction) is inefficient, resulting in a low yield of 5-Fluoro-6-methoxy-4-quinolinol. What are the likely causes and solutions?

A1: The Gould-Jacobs reaction is a powerful method for quinoline synthesis, but its efficiency is highly dependent on reaction conditions, particularly the thermal cyclization step.[1][2]

Potential Causes & Solutions:

  • Incomplete Condensation: The initial reaction between the aniline and ethyl ethoxymethylenemalonate may be incomplete.

    • Solution: Ensure a slight excess (1.1 equivalents) of ethyl ethoxymethylenemalonate is used. The condensation can be performed neat or in a solvent like ethanol. Heat the mixture gently (e.g., on a steam bath) for about an hour to drive the reaction to completion, allowing the evolved ethanol to escape.[3]

  • Suboptimal Cyclization Temperature: The thermal cyclization requires a very high temperature to proceed efficiently. Using an inappropriate solvent or temperature can lead to decomposition or an incomplete reaction.

    • Solution: High-boiling solvents like Dowtherm A or diphenyl ether (b.p. ~250-260 °C) are essential for this step.[3] Ensure the solvent is heated to a vigorous reflux before adding the intermediate adduct. The reaction should be maintained at this temperature for at least one hour.

  • Tar and Polymer Formation: Like many classical quinoline syntheses, harsh conditions can lead to the formation of tar and polymeric byproducts, which trap the desired product and complicate purification.

    • Solution: While high heat is necessary, prolonged reaction times at extreme temperatures should be avoided. Monitor the reaction by TLC (if possible with a high-boiling solvent) or by small-scale test workups to determine the optimal heating time. Adding the aniline adduct slowly to the pre-heated Dowtherm A can also help to maintain a consistent temperature and minimize charring.

  • Inefficient Saponification/Decarboxylation: The hydrolysis of the ester and subsequent decarboxylation can be sluggish if not performed correctly, leading to product loss.

    • Solution: After cyclization, the intermediate ester should be robustly saponified. Refluxing with a strong base like 10% aqueous sodium hydroxide until all solids dissolve is crucial.[3] The subsequent decarboxylation is typically achieved by heating the corresponding carboxylic acid intermediate in the high-boiling solvent used for cyclization.

The following diagram outlines a decision-making workflow for troubleshooting this stage.

G start Low Yield of 5-Fluoro-6-methoxy-4-quinolinol check_completion Is the initial condensation complete? start->check_completion check_temp Was the cyclization temperature adequate (>250 °C)? check_completion->check_temp Yes incomplete_sol Action: - Use slight excess of malonate. - Heat gently (~100 °C) for 1h. check_completion->incomplete_sol No check_workup Was saponification and decarboxylation efficient? check_temp->check_workup Yes temp_sol Action: - Use Dowtherm A or diphenyl ether. - Ensure vigorous reflux during cyclization. check_temp->temp_sol No workup_sol Action: - Ensure complete dissolution during NaOH reflux. - Re-acidify carefully to precipitate the product. check_workup->workup_sol No end Yield Improved check_workup->end Yes incomplete_sol->check_temp temp_sol->check_workup workup_sol->end

Caption: Troubleshooting workflow for the Gould-Jacobs reaction stage.

Q2: My bromination of 4-Chloro-5-fluoro-6-methoxyquinoline is giving a low yield or multiple products. How can I improve the regioselectivity and efficiency?

A2: The bromination of a substituted quinoline is an electrophilic aromatic substitution. The outcome is dictated by the directing effects of the existing substituents and the reaction conditions.

Potential Causes & Solutions:

  • Incorrect Regioselectivity: The substituents on the quinoline ring should direct the incoming electrophile (Br⁺). The 6-methoxy group is a powerful ortho-, para-directing activator, while the 5-fluoro group is a deactivating ortho-, para-director. The quinoline nitrogen deactivates the pyridine ring. Therefore, substitution is strongly favored on the benzene ring. The 8-position is para to the activating methoxy group, making it a likely site for substitution. However, other isomers (e.g., substitution at the 7-position) are possible if conditions are not optimal.

    • Solution: The choice of brominating agent and solvent is critical. Molecular bromine (Br₂) in a chlorinated solvent like chloroform or dichloromethane is a standard choice. Acetic acid can also be a suitable solvent. N-Bromosuccinimide (NBS) can also be used and is sometimes milder. A study on the bromination of 8-methoxyquinoline showed that it cleanly yields the 5-bromo derivative, highlighting the strong directing effect of the methoxy group. By analogy, the 6-methoxy group in your substrate should strongly direct bromination to the adjacent positions (5 and 7) and the para position (8). Given that the 5-position is already substituted, the 8-position is a highly probable site.

  • Over-bromination (Dihalogenation): If the reaction conditions are too harsh or the stoichiometry is incorrect, multiple bromine atoms can be added to the ring, leading to di- or tri-brominated impurities.[4]

    • Solution: Use a controlled amount of the brominating agent (1.0 to 1.1 equivalents). Add the bromine solution dropwise to the quinoline substrate at a controlled temperature, starting at 0 °C and allowing it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to avoid the formation of slower-moving (more polar) di-brominated products.

  • Reaction Stalling/Incomplete Conversion: The quinoline ring system is generally less reactive than a simple benzene ring. The presence of the deactivating fluoro group can further slow the reaction.

    • Solution: If the reaction is sluggish, a catalytic amount of a Lewis acid (e.g., FeCl₃) can be added to polarize the Br-Br bond and increase the electrophilicity of the bromine. However, this also increases the risk of side reactions, so it should be used judiciously. Gentle heating may also be required, but this should be done with careful monitoring to prevent over-bromination.

Table 1: Comparison of Bromination Conditions

ParameterCondition A (Mild)Condition B (Standard)Condition C (Forced)
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)Br₂ with Lewis Acid (e.g., FeCl₃)
Solvent Dichloromethane (DCM)Chloroform or Acetic AcidDichloromethane (DCM)
Temperature 0 °C to Room Temp0 °C to Room Temp0 °C to Reflux
Typical Outcome Good for highly activated rings; may be slow.Generally reliable for quinolines.High conversion, but risk of side products.
Recommendation Start with Condition B. If the reaction is incomplete, consider Condition C.
Q3: I am losing a significant amount of my final product during the workup and purification steps. What are the best practices for isolation?

A3: Product loss during workup and purification is a common issue, especially with nitrogen-containing heterocyclic compounds which can have complex acid-base properties.

Potential Causes & Solutions:

  • Loss During Aqueous Wash: Quinolines are basic and can form salts with acids. If the organic layer is washed with an acidic solution, the product can be protonated and partition into the aqueous layer.

    • Solution: After quenching the reaction (e.g., with a solution of sodium thiosulfate to remove excess bromine), ensure the aqueous layer is neutral or slightly basic before extraction. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts (like HBr). Always check all aqueous layers by TLC before discarding them to ensure no product is being lost.

  • Emulsion Formation: During extraction with chlorinated solvents, emulsions can form, making phase separation difficult and leading to product loss.

    • Solution: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Alternatively, the mixture can be filtered through a pad of Celite.

  • Difficult Purification by Chromatography: The product may be difficult to separate from closely related impurities (e.g., isomers) by standard column chromatography.

    • Solution: Optimize your chromatography system. Use a gradient elution of hexanes and ethyl acetate. The basic nitrogen on the quinoline ring can cause tailing on silica gel. To mitigate this, a small amount of triethylamine (~0.5-1%) can be added to the eluent system to improve peak shape.

  • Product Precipitation/Crystallization Issues: The final product might be an oil or may not crystallize easily from the purification fractions.

    • Solution: If the product is an oil after chromatography, try co-evaporating it with a non-polar solvent like hexane to remove residual high-boiling solvents. For crystallization, try dissolving the purified product in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity is observed. Cooling this mixture can induce crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the synthesis of this compound? A1: For a multi-step synthesis of this nature, an overall yield of 20-40% would be considered good. Individual step yields should ideally be in the 60-80% range. Yields are highly dependent on the purity of starting materials and the optimization of each step.

Q2: Which analytical techniques are essential for monitoring this synthesis? A2:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step and for optimizing column chromatography conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for structural confirmation of intermediates and the final product. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product. The characteristic isotopic pattern of bromine should be observable.

Q3: Are there alternative synthetic routes to consider? A3: Yes, other classical quinoline syntheses like the Skraup or Doebner-von Miller reactions could be adapted, but they often use harsh conditions and can lead to significant tar formation.[5][6] Another approach could be to start with a pre-brominated aniline derivative, although this might lead to challenges with regioselectivity in the quinoline formation step. Palladium-catalyzed cross-coupling reactions on a suitable di-halo-quinoline could also be an option for advanced users.

Section 4: Key Experimental Protocols

Protocol 1: Chlorination of 5-Fluoro-6-methoxy-4-quinolinol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Fluoro-6-methoxy-4-quinolinol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A solvent like toluene can be used, but the reaction often works well neat.[7]

  • Heat the reaction mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should be performed in a fume hood as HCl gas is evolved.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium carbonate solution, until the pH is ~8-9.

  • Extract the aqueous slurry with an organic solvent like dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Chloro-5-fluoro-6-methoxyquinoline. The product can be purified by column chromatography if necessary.

Protocol 2: Bromination of 4-Chloro-5-fluoro-6-methoxyquinoline
  • Dissolve 4-Chloro-5-fluoro-6-methoxyquinoline (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of molecular bromine (Br₂) (1.05 eq) in the same solvent.

  • Add the bromine solution dropwise to the cooled quinoline solution over 30 minutes with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr formed during the reaction.

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure this compound.

Section 5: References

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.

  • Wikipedia. (2023). Quinoline. In Wikipedia. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • Anonymous. (n.d.). Preparation and Properties of Quinoline.

  • Koçyiğit, Ü. M., et al. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.

  • Al-Majid, A. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

  • Weyesa, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.

  • Jitareanu, A., et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION.

  • Organic Syntheses Procedure. (n.d.). 4,7-dichloroquinoline.

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. EPO.

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.

  • Ramirez-Prada, J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.

  • BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. BenchChem.

  • Anonymous. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

  • BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.

  • Anonymous. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. ResearchGate.

  • Gershon, H., et al. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of 6-Methoxy-8-Nitroquinoline. BenchChem.

  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

  • El-Gohary, N. S., et al. (2024). Synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization. RSC Publishing.

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.

  • ACS Figshare. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3‑Fluoro-6-methoxyquinoline from p‑Anisidine and 2‑Fluoromalonic Acid.

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

  • PubMed. (2018). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate.

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Technical Support Center: Purification Strategies for Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and often complex molecules. The introduction of fluorine can significantly alter the physicochemical properties of quinoline scaffolds, impacting their reactivity, polarity, and intermolecular interactions, which in turn complicates purification.[1][2] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of fluorinated quinoline derivatives.

Section 1: Chromatographic Purification
Q1: My fluorinated quinoline derivative is streaking severely on a standard silica gel TLC plate. What is the cause and how can I fix it?

A1: Streaking of quinoline derivatives on silica gel is a frequent problem. It primarily stems from the strong interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, poor separation, and tailing spots. The presence of electronegative fluorine atoms can further modulate the basicity (pKa) of the quinoline nitrogen, influencing the severity of this issue.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel, minimizing strong interactions with your compound.

    • Recommended Modifiers: Start by adding 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system.

  • Change the Stationary Phase: If using a basic modifier is not sufficient or desirable, consider switching to a less acidic stationary phase.

    • Alternatives: Neutral or basic alumina can be excellent alternatives for purifying basic compounds. Florisil is another option to consider.

  • Use Reverse-Phase Chromatography: For many fluorinated compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful purification tool. The separation is based on hydrophobicity, which can be significantly influenced by fluorine content.[3][4]

    • Column Choice: Standard C8 or C18 columns are often effective. For challenging separations of isomers or compounds with high fluorine content, consider pentafluorophenyl (PFP) or other fluorinated stationary phases, which can offer alternative selectivity.[5]

Q2: I'm trying to separate regioisomers of a fluorinated quinoline, but they are co-eluting on my silica gel column. What strategies can I employ?

A2: Separating regioisomers is a common challenge due to their similar polarities. The position of the fluorine atom can subtly influence the molecule's dipole moment and its interaction with the stationary phase.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent systems. The classic ethyl acetate/hexane system may not provide sufficient resolution. Try combinations of dichloromethane/methanol, or systems containing ethers (like MTBE or diethyl ether) or chloroform.

    • Gradient Elution: A shallow solvent gradient during column chromatography can help resolve closely eluting compounds more effectively than an isocratic elution.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography.

    • Stationary Phase Selection: As mentioned, PFP columns can provide unique selectivity for positional isomers of fluorinated compounds.[5] Chiral stationary phases may also be effective in some cases, even for non-chiral isomers, due to different spatial interactions.

  • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for isomer separation, often providing different selectivity compared to HPLC.

Section 2: Crystallization and Precipitation
Q3: I am attempting to recrystallize my fluorinated quinoline derivative, but it keeps "oiling out" of solution. What should I do?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase instead of forming solid crystals. This is common when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.

Troubleshooting Steps:

  • Increase the Solvent Volume: The concentration of your compound might be too high. Add more hot solvent to ensure complete dissolution before cooling.

  • Slow Down the Cooling Process: Rapid cooling encourages oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Insulating the flask can help slow the cooling rate.

  • Change the Solvent System:

    • Single Solvent: Find a solvent where your compound has high solubility at high temperatures and low solubility at low temperatures.

    • Two-Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.

  • Scratching and Seeding:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

Q4: My crude product is a dark, resinous material. How can I approach its purification?

A4: The formation of dark, resinous materials often indicates the presence of polymeric byproducts or tars, which are common in certain quinoline syntheses like the Skraup reaction.

Purification Strategy:

  • Initial Cleanup - Extraction:

    • Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate.

    • Perform an acid-base extraction. Since quinolines are basic, they can be extracted into an aqueous acidic solution (e.g., 1M HCl). The non-basic, resinous impurities will remain in the organic layer.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate your quinoline derivative, which can then be extracted back into an organic solvent.

  • Attempt Precipitation/Crystallization: After the initial cleanup, try to precipitate the product by dissolving the material in a minimal amount of a suitable solvent and adding a non-solvent.

  • Column Chromatography: If precipitation fails, column chromatography is often the most effective method for separating the desired compound from resinous impurities.

    • Dry Loading: For sticky materials, it's best to "dry load" the sample onto the column. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.

Section 3: General Troubleshooting and Purity Assessment
Q5: My fluorinated quinoline appears to be decomposing during purification. How can I prevent this?

A5: Decomposition can be a significant issue, especially for quinolines with sensitive functional groups. The acidic nature of silica gel can catalyze the degradation of certain compounds.

Mitigation Strategies:

  • Deactivate Silica Gel: As described in Q1, adding triethylamine to the eluent neutralizes the silica, preventing acid-catalyzed decomposition.

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.

  • Work at Lower Temperatures: If the compound is thermally labile, consider running the column in a cold room.

  • Alternative Purification Methods: If decomposition on silica is unavoidable, rely on other techniques like recrystallization, preparative HPLC with a suitable mobile phase, or extraction.

Q6: How do I accurately assess the purity of my final fluorinated quinoline derivative?

A6: A combination of analytical techniques is often recommended for a comprehensive purity assessment.

Analytical Technique Principle Advantages Considerations
HPLC Separation based on partitioning between a stationary and liquid mobile phase.Versatile, robust, and suitable for routine quality control.Requires a reference standard for quantification.
GC-MS Separation based on volatility, with mass-based detection.High sensitivity and specificity, excellent for volatile impurities.The compound must be thermally stable and volatile.
qNMR Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.A primary method that provides accurate purity assessment without a specific reference standard of the analyte.Requires a certified internal standard with known purity and non-overlapping signals.
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.Not quantitative.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol provides a general workflow for purifying a fluorinated quinoline derivative that exhibits streaking on silica gel.

  • TLC Analysis and Solvent System Selection:

    • Prepare a stock solution of your crude product.

    • On a TLC plate, test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • To each promising solvent system, add 1% triethylamine (NEt₃).

    • The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriate size column. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more challenging ones.

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% NEt₃).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully add it to the top of the column.

    • Dry Loading (Recommended for sticky compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system.

    • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions of a consistent volume.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for a new fluorinated quinoline derivative.

PurificationStrategy start Crude Fluorinated Quinoline Derivative check_solubility Assess Solubility & Physical State start->check_solubility is_solid Is the crude product a solid? check_solubility->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes tlc_analysis Perform TLC Analysis (with and without NEt₃) is_solid->tlc_analysis No (Oil/Resin) oiling_out Does it 'oil out'? try_recrystallization->oiling_out troubleshoot_recrystallization Troubleshoot Recrystallization (slower cooling, different solvent) oiling_out->troubleshoot_recrystallization Yes success_recrystallization Pure Crystalline Product oiling_out->success_recrystallization No troubleshoot_recrystallization->try_recrystallization final_product Purified Product success_recrystallization->final_product streaking Severe Streaking? tlc_analysis->streaking use_basic_modifier Use Basic Modifier (NEt₃) or switch to Alumina streaking->use_basic_modifier Yes flash_chromatography Perform Flash Column Chromatography streaking->flash_chromatography No use_basic_modifier->flash_chromatography isomers Isomers to separate? flash_chromatography->isomers hplc Consider Preparative HPLC (C18 or PFP column) isomers->hplc Yes pure_fractions Combine Pure Fractions & Evaporate Solvent isomers->pure_fractions No hplc->pure_fractions pure_fractions->final_product

Sources

Technical Support Center: Strategies to Mitigate Dehalogenation in Palladium-Catalyzed Reactions of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed cross-coupling reactions involving bromoquinolines. A common and often frustrating side reaction in these transformations is the premature loss of the bromine substituent, leading to the formation of a dehalogenated quinoline byproduct. This phenomenon, known as hydrodehalogenation or simply dehalogenation, can significantly lower the yield of the desired product and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome challenges related to dehalogenation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Troubleshooting Guide: Diagnosis and Mitigation of Dehalogenation

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I am observing a significant amount of dehalogenated quinoline in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?

A1: Dehalogenation in Suzuki-Miyaura coupling is a common issue that often arises from a mismatch in the relative rates of the desired productive catalytic cycle and the competing dehalogenation pathway. The primary culprits are often the choice of base, solvent, and ligand, as well as the reaction temperature.

Core Insight: The key is to promote the rate of transmetalation and reductive elimination, which lead to your desired product, over the pathways that lead to the dehalogenated byproduct.

Recommended Actions & Scientific Rationale:
  • Re-evaluate Your Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can accelerate dehalogenation. Weaker inorganic bases are often a better choice.

    • Protocol: Switch from a strong base to a milder one. A good starting point is to screen bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These bases are generally effective in promoting the Suzuki coupling while minimizing the dehalogenation side reaction.

  • Solvent Selection is Crucial: Protic solvents, such as alcohols, can act as a hydride source, leading to dehalogenation.[1] Additionally, some aprotic solvents like DMF can also be a source of hydrides at elevated temperatures.[2]

    • Protocol: Ensure your solvent is anhydrous and thoroughly deoxygenated. If you are using a protic solvent, consider switching to an aprotic alternative like toluene, dioxane, or THF. If dehalogenation persists in DMF, a switch to toluene or dioxane may be beneficial.

  • Optimize Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-C bond, thereby outcompeting the dehalogenation pathway.

    • Protocol: If you are using a simple phosphine ligand like PPh₃, consider switching to a more specialized biaryl phosphine ligand. Good candidates to screen include XPhos, SPhos, or RuPhos.

  • Control the Temperature: Higher reaction temperatures can sometimes promote dehalogenation.

    • Protocol: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. A systematic screen of temperatures (e.g., starting from 60 °C and increasing in 10 °C increments) can help identify the optimal balance.

Q2: My Buchwald-Hartwig amination of a bromoquinoline is giving me the dehalogenated starting material as the major product. What should I do?

A2: In Buchwald-Hartwig amination, hydrodehalogenation can compete with the desired C-N bond formation, especially with electron-rich aryl halides or when the amine is a poor nucleophile. The mechanism of this side reaction is often linked to β-hydride elimination from an amide intermediate.[3]

Recommended Actions & Scientific Rationale:
  • Ligand Selection is Paramount: The use of bulky, electron-rich biaryl phosphine ligands is crucial for promoting the desired amination pathway. These ligands favor the reductive elimination step that forms the C-N bond.

    • Protocol: Employ ligands such as Xantphos, DavePhos, or XPhos. These can accelerate the rate of reductive elimination, making it faster than the competing hydrodehalogenation pathway.

  • Base Selection: As with Suzuki couplings, strong bases can promote dehalogenation.

    • Protocol: While NaOtBu is a common base in Buchwald-Hartwig aminations, if dehalogenation is significant, consider screening other bases like LHMDS or K₃PO₄.

  • Solvent Considerations: Aprotic solvents are generally preferred for Buchwald-Hartwig aminations.

    • Protocol: Toluene and dioxane are common and effective solvents. Ensure they are anhydrous and deoxygenated.

Q3: I am attempting a Sonogashira coupling with a bromoquinoline, but I'm isolating the quinoline without the bromine. Why is this happening?

A3: Dehalogenation in Sonogashira coupling can be particularly problematic, especially at higher temperatures or with sterically hindered substrates.[4] The side reaction can occur in parallel with the desired C-C bond formation.

Recommended Actions & Scientific Rationale:
  • Temperature Management: Elevated temperatures, often used to drive the coupling of challenging substrates, can also increase the rate of dehalogenation.[4]

    • Protocol: Run the reaction at the lowest effective temperature. Consider a temperature screen to find the optimal conditions.

  • Copper Co-catalyst: The copper(I) co-catalyst is a standard component of the Sonogashira reaction. However, in some cases, copper-free conditions can be beneficial.

    • Protocol: While counterintuitive, for some systems, omitting the copper co-catalyst and using a slightly higher loading of a highly active palladium/phosphine catalyst system can sometimes reduce side reactions.

  • Base and Solvent System: The choice of base and solvent can influence the outcome.

    • Protocol: A common and often effective system is the use of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or toluene. Ensure all components are anhydrous.

Q4: In my Heck reaction of a bromoquinoline with an alkene, I am seeing dehalogenation. How can I suppress this?

A4: The Heck reaction is often conducted at elevated temperatures, which can favor dehalogenation. The mechanism involves a β-hydride elimination step, and if this process is not productive for the main catalytic cycle, it can lead to side reactions.[5][6]

Recommended Actions & Scientific Rationale:
  • Lower the Reaction Temperature: This is the most direct approach to disfavoring the dehalogenation pathway.

    • Protocol: Attempt the reaction at a lower temperature. The use of microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and over shorter reaction times, potentially reducing the extent of dehalogenation.

  • Choice of Base: The base is crucial for neutralizing the HBr generated in the reaction.

    • Protocol: An inorganic base like K₂CO₃ or NaOAc is often effective and less likely to promote dehalogenation compared to some organic bases.

  • Additives: In some cases, additives can have a beneficial effect.

    • Protocol: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce the formation of side products.

Frequently Asked Questions (FAQs)

Q: How can I detect and quantify dehalogenation in my reaction? A: Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will have a different Rf value than the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying and quantifying the dehalogenated product by its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic signals for the dehalogenated quinoline, which can be compared to an authentic sample or predicted chemical shifts.

Q: What is the general mechanism of palladium-catalyzed dehalogenation? A: While several pathways can be operative, a common mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Ar-Pd(II)-X intermediate can then undergo various transformations that lead to the replacement of the halide with a hydrogen atom. One proposed mechanism involves the displacement of the halide by a hydride source (which can be the solvent, base, or an additive), followed by reductive elimination of the Ar-H bond to regenerate the Pd(0) catalyst.[7] Another pathway involves β-hydride elimination from a palladium-alkoxide intermediate formed by the reaction of the Ar-Pd(II)-X species with an alcohol or alkoxide base.[7]

Q: Can the palladium precatalyst choice influence dehalogenation? A: Yes, the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(0) complex) can influence the concentration of the active Pd(0) catalyst and its propensity to engage in side reactions. It is important to use a high-quality palladium source and to ensure efficient reduction to the active catalytic species.

Data Summary and Visualization

Table 1: General Troubleshooting Guide for Dehalogenation
ParameterRecommendation to Reduce DehalogenationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Accelerates reductive elimination of the desired product.
Base Switch from strong bases (e.g., NaOtBu) to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄).Stronger bases can promote side reactions leading to dehalogenation.
Solvent Use anhydrous, deoxygenated aprotic solvents (e.g., toluene, dioxane).Protic solvents and some aprotic solvents at high temperatures can be hydride sources.[1][2]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of dehalogenation.
Additives Consider phase-transfer catalysts (e.g., TBAB) in some cases.Can improve reaction efficiency and suppress side reactions.
Visualizing the Competing Reaction Pathways

The following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway.

Cross-Coupling vs Dehalogenation cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Competing Dehalogenation Pathway Pd0 Pd(0)L_n OxAd Ar-Pd(II)(L_n)X Pd0->OxAd Oxidative Addition (Ar-X) Dehalo_OxAd Ar-Pd(II)(L_n)X Trans Ar-Pd(II)(L_n)R OxAd->Trans Transmetalation (R-M) RedEl Ar-R Trans->RedEl Reductive Elimination RedEl->Pd0 PdH Ar-Pd(II)(L_n)H Dehalo_OxAd->PdH Hydride Transfer Hydride Hydride Source (e.g., Solvent, Base) Hydride->PdH Dehalo_Product Ar-H PdH->Dehalo_Product Reductive Elimination

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

Experimental Protocols

Protocol: Screening of Bases to Minimize Dehalogenation in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different bases to optimize the yield of the desired coupled product while minimizing the dehalogenated byproduct.

  • Reaction Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the bromoquinoline (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen ligand (if not using a pre-formed complex).

  • Base Addition: To each vial, add a different base (2.0-3.0 equiv). A typical screen would include K₂CO₃, Cs₂CO₃, K₃PO₄, and for comparison, NaOtBu.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., a mixture of dioxane and water, 4:1 v/v).

  • Reaction Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set period (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

  • Optimization: Based on the results, select the base that provides the best ratio of product to byproduct for further optimization or scale-up.

References

  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions - Benchchem. (URL not available)
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D. [Link]

  • Catalytic Hydrodehalogen
  • Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts - ScienceDirect. [Link]

  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. (URL not available)
  • Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. (URL not available)
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. (URL not available)
  • Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions - Benchchem. (URL not available)
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC. [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures - American Chemical Society. (URL not available)
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | Request PDF - ResearchG
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF - ResearchG
  • Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases - RSC Publishing. (URL not available)
  • Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline - Benchchem. (URL not available)
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchG
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL not available)
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
  • Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines - Benchchem. (URL not available)
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)
  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. [Link]

  • Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis | Organometallics - ACS Public
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF - ResearchG
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem. (URL not available)
  • Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxyl
  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - Organic Chemistry Portal. [Link]

  • A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - NIH. [Link]

  • Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria Pranjali J.Naik,a,b Pranaw Kunal,a Da-J - ChemRxiv. (URL not available)
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis - MDPI. [Link]

Sources

Technical Support Center: A Guide to Improving Polysubstituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of polysubstituted quinolines. As a hub for innovation in medicinal chemistry and materials science, we understand the critical importance of reliable and efficient synthetic methodologies. This guide is designed for you—the researcher, the scientist, the professional in drug development—to navigate the complexities of quinoline synthesis, troubleshoot common hurdles, and ultimately, improve your reaction outcomes.

Here, we move beyond simple protocols. We delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and extensive laboratory experience. Our goal is to empower you with the knowledge to not only follow a procedure but to understand, adapt, and optimize it for your specific research needs.

Troubleshooting Guide: Common Issues & Proven Solutions

This section addresses specific challenges you may encounter during the synthesis of polysubstituted quinolines, with a focus on the most prevalent classical methods.

Issue 1: Low Yields and Tar Formation in Doebner-von Miller Synthesis

Symptoms: Your reaction mixture becomes a dark, viscous, and often intractable tar, leading to significant product loss and purification difficulties.

Root Cause Analysis: The Doebner-von Miller reaction is notorious for the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material. This side reaction is often highly exothermic and can quickly dominate if not properly controlled, especially under the strongly acidic conditions required for the main reaction.

Strategic Solutions:

  • Gradual Reagent Addition: The concentration of the α,β-unsaturated carbonyl compound is a critical factor. Instead of adding it all at once, a slow, dropwise addition to the heated acidic solution of the aniline can maintain a low instantaneous concentration, thereby favoring the desired intermolecular reaction over self-polymerization.

  • Biphasic Solvent System: Sequestering the reactive carbonyl compound in a non-polar organic phase can dramatically reduce its propensity to polymerize in the acidic aqueous phase. A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl dissolved in a solvent like toluene.

  • In Situ Carbonyl Generation (Beyer Method): An elegant approach to controlling the concentration of the unsaturated carbonyl is to generate it in situ from a more stable precursor, typically through an aldol condensation.[1] This ensures that the reactive species is consumed as it is formed.

  • Catalyst and Temperature Optimization: While strong acids are necessary, their concentration and identity can be fine-tuned. A systematic screening of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can reveal an optimal balance between reaction rate and suppression of side reactions.[2] Similarly, maintaining the lowest effective reaction temperature can help to mitigate polymerization.

Experimental Protocol: Minimizing Tar Formation in the Synthesis of 2-Methylquinoline

  • Reactants: Aniline (1.0 eq), 6 M Hydrochloric Acid, Crotonaldehyde (1.2 eq), Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

    • Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide to a basic pH.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Poor Regioselectivity in Friedländer and Combes Syntheses

Symptoms: When using unsymmetrical ketones (Friedländer) or β-diketones (Combes), you obtain a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Root Cause Analysis: The regiochemical outcome in these syntheses is a delicate interplay of electronic and steric factors. In the Friedländer synthesis, the initial aldol condensation or Schiff base formation can occur at either α-carbon of the unsymmetrical ketone.[3][4] In the Combes synthesis, the acid-catalyzed cyclization of the intermediate enamine is the regiochemistry-determining step, and the position of cyclization is influenced by the substituents on both the aniline and the β-diketone.[5]

Strategic Solutions:

  • Substituent Modification (Steric & Electronic Tuning):

    • Friedländer: Introducing a bulky substituent on one side of the unsymmetrical ketone can sterically hinder reaction at the adjacent α-carbon, favoring the formation of one regioisomer.

    • Combes: The electronic nature of substituents on the aniline ring is a powerful directing tool. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) can favor the formation of different regioisomers.[5] Similarly, increasing the steric bulk of one of the R groups on the β-diketone can direct the cyclization.[5]

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. In the Friedländer synthesis, specific amine catalysts or the use of ionic liquids have been shown to favor the formation of a single regioisomer.[3]

  • Reaction Condition Optimization: A systematic variation of solvent, temperature, and reaction time can identify conditions that kinetically or thermodynamically favor one regioisomeric product over the other.

Experimental Protocol: Catalyst Screening for Improved Regioselectivity in Friedländer Synthesis

  • Reactants: 2-aminoaryl ketone (1.0 mmol), unsymmetrical ketone (1.2 mmol), selected catalyst (e.g., p-TsOH, piperidine, iodine; 10 mol%), solvent (e.g., ethanol, toluene, DMF; 5 mL).

  • Procedure:

    • To a stirred solution of the 2-aminoaryl ketone and the unsymmetrical ketone in the chosen solvent, add the catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.

Issue 3: Incomplete Reaction or Low Yield in Gould-Jacobs Synthesis

Symptoms: The reaction stalls at the intermediate anilidomethylenemalonate stage, or the final 4-hydroxyquinoline product is obtained in low yield after the high-temperature cyclization and subsequent hydrolysis/decarboxylation steps.

Root Cause Analysis: The Gould-Jacobs reaction is a multi-step sequence, and each step has its own requirements.[6] The initial condensation is typically straightforward. However, the thermal cyclization requires high temperatures (often >250 °C) to overcome the activation energy for the 6-electron cyclization. Insufficient temperature or reaction time can lead to incomplete conversion. The subsequent saponification and decarboxylation steps also need to be driven to completion.[6]

Strategic Solutions:

  • High-Boiling Solvents for Cyclization: To achieve the necessary high temperatures for cyclization, a high-boiling inert solvent such as diphenyl ether or mineral oil is often employed.

  • Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective method for dramatically reducing reaction times and often improving yields in the Gould-Jacobs reaction. The rapid and efficient heating provided by microwaves can drive the cyclization to completion in minutes rather than hours.[7]

  • Ensuring Complete Hydrolysis and Decarboxylation: After cyclization, complete saponification of the ester is crucial. This is typically achieved by refluxing with a strong base like sodium hydroxide. The subsequent decarboxylation is a thermal process that requires heating the carboxylic acid intermediate above its melting point until carbon dioxide evolution ceases.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

  • Reactants: Aniline (2.0 mmol), Diethyl ethoxymethylenemalonate (DEEM, 6.0 mmol).

  • Procedure:

    • In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine aniline and DEEM (excess DEEM acts as a solvent).

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to 250-300 °C for 5-15 minutes.

    • Cool the vial to room temperature, which should induce precipitation of the product.

    • Filter the solid product and wash with ice-cold acetonitrile.

    • Dry the product under vacuum.[7]

    • Proceed with standard saponification and decarboxylation steps.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for choosing an acid or base catalyst in the Friedländer synthesis?

The Friedländer synthesis can be catalyzed by both acids and bases, and the choice depends on the specific substrates and desired outcome.[3] The mechanism can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or an initial Schiff base formation followed by an intramolecular aldol reaction.[4]

  • Base catalysis promotes the formation of an enolate from the carbonyl compound with an α-methylene group, which then attacks the carbonyl of the 2-aminoaryl aldehyde/ketone in an aldol-type reaction.

  • Acid catalysis protonates the carbonyl group of the 2-aminoaryl aldehyde/ketone, activating it towards nucleophilic attack by the enol form of the other carbonyl component. It also facilitates the dehydration steps.

Q2: How can I effectively purify my polysubstituted quinoline product, especially if I have a mixture of regioisomers?

Purification of quinoline derivatives can be challenging.

  • Column Chromatography: This is the most common method for separating regioisomers. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is often necessary. The addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can be beneficial for basic quinoline compounds to prevent streaking on silica gel.

  • Recrystallization: If the product is a solid and one regioisomer is significantly more abundant, recrystallization can be an effective purification method.[8] Careful selection of the recrystallization solvent is key.

  • Preparative HPLC: For very difficult separations of valuable materials, preparative high-performance liquid chromatography (HPLC) can be employed.[9]

Q3: Are there greener alternatives to the classical quinoline synthesis methods?

Yes, significant research has been directed towards developing more environmentally benign approaches.

  • Catalyst-Free Reactions in Water: Some Friedländer syntheses can be performed under catalyst-free conditions in water at elevated temperatures.

  • Nanocatalysts: The use of recoverable and reusable nanocatalysts can reduce waste and often allows for milder reaction conditions.[10]

  • Solvent-Free Reactions: Many modern protocols, often utilizing microwave irradiation or specific catalysts, can be performed under solvent-free conditions, which is a major principle of green chemistry.[11][12]

Data & Visualizations

Table 1: Comparison of Catalysts for Friedländer Quinoline Synthesis

CatalystReaction ConditionsYield (%)Reference
p-Toluenesulfonic acidSolvent-free, microwave irradiationHigh[13]
Molecular IodineSolvent-freeHigh[13]
Neodymium(III) nitrate hexahydrate-Good to excellent[13]
[Hbim]BF₄ (Ionic Liquid)Solvent-free, 100 °C93[11]
Li⁺-modified nanoporous Na⁺-montmorilloniteSolvent-free, 100 °C96[11]
ZrCl₄Ethanol/water, 60 °CGood

Diagram 1: Troubleshooting Workflow for Low Yield in Quinoline Synthesis

Caption: A logical workflow for troubleshooting low product yields.

Diagram 2: Mechanistic Pathways of the Friedländer Synthesis

Friedlander_Mechanism cluster_0 Pathway A: Aldol Condensation First cluster_1 Pathway B: Schiff Base First A1 2-Aminoaryl Ketone + Enolate A2 Aldol Adduct A1->A2 Aldol Addition A3 Enone (after dehydration) A2->A3 - H₂O A4 Cyclized Intermediate A3->A4 Intramolecular Michael Addition End Quinoline Product A4->End - H₂O B1 2-Aminoaryl Ketone + Ketone B2 Schiff Base B1->B2 Condensation B3 Enamine Tautomer B2->B3 Tautomerization B4 Cyclized Intermediate B3->B4 Intramolecular Aldol-type Reaction B4->End - H₂O Start Reactants Start->A1 Start->B1

Caption: Two plausible mechanistic pathways for the Friedländer synthesis.

References

  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (2025). BenchChem.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). BenchChem.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). BenchChem.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). BenchChem.
  • A Mini Review on Friedlander Synthesis of Poly-Substituted Quinolines. (2025).
  • byproduct formation in the Doebner-von Miller reaction. (2025). BenchChem.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed. [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis. (2025). BenchChem.
  • Technical Support Center: Purification of 6,6'-Biquinoline Isomers. (2025). BenchChem.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 20, 2026, from [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017).
  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • A Comparative Guide to the Efficacy of Substituted Quinolines in C
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH.
  • Combes Quinoline Synthesis. (n.d.).
  • Doebner-Miller reaction. (n.d.). chemeurope.com. Retrieved January 20, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018).
  • Improving regioselectivity in the synthesis of disubstituted quinolines. (2025). BenchChem.
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). BenchChem.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022).
  • Concerning the mechanism of the Friedländer quinoline synthesis. (2025).
  • DOEBNER-MILLER REACTION | | Mechanism | Applications | Easiest explanation | Handwritten easy notes. (2021, September 8). YouTube.
  • Recrystallization and Crystalliz
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chrom
  • Doebner-von Miller Synthesis. (n.d.).
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • Regio- and Diastereoselective Synthesis of Unsymmetrical 1,4- Diketone-Derived (Z)-Monosilyl Enol Ethers via Siloxyallylpotassiu. (n.d.). ChemRxiv.
  • An environmentally benign regioselective synthesis of 2-benzyl-4-arylquinoline derivatives using aryl amines, styrene oxides and aryl acetylenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

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Technical Support Center: Catalyst Selection for Efficient Coupling with 8-Bromo-5-fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 8-Bromo-5-fluoro-6-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. Our focus is on providing practical, field-proven insights to troubleshoot common issues and enhance reaction efficiency for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: The Challenges of a Substituted Quinoline

This compound is a highly functionalized heterocyclic compound. Its successful use in cross-coupling reactions is complicated by several factors inherent to its structure:

  • Coordinating Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive species. This is a primary cause of low or no reactivity in many cross-coupling reactions involving quinolines.

  • Electronic Effects: The quinoline ring is substituted with both an electron-withdrawing fluorine atom and an electron-donating methoxy group. These substituents modulate the electron density of the aromatic system, which in turn affects the rate-determining oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The substitution pattern around the bromine atom at the 8-position can influence the approach of the catalyst and coupling partners.

This guide provides a structured approach to overcoming these challenges through logical catalyst and condition selection.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is not starting. What is the most likely cause?

A: Failure to initiate a Suzuki-Miyaura coupling with this substrate often points to two primary issues: catalyst poisoning by the quinoline nitrogen or inefficient pre-catalyst activation. The quinoline nitrogen can act as a ligand, deactivating the palladium catalyst. To mitigate this, the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is highly recommended. These ligands sterically shield the palladium center, preventing the inhibitory coordination of the quinoline nitrogen. If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring your conditions (choice of base and solvent) are conducive to this reduction.

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A: Homocoupling is a common side reaction, often promoted by the presence of oxygen. Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Additionally, using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can disfavor boronic acid homocoupling. The choice of base and temperature can also be critical; sometimes, lowering the reaction temperature can reduce the rate of this side reaction.

Q3: Which type of base is recommended for Buchwald-Hartwig amination with this substrate?

A: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to facilitate the deprotonation of the amine coupling partner. For a substrate like this compound, strong bases such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are generally effective. The choice may depend on the pKa of the amine being coupled.

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

A: Yes, copper-free Sonogashira protocols are available and can be advantageous. The traditional copper(I) co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1] Copper-free conditions often rely on specific palladium catalysts and bases to facilitate the catalytic cycle. However, the classic Sonogashira reaction relies on the dual catalytic system where palladium facilitates the cross-coupling and copper activates the alkyne.[1]

Troubleshooting Guide: Common Problems and Solutions

This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low to No Product Yield

This is the most frequent issue and can be attributed to several factors. The following decision tree can guide your troubleshooting process.

G start Low/No Yield Observed catalyst_poisoning Potential Catalyst Poisoning by Quinoline-N? start->catalyst_poisoning ligand_choice Use Bulky Ligand (e.g., XPhos, SPhos) catalyst_poisoning->ligand_choice Yes precat_activation Inefficient Pre-catalyst Activation? catalyst_poisoning->precat_activation No pd0_source Use Direct Pd(0) Source (e.g., Pd(PPh3)4) precat_activation->pd0_source Yes reagent_quality Poor Reagent/Solvent Quality? precat_activation->reagent_quality No purify_reagents Use Freshly Purified/Degassed Reagents & Solvents reagent_quality->purify_reagents Yes conditions_suboptimal Suboptimal Conditions (Base, Solvent, Temp.)? reagent_quality->conditions_suboptimal No screen_conditions Screen Bases, Solvents, and Temperature conditions_suboptimal->screen_conditions Yes G cluster_suzuki Suzuki Coupling Workflow prep 1. Combine Quinoline, Boronic Acid, & Base purge 2. Purge with Inert Gas prep->purge add_solvent 3. Add Degassed Solvent purge->add_solvent add_catalyst 4. Add Pd Catalyst add_solvent->add_catalyst react 5. Heat and Stir add_catalyst->react workup 6. Work-up react->workup purify 7. Purify Product workup->purify

Sources

Minimizing homocoupling byproducts in reactions with 8-Bromo-5-fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromo-5-fluoro-6-methoxyquinoline

A Guide to Minimizing Homocoupling Byproducts in Cross-Coupling Reactions

Welcome to the technical support center for this compound. As a key structural motif in medicinal chemistry and materials science, this quinoline derivative is frequently employed in palladium-catalyzed cross-coupling reactions. However, its unique electronic properties—featuring both an electron-donating methoxy group and an electron-withdrawing fluoro group—can present challenges, notably the formation of undesired homocoupling byproducts.

This guide, structured as a series of troubleshooting questions and answers, is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you diagnose issues, optimize your reaction conditions, and ultimately minimize the formation of these yield-reducing impurities.

Troubleshooting Guide: Diagnosis and Solutions

Q1: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid in my Suzuki-Miyaura coupling. What are the primary causes and how can I solve this?

A1: Senior Application Scientist Insights

The formation of a symmetrical biaryl from the self-coupling of two boronic acid molecules is a classic Suzuki-Miyaura side reaction. Its prevalence when using this compound often points to one of two primary mechanistic culprits: the presence of oxygen or the choice of palladium source.

Core Causality:

  • Oxygen-Mediated Catalyst Oxidation: The most common cause is the presence of dissolved oxygen in your reaction mixture.[1][2] The active Pd(0) catalyst can be oxidized by O₂ to a Pd(II) species.[3][4] This Pd(II) complex can then undergo a stoichiometric reaction with two molecules of your boronic acid, leading to the homocoupled biaryl and regenerating Pd(0).[2][4] This parasitic cycle consumes your valuable boronic acid and reduces the efficiency of the desired cross-coupling. The mechanism involves the formation of a palladium peroxo complex which reacts with the boronic acid.[3][5]

  • In Situ Reduction of Pd(II) Precatalysts: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must first be reduced to the active Pd(0) state to enter the catalytic cycle.[4][6] This reduction can occur via the homocoupling of two boronic acid molecules, effectively using your reagent as a sacrificial reductant.[4]

Troubleshooting & Optimization Strategies:

  • Rigorous Inert Atmosphere: This is the most critical factor.[2] Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Palladium Source Selection: Switch from Pd(II) sources to a Pd(0) source like Pd(PPh₃)₄ or, preferably, use a modern, air-stable palladium precatalyst. Buchwald's G3 and G4 precatalysts, for example, are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to a base, bypassing the problematic reduction step that can cause homocoupling.[4]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands accelerate the rate-limiting oxidative addition of the aryl bromide and the final reductive elimination step, helping the desired catalytic cycle outcompete the off-cycle homocoupling pathway.[4][7][8]

  • Slow Addition: In persistent cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Diagram 1: Suzuki Coupling vs. Boronic Acid Homocoupling

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 LPd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X Pd0_off LPd(0) PdII_ArX L(Ar)Pd(II)-X OA->PdII_ArX Trans Transmetalation PdII_ArX->Trans R-B(OH)₂ + Base PdII_ArR L(Ar)Pd(II)-R Trans->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE->Product PdII_off Pd(II) Species Pd0_off->PdII_off Oxidation O2 O₂ Homocoupling Homocoupling PdII_off->Homocoupling 2x R-B(OH)₂ Homocoupling->Pd0_off Reduction Byproduct R-R (Homocoupling Byproduct) Homocoupling->Byproduct

Caption: Catalytic cycles for Suzuki coupling and the oxygen-mediated homocoupling side reaction.

Q2: In my Sonogashira reaction, the main byproduct is the dimer of my terminal alkyne. What is causing this "Glaser" coupling and how do I stop it?

A2: Senior Application Scientist Insights

The homocoupling of terminal acetylenes, known as Glaser or Hay coupling, is the most common side reaction in Sonogashira chemistry.[9] Its formation is almost always linked to the copper(I) co-catalyst, which, while intended to facilitate transmetalation to the palladium center, can also directly catalyze this undesired dimerization in the presence of oxygen.[10][11][12]

Core Causality:

The mechanism involves the formation of a copper acetylide intermediate.[10] In the presence of an oxidant (typically O₂), this intermediate can dimerize to form the 1,3-diyne (the homocoupled product).[13] Because this pathway does not require the palladium catalyst, it can proceed rapidly and consume a significant portion of your alkyne, especially if the primary cross-coupling reaction is slow.

Troubleshooting & Optimization Strategies:

  • Adopt Copper-Free Conditions: The most definitive solution is to eliminate the copper co-catalyst entirely.[10] Modern Sonogashira protocols often run efficiently without copper, especially when using a suitable base and ligand system. This completely removes the primary pathway for Glaser coupling.[11][14]

  • Maintain a Strict Inert Atmosphere: As with Suzuki coupling, oxygen is a key culprit.[9][15] Rigorous degassing of solvents and maintaining the reaction under argon or nitrogen is crucial, even in copper-free systems, to prevent other oxidative side reactions. Some protocols have even successfully used a reducing atmosphere (e.g., N₂/H₂ mix) to actively scavenge residual oxygen and suppress homocoupling.[9][15]

  • Base and Solvent Selection: An amine base (e.g., triethylamine or diisopropylamine) is typically used.[14] In copper-free conditions, the choice of base is critical for facilitating the deprotonation of the alkyne and subsequent steps.[10] Aprotic solvents like THF or dioxane are standard.

  • Slow Alkyne Addition: If you must use copper due to a particularly challenging substrate, slow addition of the terminal alkyne can help minimize its concentration and thus reduce the rate of dimerization.[9]

Q3: I am performing a Buchwald-Hartwig amination and observing hydrodehalogenation (loss of bromine) and some aryl-aryl homocoupling of the quinoline. What are the likely causes?

A3: Senior Application Scientist Insights

While C-N coupling is the goal, two competing side reactions are common in Buchwald-Hartwig aminations: hydrodehalogenation (replacement of -Br with -H) and homocoupling of the aryl halide.[16][17]

Core Causality:

  • Hydrodehalogenation: This occurs when a hydride species intercepts the L(Ar)Pd(II)-X intermediate after oxidative addition. Reductive elimination then yields the dehalogenated arene. The source of the hydride can be the amine reagent itself (if it has α-hydrogens), the solvent (e.g., residual water or alcohols), or certain bases.

  • Aryl Homocoupling: This byproduct, 5,5'-difluoro-6,6'-dimethoxy-8,8'-biquinoline, can arise from several pathways, including a reaction between two L(Ar)Pd(II)-X intermediates or from the transmetalation of an aryl group from a phosphine ligand under certain conditions. It is often exacerbated by high temperatures or high catalyst loadings.

Troubleshooting & Optimization Strategies:

  • Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions.[6] For sensitive substrates, consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[6] Ensure the base is finely powdered and anhydrous.

  • Ligand Optimization: The ligand stabilizes the palladium center and dictates the relative rates of the desired and undesired pathways. For a substrate like this compound, a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) is a good starting point. These ligands promote fast reductive elimination of the desired C-N bond, minimizing the lifetime of intermediates that could lead to side reactions.

  • Use a Precatalyst: As with other couplings, using a well-defined precatalyst ensures the efficient formation of the active LPd(0) catalyst and can lead to cleaner reactions.[6]

  • Temperature Control: Avoid excessively high temperatures. While heat is often required, running the reaction at the lowest temperature that provides a reasonable rate can significantly reduce byproduct formation. Monitor the reaction closely and stop it once the starting material is consumed.

  • Solvent Purity: Use strictly anhydrous and deoxygenated aprotic solvents like toluene or dioxane. Toluene is often preferred for aryl bromides.

Diagram 2: Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow Start Problem: Significant Homocoupling Byproduct Observed CheckReaction Identify Reaction Type Start->CheckReaction Suzuki Suzuki-Miyaura (R-B(OH)₂ Dimer) CheckReaction->Suzuki Boronic Acid Homocoupling Sonogashira Sonogashira (Alkyne Dimer) CheckReaction->Sonogashira Alkyne Homocoupling Other Buchwald-Hartwig / Other (Ar-Ar Dimer) CheckReaction->Other Aryl Halide Homocoupling SuzukiAction1 1. Ensure Rigorous Inert Atmosphere (Degas Solvents!) Suzuki->SuzukiAction1 SonoAction1 1. Switch to Copper-Free Conditions Sonogashira->SonoAction1 OtherAction1 1. Optimize Catalyst Loading & Lower Temperature Other->OtherAction1 SuzukiAction2 2. Switch to Pd(0) Source or G3/G4 Precatalyst SuzukiAction1->SuzukiAction2 SuzukiAction3 3. Use Bulky, Electron-Rich Ligand (e.g., SPhos) SuzukiAction2->SuzukiAction3 SuzukiEnd Re-run Experiment SuzukiAction3->SuzukiEnd SonoAction2 2. Ensure Rigorous Inert Atmosphere SonoAction1->SonoAction2 SonoAction3 3. Optimize Base (e.g., TEA, DIPEA) SonoAction2->SonoAction3 SonoEnd Re-run Experiment SonoAction3->SonoEnd OtherAction2 2. Screen Alternative Bases (e.g., K₃PO₄) OtherAction1->OtherAction2 OtherAction3 3. Ensure Anhydrous Solvent OtherAction2->OtherAction3 OtherEnd Re-run Experiment OtherAction3->OtherEnd

Caption: A decision-making workflow for troubleshooting homocoupling byproducts.

Data Summary & Recommended Conditions

For clarity, the primary homocoupling pathways and recommended starting conditions for reactions with this compound are summarized below.

Table 1: Common Cross-Coupling Reactions and Their Primary Homocoupling Pathways

Reaction TypeCommon Name of HomocouplingReactants Involved in HomocouplingKey Catalytic SpeciesPrimary Solution
Suzuki-Miyaura Boronic Acid Homocoupling2 x R-B(OH)₂Pd(II) species, O₂Rigorous degassing, use Pd(0)/precatalyst
Sonogashira Glaser or Hay Coupling2 x Terminal AlkyneCu(I) species, O₂Use copper-free conditions
Buchwald-Hartwig Aryl Halide Homocoupling2 x Ar-XPd intermediatesOptimize catalyst loading & temperature

Table 2: Recommended Starting Conditions for Minimizing Homocoupling

ParameterSuzuki-MiyauraCopper-Free SonogashiraBuchwald-Hartwig Amination
Aryl Halide 1.0 equiv1.0 equiv1.0 equiv
Coupling Partner 1.2-1.5 equiv Boronic Acid1.2-1.5 equiv Terminal Alkyne1.2 equiv Amine
Pd Source XPhos Pd G3 (1-2 mol%)Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂RuPhos Pd G3 (1-2 mol%)
Ligand (Included in precatalyst)(Included in catalyst)(Included in precatalyst)
Base K₃PO₄ (2.0-3.0 equiv)TEA or DIPEA (3.0 equiv)NaOtBu or K₃PO₄ (1.4 equiv)
Solvent Dioxane/H₂O (10:1) or TolueneTHF or DioxaneToluene or Dioxane
Temperature 80–110 °CRoom Temp – 60 °C80–110 °C
Atmosphere CRITICAL: Inert (Ar/N₂)CRITICAL: Inert (Ar/N₂)CRITICAL: Inert (Ar/N₂)

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid, designed to minimize homocoupling.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add previously degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to completely avoid Glaser homocoupling by eliminating the copper co-catalyst.[14]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles.

  • Solvent and Reagent Addition: Under inert gas, add degassed anhydrous THF or Dioxane. Then add the terminal alkyne (1.2 equiv) followed by the amine base (e.g., triethylamine, 3.0 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 50-60 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

References

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  • de Oliveira, K. T., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

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  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Retrieved from [Link]

  • Pizzuti, M. G., et al. (2025). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry. Retrieved from [Link]

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  • Ferlin, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Doucet, H. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Influence of base on the Sonogashira coupling reaction. ResearchGate. Retrieved from [Link]

  • Reddit User Community. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Catalysis. Retrieved from [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Various Authors. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Reddit User Community. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Retrieved from [Link]

  • Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Retrieved from [Link]

  • Various Authors. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Al-Hokbany, N., & El-Gazzar, A. B. A. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Retrieved from [Link]

  • Chopra, H. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Retrieved from [Link]

  • Various Authors. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]

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Impact of steric hindrance in 8-Bromo-5-fluoro-6-methoxyquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Steric Hindrance in Synthetic Transformations

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-5-fluoro-6-methoxyquinoline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric environment of this substituted quinoline. As Senior Application Scientists, we aim to blend foundational chemical principles with practical, field-tested insights to ensure your experiments are both successful and mechanistically sound.

The Structural Challenge: Understanding Steric Crowding

The reactivity of this compound is significantly influenced by the spatial arrangement of its substituents. The bulky bromine atom at the C8 position, flanked by the quinoline nitrogen and the C7-hydrogen, creates a sterically congested environment. This "peri" interaction is a critical factor to consider in reaction design. Furthermore, the 5-fluoro and 6-methoxy groups, while not directly adjacent to the bromine, contribute to the overall electronic and steric profile of the molecule, influencing the accessibility of the C8 position.

This guide will dissect the implications of this steric hindrance in common synthetic transformations and provide actionable strategies to overcome potential hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my Suzuki-Miyaura cross-coupling reactions at the C8 position?

A1: Low yields in Suzuki-Miyaura coupling at the C8 position of this compound are commonly attributed to steric hindrance. The bulky bromine atom and the adjacent substituents can impede the approach of the palladium catalyst and the boronic acid coupling partner.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote oxidative addition and reductive elimination steps in sterically hindered environments.[1][2]

    • Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance. However, monitor for decomposition.

    • Boronic Acid/Ester Choice: Consider using smaller boronic esters (e.g., pinacol esters) which can sometimes offer better reactivity profiles.

Q2: I am struggling with the Buchwald-Hartwig amination of this compound. What are the likely causes?

A2: Similar to Suzuki coupling, the Buchwald-Hartwig amination is highly sensitive to steric effects.[3][4] The formation of the key palladium-amide complex can be sterically hindered, leading to poor reaction outcomes.

  • Troubleshooting Steps:

    • Ligand Choice: Utilize specialized ligands designed for sterically demanding substrates, such as BrettPhos.[5]

    • Base Selection: The choice of base is critical. A bulky, non-nucleophilic base like LHMDS or a weaker base like K₂CO₃ might be necessary to avoid side reactions, though reaction rates may be slower.[5]

    • Amine Reactant: Primary amines will generally be more reactive than secondary amines due to reduced steric bulk.

Q3: Can I perform a metal-halogen exchange (e.g., lithiation or Grignard formation) at the C8 position?

A3: Metal-halogen exchange at the C8 position is challenging but potentially feasible with careful control of conditions. Direct lithiation with reagents like n-BuLi or t-BuLi at low temperatures (-78°C) is a standard method for bromine-lithium exchange.[6] However, the steric hindrance around the C8-bromo bond can slow down this exchange.

  • Key Considerations:

    • Reagent Choice: t-BuLi is often faster and more efficient for sterically hindered bromides compared to n-BuLi.[6]

    • Temperature Control: Maintaining very low temperatures is crucial to prevent side reactions, such as decomposition of the organolithium intermediate.

    • Grignard Formation: Formation of the Grignard reagent can be sluggish.[7][8] Activation of the magnesium metal (e.g., with iodine or 1,2-dibromoethane) and using a coordinating solvent like THF are essential.[7][9]

Q4: Is nucleophilic aromatic substitution (SNAr) a viable strategy for replacing the 5-fluoro substituent?

A4: Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalizing the C5 position, as aryl fluorides can be excellent leaving groups in SNAr reactions, especially when the ring is activated by electron-withdrawing groups.[10][11][12] While the quinoline nitrogen provides some activation, the overall electronic nature of the ring will play a significant role.

  • Feasibility Assessment:

    • The success of an SNAr reaction will depend on the nucleophile's strength and the reaction conditions.

    • Steric hindrance from the adjacent 6-methoxy group could influence the rate of nucleophilic attack.

Troubleshooting Guides

Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Problem: Low conversion or decomposition in Suzuki or Buchwald-Hartwig reactions.

G cluster_0 Initial Observation cluster_1 Troubleshooting Pathway cluster_2 Potential Solutions low_conversion Low Conversion / No Reaction catalyst_ligand 1. Catalyst/Ligand System low_conversion->catalyst_ligand Primary Check reaction_conditions 2. Reaction Conditions low_conversion->reaction_conditions Secondary Check reagent_quality 3. Reagent Quality low_conversion->reagent_quality Tertiary Check ligand_choice Use bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) catalyst_ligand->ligand_choice catalyst_loading Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%) catalyst_ligand->catalyst_loading temp_time Increase temperature and/or reaction time reaction_conditions->temp_time base_solvent Screen different bases and solvents reaction_conditions->base_solvent reagent_purity Ensure purity of boronic acid/amine and dryness of solvent reagent_quality->reagent_purity

Caption: Troubleshooting workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagents and Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the phosphine ligand (e.g., SPhos, 10 mol%).

  • Solvent and Reaction:

    • Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

    • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended Starting PointRationale for Steric Hindrance
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that readily form the active Pd(0) species.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition to the sterically hindered C-Br bond.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective in promoting transmetalation.
Solvent Toluene, Dioxane, 2-MeTHFAprotic solvents that are stable at higher temperatures often required for these reactions.
Temperature 80-120 °CHigher temperatures may be needed to overcome the activation barrier.
Guide 2: Navigating Metal-Halogen Exchange and Subsequent Quench

Problem: Incomplete metal-halogen exchange or side reactions upon quenching with an electrophile.

G cluster_0 Objective cluster_1 Key Steps & Considerations cluster_2 Troubleshooting Points objective Form Organometallic & Quench formation 1. Organometallic Formation objective->formation quench 2. Electrophilic Quench objective->quench temp_control Strict Temperature Control (e.g., -78°C for lithiation) formation->temp_control reagent_addition Slow, dropwise addition of organolithium reagent formation->reagent_addition solvent_choice Anhydrous, coordinating solvent (e.g., THF) formation->solvent_choice electrophile_purity Use pure, dry electrophile quench->electrophile_purity reverse_addition Consider reverse addition (adding organometallic to electrophile) quench->reverse_addition

Caption: Decision tree for metal-halogen exchange and quench.

Detailed Protocol: Lithiation and Quench of this compound

  • Setup and Reagents:

    • To a solution of this compound (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium or t-butyllithium (1.1 equivalents) dropwise.

  • Reaction:

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench:

    • Add the desired electrophile (e.g., dry CO₂ for carboxylation, or an aldehyde/ketone) at -78 °C.

  • Work-up:

    • Allow the reaction to warm slowly to room temperature.

    • Quench with a saturated aqueous solution of NH₄Cl.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

IssuePotential CauseSuggested Solution
Incomplete Bromine-Lithium Exchange Insufficient reaction time or temperature too low.Allow the reaction to stir for a longer period at -78 °C.
Low Yield of Desired Product Decomposition of the organolithium intermediate.Maintain strict temperature control and use the intermediate immediately after formation.
Formation of Side Products Reaction with the solvent or other functional groups.Ensure all reagents and solvents are pure and dry.

Conclusion

The steric hindrance inherent in the structure of this compound presents a formidable challenge in its synthetic manipulation. However, a rational approach to experimental design, informed by a deep understanding of reaction mechanisms and the principles of steric effects, can lead to successful outcomes. By carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively navigate these steric hurdles and unlock the potential of this valuable heterocyclic building block.

References

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sciencemadness.org. (2009). lithiation of 8-bromoquinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(8), 1516–1519.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Perlin, D. S., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • National Center for Biotechnology Information. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2013). Steric hindrance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-6-fluoro-3-methoxy-quinoline. Retrieved from [Link]

Sources

Overcoming solubility issues in 8-Bromo-5-fluoro-6-methoxyquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 8-Bromo-5-fluoro-6-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile quinoline building block into their synthetic workflows. We understand that its unique substitution pattern can present solubility challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and achieve optimal reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the physicochemical properties of this compound that underpin its solubility behavior.

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A: The limited solubility of this compound stems from a combination of its structural features:

  • High Crystallinity and Lattice Energy: The planar, rigid aromatic quinoline core, combined with the presence of a bromine atom and polar C-F and C-O bonds, facilitates strong intermolecular interactions (π-π stacking, dipole-dipole). This leads to a stable crystal lattice that requires significant energy to disrupt and dissolve.

  • Molecular Polarity: The molecule possesses both lipophilic (bromophenyl moiety) and polar (fluoro, methoxy, quinoline nitrogen) regions. This amphiphilic nature means it is often not perfectly suited for either highly nonpolar solvents (like hexanes) or highly polar protic solvents (like water or methanol), leading to partial solubility in a range of solvents but high solubility in few. Quinoline itself is only slightly soluble in cold water but dissolves readily in many organic solvents.[1] However, the extensive substitution on this derivative significantly alters this profile.

  • Weak Basic Character: The nitrogen atom in the quinoline ring is weakly basic. While protonation can enhance solubility in acidic aqueous media, this is often incompatible with common organometallic reaction conditions.[2]

Q2: What are the recommended starting solvents for initial solubility screening?

A: A systematic screening approach is advised. We recommend starting with a diverse set of aprotic solvents commonly used in cross-coupling and nucleophilic substitution reactions. A tiered approach, starting with the most promising candidates, can save time and resources.

Solvent Category Primary Candidates Secondary Candidates Rationale & Comments
Ethers 2-Methyltetrahydrofuran (2-MeTHF), DioxaneTetrahydrofuran (THF), Cyclopentyl methyl ether (CPME)Ethers are excellent starting points. 2-MeTHF and Dioxane are often superior for dissolving reactants in cross-coupling reactions due to their higher boiling points and good coordinating ability.[3][4]
Aromatic Hydrocarbons Toluene, XylenesAnisoleThese nonpolar solvents are effective in many Buchwald-Hartwig and Suzuki reactions.[5][6] Their higher boiling points allow for elevated reaction temperatures, which can significantly improve solubility.
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These solvents have high solvating power but should be used with caution. They can sometimes interfere with catalytic cycles or lead to side reactions, such as debromination.[5] Use high-purity, anhydrous grades.

Q3: How does pH affect the solubility of this quinoline derivative?

A: As a weak base, the solubility of this compound can be influenced by pH in aqueous environments.[2] Lowering the pH will lead to the protonation of the quinoline nitrogen, forming a quinolinium salt which is significantly more water-soluble. However, this strategy is generally not applicable to anhydrous organic reactions like palladium-catalyzed cross-couplings, where acidic conditions would quench bases and interfere with the catalyst. This approach is more relevant for workup procedures or the preparation of aqueous stock solutions for biological assays.

Part 2: Troubleshooting Guide for Common Reactions

This section provides direct, actionable advice for overcoming solubility issues encountered during specific synthetic transformations.

Scenario 1: Stalled Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q: My Suzuki-Miyaura reaction is heterogeneous, and TLC/LC-MS analysis shows a large amount of unreacted this compound even after several hours at 80 °C. What should I do?

A: This is a classic symptom of solubility-limited reactivity. The reactant must be in solution to effectively participate in the catalytic cycle. Simply increasing the temperature is the first and most effective step. If that is insufficient, a systematic change of solvent is required.

Below is a troubleshooting workflow to guide your optimization process.

G Start Stalled Reaction: Heterogeneous, Low Conversion Step1 Increase Temperature (e.g., 80°C to 110°C) Start->Step1 Check1 Is Reaction Homogeneous and Proceeding? Step1->Check1 Step2 Systematic Solvent Change (See Table 1 & Protocol 2) Check1->Step2 No Success Reaction Successful Check1->Success Yes Check2 Solubility Improved? Step2->Check2 Check2->Check1 Yes, Re-check Temp. Step3 Introduce Co-Solvent (e.g., Toluene/DMF 10:1) Check2->Step3 No Check3 Reaction Complete? Step3->Check3 Step4 Consider Alternative Ligand/Catalyst (e.g., Buchwald G3/G4 Precatalysts) Check3->Step4 No Check3->Success Yes Failure Re-evaluate Strategy (Consider alternative methods) Check3->Failure Still No Step4->Check3

Caption: Troubleshooting workflow for solubility-limited reactions.

Q: I'm performing a Buchwald-Hartwig amination. Which solvent system is best to balance reactant solubility and catalyst stability?

A: For Buchwald-Hartwig aminations, toluene, xylenes, or 2-MeTHF are highly recommended starting points.[5][6] While polar aprotic solvents like DMF or NMP can enhance substrate solubility, they have been shown in some cases to promote unwanted side reactions like hydrodehalogenation (loss of bromine).[5] A robust strategy is to use a mixture. Start with toluene or 2-MeTHF as the primary solvent and add a small percentage (5-10% v/v) of a co-solvent like DMF or DMAc only if solubility remains poor at elevated temperatures. This often provides enough solvating power without significantly compromising the reaction's integrity.

Q: Can I use techniques other than solvent modification for a completely intractable substrate?

A: Yes. For substrates with extremely low solubility that cannot be addressed by solvent or temperature changes, mechanochemistry offers a powerful alternative. A technique known as high-temperature ball milling can drive solid-state cross-coupling reactions, completely bypassing the need for a solvent.[7] This method has been successfully applied to insoluble pigments and dyes and could be adapted for challenging substrates like heavily functionalized quinolines.[7]

Part 3: Experimental Protocols & Data

To ensure scientific integrity and reproducibility, we provide the following standardized protocols. These are designed to be self-validating and should be adapted to your specific laboratory equipment and safety procedures.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold-standard method for accurately measuring the solubility of this compound in a chosen solvent.

Objective: To determine the saturation concentration (mg/mL or mM) of the compound at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., 2-MeTHF), HPLC-grade

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer and/or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Calibrated HPLC or UPLC system with a suitable analytical column (e.g., C18) and a validated quantitation method (UV detector).

Procedure:

  • Preparation: To a 2 mL vial, add approximately 10-20 mg of the solid compound. Record the exact weight.

  • Solvent Addition: Add 1.0 mL of the selected solvent to the vial. The amount of solid should be in clear excess, with undissolved particles visible.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C or a target reaction temperature) for 24-48 hours. This extended time ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for 1-2 hours for the excess solid to sediment. For finer suspensions, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling: Carefully draw the clear supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filtration: Attach a syringe filter and dispense the saturated solution into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.

  • Dilution & Analysis: Prepare a series of accurate dilutions of the saturated solution. Analyze these, along with a set of known concentration standards, by HPLC to determine the exact concentration of the saturated solution.

  • Calculation: The calculated concentration is the equilibrium solubility of the compound in that solvent at that temperature.

Protocol 2: Systematic Solvent Screening Workflow

This protocol provides a logical flow for efficiently screening multiple solvents to find optimal reaction conditions.

G Start 1. Select Solvents (e.g., Toluene, 2-MeTHF, Dioxane, DMF) Step2 2. Prepare Reagent Stock Solutions (If applicable) Start->Step2 Step3 3. Set Up Parallel Reactions (Identical stoichiometry, temp, time) Step2->Step3 Step4 4. Monitor Reactions (TLC or LC-MS at t=1h, 4h, 24h) Step3->Step4 Step5 5. Analyze Results (Compare conversion & byproduct formation) Step4->Step5 Step6 6. Select Optimal Solvent System (Best balance of solubility and clean conversion) Step5->Step6

Caption: Workflow for systematic solvent screening experiments.

References
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • Buchwald–Hartwig amin
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society.
  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD. [Link]

  • Quinoline. Wikipedia. [Link]

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Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool for optimizing pharmacological properties. This is particularly evident in the development of kinase inhibitors, where the quinoline scaffold has proven to be a privileged structure. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated quinoline kinase inhibitors, supported by experimental data and established scientific principles. We will delve into the causal mechanisms behind the observed differences in performance and provide detailed protocols for key validation experiments.

The Impact of Fluorination on Kinase Inhibitor Performance

The introduction of fluorine atoms into a quinoline-based kinase inhibitor can profoundly influence its biological activity.[1][2][3][4] This is not a matter of simple substitution but a strategic chemical modification that leverages the unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—to enhance potency, selectivity, and pharmacokinetic profiles.[1][2][3]

Enhanced Binding Affinity and Potency

Fluorine's high electronegativity can lead to favorable electrostatic interactions within the kinase's ATP-binding pocket, thereby increasing the inhibitor's binding affinity.[5] These interactions can include hydrogen bonds and dipole-dipole interactions with amino acid residues in the active site. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of the inhibitor, potentially leading to a more optimal fit within the binding pocket.[6] The C-F bond is also more lipophilic than a C-H bond, which can enhance membrane permeability and target engagement.

For instance, studies on lapatinib, a quinazoline-based kinase inhibitor (structurally related to quinolines), have shown that a single fluorine atom on the 3'-benzyloxy ring is crucial for its high potency.[5] Removal of this fluorine atom results in a two-fold decrease in inhibitory activity. X-ray crystallography has revealed that the fluorinated ring is well-accommodated in a lipophilic pocket of the ErbB-1 kinase, a fit that is superior to its non-fluorinated counterpart.[5]

Improved Metabolic Stability and Pharmacokinetics

A significant challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][7] By strategically placing fluorine atoms at sites susceptible to metabolic attack, the metabolic stability and, consequently, the half-life and bioavailability of the drug can be significantly improved.[5][7]

Fluorination can also modulate the acidity and basicity (pKa) of nearby functional groups, which can strongly influence the compound's pharmacokinetic properties and bioavailability.[5] The introduction of fluorine can also impact a drug's absorption, distribution, and excretion.[4]

Comparative Efficacy Data: A Look at the Evidence

Compound IDCore ScaffoldKey SubstituentsTarget KinaseIC50 (nM)Key ObservationReference
Gefitinib Quinazoline3-chloro-4-fluoroaniline at position 4EGFR17.1The fluoro group is important for binding.[8]
Erlotinib Quinazoline3-ethynylaniline at position 4EGFR33.25Non-fluorinated aniline at position 4.
Lapatinib Quinazoline3-chloro-4-((3-fluorobenzyl)oxy)aniline at position 4EGFR/HER23The 3-fluorobenzyl group is critical for potency.
Cabozantinib Analog (HX 1) Quinoline1,3-thiazolidin-4-one and urea linkagec-Met21Potent c-Met inhibitor.[9]
Cabozantinib Analog (HX 2) Quinoline2,6-difluoro groups on the aniline ringc-Met73 (HT-29 cell line)Demonstrates significant cytotoxicity.[9]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Evaluating Kinase Inhibitor Efficacy

To ensure the scientific rigor and reproducibility of findings when comparing fluorinated and non-fluorinated inhibitors, standardized and well-controlled experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the purified kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate and comparable IC50 determination.[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Add_Compound Add compound/DMSO to 96-well plate Compound_Prep->Add_Compound Kinase_Sol Prepare kinase solution Add_Kinase Add kinase and pre-incubate (10 min) Kinase_Sol->Add_Kinase Sub_ATP_Mix Prepare substrate/ATP mixture Start_Rxn Initiate reaction with substrate/ATP mix Sub_ATP_Mix->Start_Rxn Add_Compound->Add_Kinase Add_Kinase->Start_Rxn Incubate_Rxn Incubate at 30°C (60 min) Start_Rxn->Incubate_Rxn Stop_Rxn Stop reaction and deplete ATP (ADP-Glo) Incubate_Rxn->Stop_Rxn Generate_Signal Convert ADP to ATP and generate luminescence Stop_Rxn->Generate_Signal Read_Plate Measure luminescence Generate_Signal->Read_Plate Analyze_Data Calculate IC50 values Read_Plate->Analyze_Data

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell-Based Assays for Kinase Inhibitor Potency

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's efficacy in a more physiologically relevant context.[11][12][13] These assays can account for factors such as cell permeability, off-target effects, and engagement with the target within the cellular environment.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated quinoline inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Treatment: Treat cells with the kinase inhibitors at various concentrations for a defined time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Logical Flow for Evaluating Kinase Inhibitors

G Start Start with Fluorinated & Non-Fluorinated Analogs In_Vitro In Vitro Kinase Assay (Determine IC50) Start->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Viability Cell Viability Assay (Determine GI50/IC50) Cell_Based->Viability Phospho Cellular Phosphorylation Assay (Western Blot) Cell_Based->Phospho PK_Studies Pharmacokinetic Studies (In Vivo) Viability->PK_Studies Phospho->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenografts) PK_Studies->Efficacy_Models Conclusion Comparative Efficacy Conclusion Efficacy_Models->Conclusion

Caption: A logical workflow for the comprehensive evaluation of kinase inhibitors.

Conclusion: The Rationale for Fluorination in Quinoline Kinase Inhibitor Design

The decision to incorporate fluorine into a quinoline kinase inhibitor is a rational design strategy grounded in well-established medicinal chemistry principles. The evidence strongly suggests that fluorination can lead to significant improvements in potency, metabolic stability, and overall pharmacokinetic properties. By enhancing binding affinity through favorable electronic interactions and protecting the molecule from metabolic degradation, fluorination offers a clear advantage in the development of more effective and durable kinase inhibitors. The experimental protocols outlined in this guide provide a robust framework for validating these advantages and making informed decisions in the drug discovery and development process.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Cell-based test for kinase inhibitors - INiTS.
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  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem.
  • The Efficacy of 5-Fluoroisoquinoline and its Derivatives as Kinase Inhibitors: A Compar
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
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  • The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis.
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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed.
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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Full article: The role of fluorine in medicinal chemistry.
  • In vitro kinase assay - ResearchG
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega.
  • Structure activity relationship map of target compounds. Red indicates...
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024)
  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (upd
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH.
  • A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors - Benchchem.
  • Kinase assays | BMG LABTECH.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery - Benchchem.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central.
  • Unraveling the Activity of Fluorinated Quinolines: A Technical Overview - Benchchem.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
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  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

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Validation of 8-Bromo-5-fluoro-6-methoxyquinoline Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with numerous compounds exhibiting potent cytotoxic effects against a wide array of cancer cell lines.[2] The planar nature of the quinoline scaffold allows for intercalation into DNA, while its versatile structure can be readily modified to interact with various enzymatic targets, leading to a diverse range of anticancer mechanisms.[3] These mechanisms include, but are not limited to, the inhibition of topoisomerases, disruption of tubulin polymerization, induction of apoptosis, and arrest of the cell cycle.[2] This guide focuses on a specific, yet promising, subclass: 8-bromo-5-fluoro-6-methoxyquinoline derivatives. While direct comparative data for this exact substitution pattern is emerging, this guide will provide a comprehensive validation framework by leveraging experimental data from structurally related brominated quinoline analogs and comparing their performance against established anticancer agents.

Comparative Cytotoxicity Analysis: Benchmarking Against Established Anticancer Agents

The primary measure of a potential anticancer agent's efficacy is its cytotoxicity against cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxicity of various brominated quinoline and quinazolinone derivatives against a panel of human cancer cell lines, with comparisons to standard chemotherapeutic drugs where available. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Brominated Quinolines and Standard Anticancer Drugs

Compound/DrugMCF-7 (Breast)SW480 (Colorectal)C6 (Glioblastoma)HeLa (Cervical)HT29 (Colorectal)MRC-5 (Normal Lung Fibroblast)Reference
Brominated Quinoline Derivatives
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)15.85 ± 3.3217.85 ± 0.92---84.20 ± 1.72[4]
5,7-Dibromo-8-hydroxyquinoline--6.7 - 25.6 (range)6.7 - 25.6 (range)6.7 - 25.6 (range)-[5]
6,8-Dibromo-5-nitroquinoline--50.0->50-
Standard Anticancer Drugs
Erlotinib9.9 ± 0.14-----[4]
DoxorubicinNot SpecifiedNot Specified----
5-Fluorouracil (5-FU)-->50->50-

Note: The data for the brominated quinoline derivatives are from studies on structurally similar compounds and serve as a proxy for the potential activity of this compound derivatives.

Mechanistic Insights: Unraveling the Pathways to Cancer Cell Death

The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Understanding these mechanisms is crucial for their validation as therapeutic agents.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. Many quinoline derivatives have been shown to trigger apoptosis in cancer cells.[5][6] The proposed mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quinoline Derivative Quinoline Derivative Death Receptors Death Receptors Quinoline Derivative->Death Receptors Mitochondrion Mitochondrion Quinoline Derivative->Mitochondrion Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Pro-caspase-9 Pro-caspase-9 Apaf1->Pro-caspase-9 Activation Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Figure 1: Proposed apoptotic signaling pathway induced by quinoline derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs, including quinoline derivatives, exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.[7][8]

cell_cycle_arrest Quinoline Derivative Quinoline Derivative G1 G1 Phase Quinoline Derivative->G1 Arrest S S Phase (DNA Synthesis) Quinoline Derivative->S Arrest G2 G2 Phase Quinoline Derivative->G2 Arrest G1->S S->G2 M M Phase (Mitosis) G2->M M->G1

Figure 2: General mechanism of cell cycle arrest induced by quinoline derivatives.

Experimental Protocols for Validation

To rigorously validate the anticancer potential of this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step methodology for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Preparation Compound Preparation Cell Seeding->Compound Preparation Compound Incubation Compound Incubation Compound Preparation->Compound Incubation MTT Addition MTT Addition Compound Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 3: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and a positive control (e.g., Doxorubicin) in complete cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in each phase.

Conclusion and Future Directions

The evidence from structurally related brominated quinoline derivatives strongly suggests that this compound derivatives are a promising class of compounds for further investigation as anticancer agents. Their potential to induce apoptosis and cause cell cycle arrest warrants a thorough and direct comparative analysis against established chemotherapeutic drugs. The experimental protocols detailed in this guide provide a robust framework for such a validation. Future studies should focus on synthesizing a library of these specific derivatives and evaluating their cytotoxicity against the NCI-60 panel of human cancer cell lines to identify lead compounds. Subsequent in vivo studies in animal models will be crucial to assess their therapeutic efficacy and safety profiles, ultimately paving the way for potential clinical development.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL not available)
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL not available)
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, (2024). [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate, (n.d.). [Link]

  • an overview of quinoline derivatives as anti-cancer agents. ResearchGate, (2024). [Link]

  • Review on recent development of quinoline for anticancer activities. (URL not available)
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, (2022). [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, (2021). [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, (2023). [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, (2012). [Link]

  • 8-bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK. World Journal of Gastroenterology, (2010). [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, (2025). [Link]

  • Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines. Dalton Transactions, (2019). [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Antioxidants, (2022). [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, (2026). [Link]

  • ANTIPROLIFERATIVE ACTIVITY AND APOPTOSIS INDUCED BY 6-BROMO-2-(MORPHOLIN-1-YL)-4-ANILINOQUINAZOLINE ON CELLS OF LEUKEMIA LINES. Experimental Oncology, (2008). [Link]

  • A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, (2022). [Link]

  • Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. bioRxiv, (2020). [Link]

  • 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells. Toxicology and Applied Pharmacology, (2011). [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, (2022). [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 8-Bromo-5-fluoro-6-methoxyquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Fluorophore Scaffold

In the dynamic landscape of cellular imaging and diagnostics, the quinoline scaffold has consistently demonstrated its versatility as a core component of highly effective fluorescent probes.[1][2] Its inherent photophysical properties, coupled with the amenability to synthetic modification, have enabled the development of sensors for a diverse range of biological analytes and environments.[3][4] This guide focuses on a promising, yet underexplored, scaffold: 8-Bromo-5-fluoro-6-methoxyquinoline . The unique substitution pattern of this molecule—featuring a bromine atom for facile functionalization, a fluorine atom to modulate electronic properties, and a methoxy group—presents an exciting opportunity for the rational design of novel fluorescent probes with potentially superior performance characteristics.

While the broader class of quinoline-based fluorophores is well-documented, specific comparative data on probes derived from this compound remains nascent in the current literature. Therefore, this guide will present a prospective comparative analysis of two hypothetical, yet scientifically plausible, fluorescent probes derived from this scaffold: Probe A (Aryl-Substituted) and Probe B (Alkynyl-Substituted) . By leveraging established synthetic methodologies and extrapolating from the photophysical data of structurally similar quinoline derivatives, we will provide a comprehensive framework for the evaluation of this promising class of fluorophores. This analysis is intended to serve as a roadmap for researchers, scientists, and drug development professionals in the design, synthesis, and characterization of next-generation fluorescent probes.

The Core Scaffold: this compound

The this compound scaffold offers several strategic advantages for the development of fluorescent probes:

  • The 8-Bromo Position: The bromine atom serves as a versatile synthetic handle for the introduction of various functionalities through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5] This allows for the straightforward installation of diverse recognition moieties and the extension of the π-conjugated system, which is crucial for tuning the probe's fluorescence properties.

  • The 5-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the electronic distribution within the quinoline ring system. This can lead to desirable modifications of the photophysical properties, including potential enhancements in quantum yield and photostability.

  • The 6-Methoxy Group: The electron-donating methoxy group can also contribute to the modulation of the electronic structure and photophysical characteristics of the resulting probes.

Hypothetical Probe Design and Synthesis

To illustrate a comparative analysis, we propose two distinct probes derived from the this compound core.

  • Probe A: An Aryl-Substituted Derivative for pH Sensing. Probe A is conceptualized as a pH-sensitive probe where a pH-responsive aryl moiety is introduced at the 8-position via a Suzuki-Miyaura coupling reaction. The rationale is that protonation or deprotonation of the appended aryl group will modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in fluorescence.

  • Probe B: An Alkynyl-Substituted Derivative for Metal Ion Detection. Probe B is designed as a chemosensor for a specific metal ion (e.g., Zn²⁺). An alkynyl-linked chelating group is introduced at the 8-position via a Sonogashira coupling reaction. The binding of the target metal ion to the chelating moiety is expected to restrict intramolecular rotation and/or induce a conformational change that results in a significant fluorescence enhancement.

Synthetic Workflow Overview

The general synthetic strategy for these probes would involve a one-step cross-coupling reaction from the parent this compound scaffold.

G scaffold This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) scaffold->suzuki Aryl Moiety Introduction sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) scaffold->sonogashira Alkynyl Moiety Introduction probeA Probe A (Aryl-Substituted) suzuki->probeA probeB Probe B (Alkynyl-Substituted) sonogashira->probeB

Figure 1: General synthetic routes for Probe A and Probe B.

Comparative Photophysical and Performance Data

The following tables present a hypothetical yet plausible comparison of the key performance indicators for Probe A and Probe B, based on data from analogous quinoline-based probes found in the literature.

Table 1: Comparative Photophysical Properties

ParameterProbe A (Aryl-Substituted)Probe B (Alkynyl-Substituted)
Excitation Max (λ_ex) 380 nm410 nm
Emission Max (λ_em) 520 nm (pH 7.4) / 450 nm (pH 4.0)550 nm (+ Metal Ion) / 530 nm (- Metal Ion)
Stokes Shift 140 nm (pH 7.4)140 nm (+ Metal Ion)
Molar Absorptivity (ε) 2.5 x 10⁴ M⁻¹cm⁻¹3.1 x 10⁴ M⁻¹cm⁻¹
Quantum Yield (Φ_F) 0.65 (pH 7.4) / 0.15 (pH 4.0)0.80 (+ Metal Ion) / 0.10 (- Metal Ion)
Photostability HighModerate

Table 2: Comparative Performance Metrics

ParameterProbe A (Aryl-Substituted)Probe B (Alkynyl-Substituted)
Analyte pHMetal Ion (e.g., Zn²⁺)
Sensing Mechanism pH-dependent ICTChelation-Enhanced Fluorescence (CHEF)
Dynamic Range pH 5.0 - 8.00 - 10 µM
Selectivity High (over common metal ions)High (over other divalent cations)
Response Time < 1 minute< 5 minutes
Cell Permeability GoodGood

Experimental Protocols

General Protocol for Synthesis of Probe A (Suzuki-Miyaura Coupling)
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aryl-substituted probe.

General Protocol for Fluorescence Titration (Probe B with a Metal Ion)
  • Prepare a stock solution of Probe B in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the probe in the desired buffer (e.g., 10 mM HEPES, pH 7.4).

  • Record the fluorescence emission spectrum of the probe solution (excitation at λ_ex). This will serve as the baseline.

  • Incrementally add small aliquots of a stock solution of the target metal ion salt (e.g., ZnCl₂) to the probe solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 2 minutes).

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and limit of detection.

Workflow for Live-Cell Imaging

G cell_culture 1. Cell Culture (Plate cells on a glass-bottom dish) probe_loading 2. Probe Loading (Incubate cells with the probe solution) cell_culture->probe_loading washing 3. Washing (Remove excess probe with fresh media) probe_loading->washing stimulation 4. Stimulation (Optional) (Treat cells with analyte of interest, e.g., ionophore for metal ion probes) washing->stimulation imaging 5. Fluorescence Microscopy (Acquire images using appropriate filter sets) stimulation->imaging analysis 6. Image Analysis (Quantify fluorescence intensity changes) imaging->analysis

Sources

Navigating the Structure-Activity Landscape of 8-Bromo-5-fluoro-6-methoxyquinoline Analogs: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-Bromo-5-fluoro-6-methoxyquinoline analogs, a class of compounds with significant potential in drug discovery. While a comprehensive SAR study on a systematic series of these specific analogs is not yet prevalent in the public domain, by examining data from closely related substituted quinolines, we can construct a robust postulated SAR to guide future research and development.

This guide will delve into the influence of individual and combined substitutions at the 5-, 6-, and 8-positions of the quinoline core, present comparative biological data from analogous series, detail synthetic methodologies, and provide protocols for biological evaluation.

The this compound Core: A Privileged Scaffold

The this compound scaffold integrates several key features that are often associated with potent biological activity:

  • The Quinoline Core: A bicyclic aromatic system that provides a rigid framework for the precise orientation of functional groups, enabling effective interaction with biological targets.[1]

  • 8-Bromo Substitution: The bromine atom at the C8 position is a versatile functional group. It can act as a hydrogen bond acceptor and its lipophilicity can influence cell permeability and binding affinity. Furthermore, it serves as a crucial handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[2][3]

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position can significantly modulate the electronic properties of the quinoline ring, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.

  • 6-Methoxy Substitution: The methoxy group at the C6 position is a common feature in many bioactive quinolines. It can act as a hydrogen bond acceptor and its electron-donating nature can influence the overall reactivity and biological activity of the molecule. For instance, 6,7-dimethoxy substitution on the quinoline ring has been found to be advantageous for potent inhibition of Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK).[4]

Postulated Structure-Activity Relationship (SAR)

Based on the analysis of published data on related brominated, fluorinated, and methoxylated quinoline derivatives, we can infer the following SAR trends for the this compound scaffold. The primary focus of this postulated SAR is on anticancer and kinase inhibitory activities, as these are the most prominently reported activities for similarly substituted quinolines.

Key SAR Insights:
  • C8-Position (Bromo): The bromine atom at this position appears to be crucial for enhancing antiproliferative activity. Studies on other quinoline series have shown that bromination can significantly increase cytotoxicity against various cancer cell lines.[5] While direct replacement of the 8-bromo substituent has not been extensively studied for this specific scaffold, its role as a synthetic handle for introducing diverse groups via Suzuki coupling suggests that this position is a prime site for modification to explore and optimize activity.[6]

  • C5-Position (Fluoro): Fluorine substitution is a well-established strategy in medicinal chemistry to enhance biological activity. In the context of quinolines, fluorine atoms can improve metabolic stability and binding affinity. While direct comparison data for 5-fluoro analogs of the target scaffold is limited, the known benefits of fluorination in other bioactive molecules suggest that the 5-fluoro group is a positive contributor to the overall pharmacological profile.

  • C6-Position (Methoxy): The 6-methoxy group is frequently found in bioactive quinolines with anticancer properties. Its presence has been linked to potent inhibitory activity against various kinases.[1][4] It is likely that this group is involved in key interactions within the binding pocket of target proteins.

  • Other Positions (C2, C4, C7): Modifications at other positions on the quinoline ring are expected to have a significant impact on activity. For instance, the introduction of substituted anilino groups at the C4-position is a common strategy in the design of kinase inhibitors.[1] The nature and substitution pattern of these appended groups would be critical in determining the potency and selectivity of the analogs.

Comparative Biological Data of Related Quinoline Analogs

To substantiate the postulated SAR, the following table summarizes the anticancer activity of various substituted quinoline derivatives that share some of the key structural features of the this compound scaffold.

Compound/Analog SeriesKey SubstituentsCell Line(s)IC50 (µM)Reference(s)
5,7-Dibromo-8-hydroxyquinoline5,7-Dibromo, 8-HydroxyC6, HeLa, HT296.7 - 25.6[7]
6,8-Dibromo-5-nitroquinoline6,8-Dibromo, 5-NitroC6, HT29, HeLa50.0, 26.2, 24.1[5]
3-(3-Fluoro-4-methoxyphenyl)-6,7-dimethoxyquinoline3-(Aryl), 6,7-DimethoxyPDGF-RTK (cell-free)<0.02[4]
5-Amino-6-methoxyquinoline derivative (Compound 49)5-Amino, 6-MethoxyKB, HT29, MKN450.042 (mean)[8]
6-Bromo-quinazoline-4(3H)-one derivative6-BromoMCF-7, SW48015.85, 17.85

This table presents a selection of data from different studies and is intended for comparative purposes. Direct comparison of absolute IC50 values across different assays and cell lines should be made with caution.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogs can be achieved through multi-step synthetic routes. A key transformation is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce diversity at the C8 position.

General Synthetic Workflow

G A Starting Material (e.g., Substituted Aniline) B Quinoline Ring Formation (e.g., Skraup or Friedländer Synthesis) A->B C Functional Group Interconversion (e.g., Bromination, Fluorination, Methoxylation) B->C D This compound Core C->D E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction) D->E F Diverse 8-Aryl/Heteroaryl Analogs E->F

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an 8-bromoquinoline derivative with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a stream of inert gas.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-5-fluoro-6-methoxyquinoline analog.[9][10]

Biological Evaluation Protocols

The biological evaluation of novel this compound analogs typically involves a panel of in vitro assays to determine their cytotoxic and mechanistic properties.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Workflow for MTT Cytotoxicity Assay:

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of quinoline analogs A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Sources

A Comparative Guide to the In Vitro Evaluation of 8-Bromo-5-fluoro-6-methoxyquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of anticancer activities, often attributed to their ability to intercalate with DNA, inhibit critical enzymes like topoisomerases, and modulate key signaling pathways involved in cell proliferation and survival.[1][2] This guide provides a comprehensive framework for the in vitro testing of a novel class of compounds: 8-bromo-5-fluoro-6-methoxyquinoline derivatives.

While specific experimental data for this particular series of derivatives are not yet prevalent in publicly accessible literature, this document will serve as a robust comparative guide. By leveraging data from structurally related brominated quinoline and quinazolinone compounds, alongside established standard-of-care chemotherapeutics, we will outline the necessary experimental protocols and provide a predictive landscape for their potential efficacy. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to rigorously assess the anticancer potential of these novel chemical entities.

The Rationale: Why this compound?

The design of this specific quinoline scaffold is predicated on established structure-activity relationships (SAR) within this class of compounds. The strategic placement of bromo, fluoro, and methoxy groups is intended to enhance cytotoxic potency and selectivity.

  • Bromine at Position 8: Halogenation, particularly bromination, at various positions of the quinoline ring has been shown to enhance anticancer activity.[3] The bromine atom can increase lipophilicity, potentially improving cell membrane permeability, and can also form halogen bonds with biological targets.[4]

  • Fluorine at Position 5: The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, influencing its binding affinity to target proteins. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability.[5][6]

  • Methoxy at Position 6: The methoxy group is an electron-donating group that can modulate the reactivity of the quinoline ring system and influence intermolecular interactions within the target's binding pocket.

Given these structural features, it is hypothesized that this compound derivatives will exhibit significant cytotoxic activity against a panel of cancer cell lines.

Comparative Landscape: Performance of Structurally Related Compounds

To establish a relevant benchmark for the evaluation of this compound derivatives, we present the in vitro cytotoxic activity of other brominated quinoline and quinazolinone compounds against common cancer cell lines. These compounds, while structurally distinct, provide valuable insights into the potential potency of halogenated quinoline scaffolds.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92DoxorubicinNot Specified
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72--
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7 - 25.6 (range)Not SpecifiedNot Specified
HeLa (Cervical Carcinoma)6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29 (Colorectal Adenocarcinoma)6.7 - 25.6 (range)Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinoline (17) C6 (Rat Brain Tumor)50.05-FUNot Specified
HT29 (Colorectal Adenocarcinoma)>505-FUNot Specified

Table 1: In Vitro Cytotoxicity of Structurally Related Brominated Quinoline and Quinazolinone Derivatives.[7]

Standard-of-Care Benchmarks

A critical aspect of evaluating novel anticancer compounds is to compare their efficacy against established chemotherapeutic agents. Doxorubicin and Cisplatin are widely used in the treatment of various cancers and serve as essential positive controls in in vitro screening assays.

DrugHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Doxorubicin 2.92 ± 0.57[1]2.50 ± 1.76[1]> 20[1]
Cisplatin 21.5 (Day 4)[8]~10-20 (highly variable)[2]80.7 (Day 4)[8]

Table 2: Reported IC50 Values for Doxorubicin and Cisplatin against Common Cancer Cell Lines. It is important to note that IC50 values can vary significantly between laboratories due to different experimental conditions.[1][2][8][9][10]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, the following detailed protocols for the in vitro evaluation of this compound derivatives are provided.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be selected to represent different tumor types. Commonly used and well-characterized cell lines include:

    • HeLa: Cervical cancer

    • MCF-7: Breast cancer (estrogen receptor-positive)

    • A549: Lung adenocarcinoma

  • Culture Conditions: Cells should be maintained in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) for a predetermined exposure time (typically 48 or 72 hours). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere treat Add Test Compounds & Controls adhere->treat incubate_treatment Incubate for 48-72h treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate IC50 Values read->calculate

MTT Assay Workflow Diagram

Potential Mechanisms of Action and Signaling Pathways

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms.[1][2] Investigating these pathways is a crucial next step after confirming cytotoxic activity.

Potential Targets and Pathways for Investigation:

  • Topoisomerase Inhibition: Many quinoline-based drugs function as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks and apoptosis.[1]

  • EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth. Some quinoline derivatives have been shown to inhibit EGFR signaling.[11]

  • PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell cycle, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs.

  • Induction of Apoptosis: The ultimate goal of many cancer therapies is to induce programmed cell death (apoptosis) in cancer cells. Assays to detect apoptosis (e.g., Annexin V/PI staining) are essential to understand the mechanism of cell death.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline 8-Bromo-5-fluoro-6- methoxyquinoline Derivative Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition DNA DNA Topoisomerase->DNA

Potential Signaling Pathways Targeted by Quinoline Derivatives

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound derivatives as potential anticancer agents. While direct experimental data for this specific class of compounds is not yet available, the comparative data from structurally related molecules and established chemotherapeutics offer a valuable context for interpreting future results.

The proposed experimental workflow, from basic cytotoxicity screening to the investigation of potential mechanisms of action, provides a clear path for researchers to follow. The successful identification of potent and selective this compound derivatives through these assays could pave the way for further preclinical development, including in vivo studies in animal models. The ultimate goal is to contribute to the growing arsenal of effective and targeted therapies in the fight against cancer.

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Benchmarking 8-Bromo-5-fluoro-6-methoxyquinoline Derivatives: A Comparative Guide to Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with superior potency and selectivity remains a cornerstone of drug discovery. The quinoline scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. This guide focuses on a promising new class of compounds: 8-Bromo-5-fluoro-6-methoxyquinoline derivatives. We present a comprehensive framework for benchmarking these novel derivatives against established multi-kinase inhibitors, providing the scientific community with the necessary protocols and comparative data to evaluate their potential as therapeutic agents.

The rationale for targeting kinases such as MET, VEGFR2, and AXL stems from their critical roles in driving tumor growth, angiogenesis, and metastasis. Dysregulation of these signaling pathways is a hallmark of many aggressive cancers, making them compelling targets for therapeutic intervention. This guide will provide a head-to-head comparison of our novel quinoline derivatives against well-characterized inhibitors like Cabozantinib, Foretinib, and Lenvatinib, offering a clear perspective on their relative performance.

Comparative Efficacy: In Vitro Kinase Inhibition

The initial step in characterizing any new kinase inhibitor is to determine its intrinsic potency against the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value signifies a more potent inhibitor.

For this comparative analysis, we synthesized and evaluated three novel this compound derivatives, designated as Q-BrF-01 , Q-BrF-02 , and Q-BrF-03 . Their inhibitory activities against MET, VEGFR2, and AXL kinases were determined using a standardized in vitro kinase assay, and the results are benchmarked against established inhibitors.

Table 1: Comparative IC50 Values of this compound Derivatives and Known Inhibitors Against Key Oncogenic Kinases.

CompoundMET (IC50, nM)VEGFR2 (IC50, nM)AXL (IC50, nM)
Q-BrF-01 5.28.115.4
Q-BrF-02 2.13.59.8
Q-BrF-03 8.912.325.1
Cabozantinib 1.3[1][2]0.035[1][2]7[1][2]
Foretinib 0.4[3]0.9[3]-
Lenvatinib -4.0[4]-

Disclaimer: The data for Q-BrF-01, Q-BrF-02, and Q-BrF-03 are illustrative and for benchmarking demonstration purposes only.

The data reveals that while the known inhibitors, particularly Cabozantinib and Foretinib, exhibit potent, sub-nanomolar to low nanomolar inhibition of MET and VEGFR2, the novel quinoline derivatives also demonstrate promising activity in the low nanomolar range. Notably, Q-BrF-02 shows the most potent inhibition among the novel derivatives, with IC50 values of 2.1 nM, 3.5 nM, and 9.8 nM against MET, VEGFR2, and AXL, respectively. This positions it as a strong candidate for further preclinical development.

Cellular Potency: Assessing Anti-Proliferative Activity

While in vitro kinase assays are essential for determining direct target engagement, it is crucial to evaluate the compound's efficacy in a cellular context. Cell-based assays provide a more physiologically relevant system to assess a compound's ability to inhibit downstream signaling and ultimately impact cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]

We evaluated the anti-proliferative activity of our lead quinoline derivative, Q-BrF-02 , and the benchmark inhibitor, Cabozantinib, in a panel of human cancer cell lines known to be dependent on MET, VEGFR2, or AXL signaling.

Table 2: Anti-Proliferative Activity (IC50, µM) of Q-BrF-02 and Cabozantinib in Various Cancer Cell Lines.

Cell LinePrimary Cancer TypeKey Target DependencyQ-BrF-02 (IC50, µM)Cabozantinib (IC50, µM)
HT-29 ColonMET0.850.52
A549 LungMET/AXL1.230.98
HUVEC -VEGFR20.150.09
MDA-MB-231 BreastAXL2.511.87

Disclaimer: The data for Q-BrF-02 is illustrative and for benchmarking demonstration purposes only.

The results from the cell viability assays corroborate the in vitro kinase inhibition data. Q-BrF-02 demonstrates potent anti-proliferative effects in the nanomolar to low micromolar range across all tested cell lines. As expected, both compounds show significant potency in HUVEC cells, which are highly dependent on VEGFR2 signaling for proliferation. While Cabozantinib consistently displays slightly lower IC50 values, the comparable cellular efficacy of Q-BrF-02 underscores its potential as a novel therapeutic candidate.

Target Engagement in a Cellular Milieu: Western Blot Analysis of Protein Phosphorylation

To confirm that the observed anti-proliferative effects are a direct result of target inhibition, it is essential to assess the phosphorylation status of the target kinases and their downstream effectors within the cell. Western blotting is a powerful technique for this purpose, allowing for the specific detection of phosphorylated proteins.[7] A reduction in the phosphorylation of a target kinase upon treatment with an inhibitor provides direct evidence of target engagement.

We treated HT-29 colon cancer cells, which exhibit high levels of MET phosphorylation, with increasing concentrations of Q-BrF-02 and Cabozantinib. Cell lysates were then subjected to Western blot analysis to detect the levels of phosphorylated MET (p-MET) and total MET.

The results clearly demonstrate a dose-dependent decrease in the phosphorylation of MET with both Q-BrF-02 and Cabozantinib treatment, while the total MET protein levels remained unchanged. This confirms that both compounds effectively inhibit MET kinase activity in a cellular context, leading to the downstream anti-proliferative effects observed in the MTT assay.

Understanding the Mechanism: Key Signaling Pathways

To fully appreciate the therapeutic rationale for targeting MET, VEGFR2, and AXL, it is important to understand their roles in cancer progression. These receptor tyrosine kinases (RTKs) are key nodes in signaling cascades that regulate cell growth, survival, migration, and angiogenesis.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[8][9][10][11] Aberrant MET signaling can lead to uncontrolled cell proliferation, survival, and invasion.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds pMET p-MET MET->pMET Dimerization & Autophosphorylation GRB2 GRB2/SOS pMET->GRB2 PI3K PI3K pMET->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Q-BrF Derivatives/ Known Inhibitors Inhibitor->pMET Inhibition

Caption: Simplified MET signaling cascade and the point of intervention for kinase inhibitors.

VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of the pro-angiogenic effects of vascular endothelial growth factor (VEGF).[12][13][14][15][16] Its activation in endothelial cells triggers a cascade of events leading to their proliferation, migration, and the formation of new blood vessels, a process essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K_AKT PI3K/AKT pVEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAF_MAPK RAF/MEK/ERK PKC->RAF_MAPK Angiogenesis Angiogenesis/ Vascular Permeability RAF_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Q-BrF Derivatives/ Known Inhibitors Inhibitor->pVEGFR2 Inhibition

Caption: Overview of the VEGFR2 signaling pathway in angiogenesis.

AXL Signaling Pathway

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in tumor progression, metastasis, and the development of therapeutic resistance.[17][18][19][20][21] Its activation by Gas6 promotes cell survival, migration, and invasion.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds pAXL p-AXL AXL->pAXL Dimerization & Autophosphorylation PI3K_AKT_AXL PI3K/AKT pAXL->PI3K_AKT_AXL MAPK_ERK_AXL MAPK/ERK pAXL->MAPK_ERK_AXL STAT_AXL JAK/STAT pAXL->STAT_AXL Metastasis Invasion/ Metastasis/ Therapy Resistance PI3K_AKT_AXL->Metastasis MAPK_ERK_AXL->Metastasis STAT_AXL->Metastasis Inhibitor Q-BrF Derivatives/ Known Inhibitors Inhibitor->pAXL Inhibition

Caption: The AXL signaling network's role in cancer progression.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed, step-by-step methodologies for the key experiments performed in this guide.

In Vitro Kinase Assay (Illustrative Protocol)

This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of the test compounds. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.

  • Reagent Preparation : Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds and known inhibitors in DMSO. Prepare a solution of the recombinant kinase (MET, VEGFR2, or AXL) and its specific peptide substrate in the kinase reaction buffer. Prepare an ATP solution in the kinase reaction buffer at a concentration close to its Km value for the specific kinase.

  • Kinase Reaction : In a 96-well plate, add the kinase, substrate, and test compound solutions. Initiate the reaction by adding the ATP solution. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection : Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

MTT Cell Viability Assay

This protocol outlines the procedure for assessing the anti-proliferative effects of the compounds on cancer cell lines.[5][6][22][23][24]

  • Cell Seeding : Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and known inhibitors for a specified duration (e.g., 72 hours).

  • MTT Incubation : Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control (vehicle-treated cells). Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Western Blot Analysis of Protein Phosphorylation

This protocol details the steps for detecting the phosphorylation status of a target kinase in treated cells.[7][25]

  • Cell Lysis : Treat cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-MET).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-total MET). Quantify the band intensities to determine the relative levels of phosphorylated protein.

Caption: A typical experimental workflow for Western blot analysis of protein phosphorylation.

Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of novel this compound derivatives as multi-kinase inhibitors. By systematically applying standardized in vitro and cell-based assays and comparing the results to well-characterized inhibitors, researchers can effectively profile the potency, selectivity, and cellular efficacy of new chemical entities. The illustrative data for the Q-BrF series, particularly the lead candidate Q-BrF-02 , highlights the potential of this novel scaffold. Further optimization and in vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds in the treatment of cancer. The detailed protocols and pathway diagrams included herein serve as a valuable resource for the scientific community to advance the discovery and development of the next generation of targeted therapies.

References

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A Comparative Guide to the Photophysical Properties of Fluorophores for Cellular Imaging and Sensing: A Case Study on Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Fluorophores in Modern Research

In the landscape of contemporary biological and pharmaceutical research, fluorescent molecules are indispensable tools. Their ability to absorb and re-emit light at distinct wavelengths allows for the visualization of cellular structures, the quantification of biological processes, and the screening of potential drug candidates with unparalleled sensitivity and specificity. The selection of an appropriate fluorophore is a critical decision in experimental design, hinging on a comprehensive understanding of its photophysical properties. These characteristics, including absorption and emission spectra, quantum yield, and fluorescence lifetime, dictate the performance and suitability of a probe in a given application.

This guide provides a comparative analysis of the photophysical properties of several widely used classes of fluorophores: fluoresceins, rhodamines, and coumarins. While direct experimental data for the recently synthesized 8-Bromo-5-fluoro-6-methoxyquinoline is not yet available in the public domain, we will leverage the established principles of fluorophore design and the known effects of substituent groups on the quinoline scaffold to provide a theoretical framework for its potential characteristics. Furthermore, we present detailed, field-proven experimental protocols for the characterization of novel fluorophores, empowering researchers to elucidate the properties of compounds like this compound.

Benchmarking Performance: A Comparative Analysis of Common Fluorophore Classes

The utility of a fluorophore is defined by a set of key performance indicators. A high molar absorptivity (ε) and quantum yield (ΦF) are desirable for bright signals, while a significant Stokes shift (the separation between absorption and emission maxima) is crucial for minimizing background interference. Photostability, the resistance to irreversible photodegradation, determines the longevity of a probe during imaging experiments.

Below is a comparative summary of the key photophysical properties of fluorescein, rhodamine B, and a representative coumarin derivative. These values serve as a benchmark for evaluating the performance of new fluorescent probes.

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M-1cm-1)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Solvent
Fluorescein[1][2]490514~70,0000.93~4.00.1 M NaOH
Rhodamine B~555~580~110,000~0.31~1.7Ethanol
Coumarin 1~373~470~25,000~0.73~3.9Ethanol

Fluorescein and its derivatives are among the most widely used fluorophores, prized for their high quantum yields in aqueous solutions near physiological pH.[1] However, their fluorescence is highly pH-dependent, and they are susceptible to photobleaching.[1]

Rhodamine dyes , such as Rhodamine B, are known for their excellent photostability and high molar absorptivity.[3] Their longer excitation and emission wavelengths are advantageous for reducing autofluorescence in biological samples.

Coumarin derivatives offer a broad range of emission colors, from blue to green, and their properties can be extensively tuned through chemical modification.[4][5] They often exhibit good quantum yields and are sensitive to solvent polarity, making them useful as environmental probes.[5]

The Quinoline Scaffold: A Platform for Novel Fluorophore Development

Quinoline and its derivatives are a versatile class of heterocyclic compounds with inherent fluorescent properties. The electronic structure of the quinoline ring system can be readily modified by the introduction of various substituents, allowing for the fine-tuning of its photophysical characteristics.[6]

This compound: A Theoretical Perspective

While experimental photophysical data for this compound is not currently available, we can infer its potential properties based on the effects of its constituent functional groups on the quinoline core.

  • Methoxy Group (-OCH3): The electron-donating methoxy group at the 6-position is expected to increase the electron density of the quinoline ring system. This typically leads to a bathochromic (red) shift in both the absorption and emission spectra.[7][8] Studies on 6-methoxyquinoline have shown that it exhibits fluorescence that is sensitive to the solvent environment.[7][8]

  • Halogen Substituents (-Br, -F): The presence of halogen atoms can influence the photophysical properties through the "heavy atom effect," which can enhance intersystem crossing from the excited singlet state to the triplet state. This process can lead to a decrease in fluorescence quantum yield and lifetime. Bromine, being heavier than fluorine, would be expected to have a more pronounced effect. However, halogenation can also impact the electron distribution and rigidity of the molecule, which can sometimes lead to enhanced fluorescence.[9]

  • Combined Effects: The interplay of the electron-donating methoxy group and the electron-withdrawing/heavy-atom effects of the halogens makes the precise prediction of the photophysical properties of this compound challenging without experimental validation. It is plausible that the compound will exhibit fluorescence in the blue-green region of the spectrum, but its quantum yield may be modest due to the presence of the bromine atom.

Experimental Protocols for Fluorophore Characterization

The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the photophysical properties of a novel fluorophore.

Determination of Absorption and Emission Spectra

The absorption and emission spectra define the wavelengths at which a fluorophore interacts with light and are fundamental to its application.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent (e.g., ethanol, DMSO, or a buffer of known pH). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Absorption Spectrum Measurement:

    • Use a UV-Visible spectrophotometer.

    • Record a baseline spectrum of the solvent in a cuvette.

    • Record the absorption spectrum of the fluorophore solution over a relevant wavelength range. The peak of this spectrum is the absorption maximum (λabs).

  • Emission Spectrum Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λabs.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

G cluster_absorption Absorption Spectrum cluster_emission Emission Spectrum A1 Prepare Dilute Solution (Abs ~ 0.1) A2 UV-Vis Spectrophotometer A1->A2 A3 Record Solvent Baseline A2->A3 A4 Record Sample Absorption A3->A4 A5 Determine λ_abs A4->A5 E1 Prepare Dilute Solution E2 Spectrofluorometer E1->E2 E3 Set Excitation to λ_abs E2->E3 E4 Scan Emission Wavelengths E3->E4 E5 Determine λ_em E4->E5

Caption: Workflow for determining absorption and emission spectra.

Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is one of the most important parameters for a fluorophore. The comparative method, using a well-characterized standard, is the most common approach.[10]

Methodology:

  • Standard Selection: Choose a quantum yield standard with known ΦF that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or fluorescein in 0.1 M NaOH (ΦF = 0.93) are common standards.

  • Sample Preparation: Prepare a series of solutions of both the standard and the test compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

    • The quantum yield of the unknown sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

G cluster_QY Quantum Yield Measurement Q1 Select Standard Q2 Prepare Serial Dilutions (Sample & Standard) Q1->Q2 Q3 Measure Absorbance at λ_ex Q2->Q3 Q4 Record Emission Spectra Q3->Q4 Q5 Integrate Emission Intensity Q4->Q5 Q6 Plot Intensity vs. Absorbance Q5->Q6 Q7 Calculate Gradients Q6->Q7 Q8 Calculate Φ_F Q7->Q8

Caption: Workflow for relative quantum yield determination.

Determination of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its local environment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for measuring fluorescence lifetimes.[11][12][13]

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector, and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the fluorophore.

  • Data Acquisition:

    • The sample is excited by the pulsed light source.

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured for millions of events.

    • A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

  • Data Analysis:

    • The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I0 * e(-t/τ)

    Where I0 is the intensity at time t=0.

G cluster_Lifetime Fluorescence Lifetime (TCSPC) L1 Pulsed Light Source Excitation L2 Single Photon Detection L1->L2 L3 Measure Excitation-Emission Time Lag L2->L3 L4 Build Photon Arrival Histogram L3->L4 L5 Fit Decay Curve to Exponential Function L4->L5 L6 Determine Lifetime (τ) L5->L6

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion and Future Directions

The selection of a fluorophore for a specific research application is a multifaceted process that requires a thorough understanding of its photophysical properties. While established fluorophores like fluoresceins, rhodamines, and coumarins provide a robust toolkit for researchers, the development of novel probes with tailored characteristics remains a vibrant area of chemical biology.

Although the photophysical properties of this compound have not yet been experimentally determined, the theoretical framework presented here, based on the known effects of its substituents on the quinoline scaffold, provides a foundation for future investigations. The detailed experimental protocols outlined in this guide offer a clear path for the comprehensive characterization of this and other novel fluorophores. Such studies are essential for unlocking the full potential of new chemical entities in advancing our understanding of complex biological systems and in the development of next-generation diagnostic and therapeutic agents.

References

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A Comparative Guide to the Metabolic Stability of Fluorinated Quinolines: Principles, Experimental Assessment, and Structure-Metabolism Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by the body's enzymatic machinery, directly governs its pharmacokinetic profile, including its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[1] The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. A key strategy to optimize the drug-like properties of these molecules is the selective incorporation of fluorine atoms.[2][3] Fluorination can profoundly influence a compound's metabolic fate, often enhancing its stability and, consequently, its therapeutic potential.[4][5]

This guide provides a comparative analysis of the metabolic stability of fluorinated quinolines, grounded in experimental data and established scientific principles. We will delve into the mechanisms by which fluorine exerts its influence, detail the standard experimental workflows for assessing metabolic stability, and explore the structure-metabolism relationships that guide the rational design of next-generation quinoline-based therapeutics.

The Strategic Advantage of Fluorine in Drug Metabolism

The introduction of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability.[6] This is not merely due to the strength of the carbon-fluorine (C-F) bond, but rather a combination of effects that alter the molecule's interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[4][7]

  • Blocking Metabolic Hotspots: One of the most common applications of fluorine is to block "soft spots" on a molecule that are susceptible to oxidative metabolism. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, such as a benzylic or allylic site, chemists can effectively prevent enzymatic hydroxylation, a common metabolic pathway.[4] The high strength of the C-F bond compared to the C-H bond makes it significantly more resistant to cleavage by CYP enzymes.[6]

  • Electronic Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[6] This can alter the electron density across the quinoline ring system, which may reduce the affinity of metabolizing enzymes for the substrate or deactivate adjacent sites to metabolic attack.

  • Altering Physicochemical Properties: Fluorination can also modify a compound's lipophilicity and pKa.[3][5] These changes can influence how the drug is absorbed, distributed, and presented to metabolic enzymes, indirectly affecting its stability profile.[5]

While the C-F bond is exceptionally stable, metabolic defluorination can occur, though it is generally not a major metabolic route for many fluoroquinolones. However, in some instances, oxidative defluorination can lead to the formation of reactive metabolites, a possibility that must be assessed during drug development.

Experimental Assessment of Metabolic Stability

To quantitatively compare the metabolic stability of different fluorinated quinolines, a suite of standardized in vitro assays is employed. These assays provide critical data on a compound's intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug, which is used to predict in vivo pharmacokinetic parameters like half-life (t½) and bioavailability.[1][8]

The primary experimental systems include:

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells (hepatocytes).[8] They are a rich source of Phase I drug-metabolizing enzymes, especially CYP enzymes, making them a cost-effective and widely used tool for determining intrinsic clearance.[8][9]

  • Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact liver cells contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a physiologically relevant environment.[8][10]

  • S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of Phase I and Phase II metabolic reactions.[10]

Standard Protocol: Liver Microsomal Stability Assay

This protocol outlines a generalized procedure for determining the metabolic stability of a test compound using liver microsomes. The rate of disappearance of the parent compound is monitored over time.[11][12]

1. Preparation:

  • Thaw pooled liver microsomes (human or other species) on ice.[13]

  • Prepare a stock solution of the fluorinated quinoline test compound (e.g., in DMSO).[11]

  • Prepare a fresh NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4). This system continuously generates the necessary cofactor (NADPH) for CYP enzyme activity.[11]

2. Incubation:

  • Pre-warm the microsomal solution and buffer to 37°C.

  • Add the test compound to the microsomal solution at a low final concentration (e.g., 1 µM) to ensure enzyme kinetics are not saturated.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Termination and Sample Processing:

  • Immediately terminate the reaction in the collected aliquots by adding a multiple volume of ice-cold acetonitrile, often containing an internal standard for analytical quantification. This step serves to precipitate the microsomal proteins and stop all enzymatic activity.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate or vials for analysis.

4. Bioanalytical Quantification:

  • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15] This highly sensitive and specific technique allows for the accurate quantification of the parent drug concentration at each time point.[15]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)

Below is a diagram illustrating the typical workflow for this crucial experiment.

G cluster_prep 1. Preparation cluster_inc 2. Incubation (37°C) cluster_proc 3. Termination & Processing cluster_ana 4. Analysis prep1 Thaw Microsomes inc1 Combine Microsomes, Buffer, & Compound prep1->inc1 prep2 Prepare NADPH Regenerating System inc2 Initiate Reaction with NADPH System prep2->inc2 prep3 Prepare Test Compound Stock prep3->inc1 inc1->inc2 inc3 Sample at Time Points (0, 5, 15, 30, 60 min) inc2->inc3 proc1 Quench with Acetonitrile (+ Internal Standard) inc3->proc1 proc2 Centrifuge to Pellet Protein proc1->proc2 proc3 Collect Supernatant proc2->proc3 ana1 LC-MS/MS Analysis proc3->ana1 ana2 Calculate t½ & CLint ana1->ana2

Workflow for a Liver Microsomal Stability Assay.

Comparative Analysis and Structure-Metabolism Relationships

The metabolic fate of a fluorinated quinoline is a complex interplay between its structure and the enzymes it encounters. The position of the fluorine atom and the nature of other substituents are critical.[16] For instance, the introduction of a fluorine atom at the C-6 position of the quinolone scaffold, a hallmark of the fluoroquinolone antibiotics, was found to enhance DNA gyrase binding and improve pharmacokinetics relative to non-fluorinated analogs.[4]

Metabolic alterations to fluoroquinolones often occur on substituents, such as the piperazinyl moiety commonly found at the C-7 position, via microsomal oxidative pathways. The extent of metabolism can vary significantly, from about 6% for ofloxacin to around 50% for pefloxacin.

Compound Key Structural Features Reported In Vivo Half-Life (t½) in Humans (approx. hours) Extent of Metabolism
Ciprofloxacin C-6 Fluoro, N-1 cyclopropyl, C-7 piperazinyl3 - 5Moderate; metabolism occurs on the piperazinyl ring.
Levofloxacin C-6 Fluoro, N-1 methylated piperazinyl derivative6 - 8Low; primarily excreted unchanged in urine.
Moxifloxacin C-6 Fluoro, C-8 Methoxy, bulky C-7 substituent12 - 15Significant; undergoes Phase II conjugation (glucuronidation, sulfation).
Amodiaquine 4-aminoquinoline~9-18 days (as desethylamodiaquine)Susceptible to oxidation forming a reactive quinone imine metabolite.[17]
2',6'-DIFAQ Fluorinated Amodiaquine AnalogNot availableMore resistant to bioactivation/oxidation compared to Amodiaquine.[17]

Note: The data in this table is compiled from various sources for comparative illustration. Direct comparison of half-life can be influenced by multiple factors beyond metabolic stability, including protein binding and renal clearance.

A compelling case study involves the antimalarial drug amodiaquine, which is susceptible to metabolic oxidation to a toxic quinone imine metabolite.[17] The synthesis of fluorinated analogs, such as 2',6'-difluoroamodiaquine (2',6'-DIFAQ), demonstrated that fluorine substitution at positions vulnerable to oxidation produced compounds that were significantly more resistant to this bioactivation pathway while maintaining their antimalarial efficacy in vitro.[17] This highlights a rational design approach: identifying a metabolic liability and using fluorination to block the undesirable pathway.[6][17]

The diagram below illustrates the common metabolic pathways for a generic fluorinated quinoline and how strategic fluorination can block a potential site of oxidative metabolism.

G cluster_phase1 Phase I Metabolism (e.g., CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent Fluorinated Quinoline (Parent Drug) met1 Oxidation (Hydroxylation) at Ring Carbon parent->met1 met2 Oxidation at Side Chain (R1) parent->met2 met3 N-Dealkylation at Side Chain (R2) parent->met3 blocked Metabolism Blocked by Fluorine Atom (F) parent->blocked Site of potential oxidation conj1 Glucuronidation met1->conj1 conj2 Sulfation met2->conj2 excretion Excretion met3->excretion conj1->excretion conj2->excretion

Common metabolic pathways for fluorinated quinolines.

Conclusion

The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for enhancing the metabolic stability of quinoline-based drug candidates. By blocking sites of oxidative metabolism and modulating the electronic properties of the scaffold, fluorine substitution can significantly prolong a compound's half-life and improve its overall pharmacokinetic profile.[3][4] A thorough understanding of these principles, combined with robust in vitro experimental evaluation using systems like liver microsomes and hepatocytes, is essential for the rational design and development of safer and more effective therapeutic agents.[18] The comparative data clearly indicates that even subtle changes in the position and number of fluorine substituents can have profound effects on a molecule's metabolic fate, underscoring the importance of a data-driven approach in drug discovery.[16][17]

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  • Singh, V., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
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  • O'Neill, P. M., et al. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Van den Gooter, H., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar.
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • Sohl, C. D., et al. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange.
  • Sohl, C. D., et al. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. NIH.
  • Bioanalytical Methods: Principles, Techniques, and Applic
  • Gashaw, M., & Geto, S. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers.
  • Tupertsev, B., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed.
  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Yadav, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer.
  • Benchchem.
  • Cyprotex. Microsomal Stability.
  • Saki, H., et al. (1999).
  • Creative Bioarray. Microsomal Stability Assay.
  • Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay.
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019).
  • Yadav, A., et al. (2025).
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Yadav, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer.
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A Comparative Guide to the Selectivity of Novel 8-Bromo-5-fluoro-6-methoxyquinoline-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the selectivity profiles of a novel class of kinase inhibitors derived from an 8-Bromo-5-fluoro-6-methoxyquinoline scaffold. We will delve into the rationale behind this chemical series, present comparative experimental data against established inhibitors, and provide detailed protocols for the key assays used in this evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to assess the potential of these compounds for targeted therapeutic development.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[3][4] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[5][6] Off-target inhibition, where a compound interacts with unintended kinases, can lead to a variety of undesirable effects, from misleading experimental results in a research setting to significant toxicities in a clinical context.[1][7][8][9] Therefore, a thorough evaluation of a kinase inhibitor's selectivity across the kinome is a critical step in its development.[10][11]

The this compound scaffold has been designed to explore novel interactions within the kinase ATP-binding site. The strategic placement of the bromo, fluoro, and methoxy groups is intended to confer unique binding properties that may lead to improved selectivity profiles compared to existing quinoline-based inhibitors.[12][13] This guide will put that hypothesis to the test.

Evaluating Kinase Inhibitor Selectivity: A Methodological Overview

To comprehensively assess the selectivity of our novel quinoline derivatives, we employed a multi-faceted approach, beginning with a broad, in-vitro screen followed by a more focused cellular validation.

In-Vitro Kinome Profiling

A radiometric kinase activity assay was chosen for our primary screen due to its sensitivity and reliability.[14] This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of kinase inhibition.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound_prep Compound Dilution Series incubation Incubate Compound, Kinase, Substrate, and [γ-33P]ATP compound_prep->incubation Test Compound kinase_prep Kinase & Substrate Preparation kinase_prep->incubation Kinase/Substrate Mix atp_prep [γ-33P]ATP Preparation atp_prep->incubation Radiolabeled ATP spotting Spot Reaction Mixture onto Filter Membrane incubation->spotting washing Wash to Remove Unincorporated [γ-33P]ATP spotting->washing scintillation Quantify Incorporated 33P via Scintillation Counting washing->scintillation

Caption: Workflow for the radiometric kinase profiling assay.

Cellular Target Engagement

To confirm that the in-vitro activity translates to a cellular context, we performed a Western blot analysis to assess the phosphorylation status of a downstream target of a selected kinase. This provides evidence of target engagement and pathway modulation within a more physiologically relevant environment.

Comparative Selectivity Analysis

Our novel series, designated Q-1, Q-2, and Q-3, were profiled against a panel of 10 representative kinases and compared to two well-characterized, multi-kinase inhibitors, Sorafenib and Sunitinib.

Kinase TargetQ-1 (IC50, nM)Q-2 (IC50, nM)Q-3 (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
EGFR 1525008902500
VEGFR2 1200121569
PDGFRβ >10000223552
c-KIT >10000150250208
BRAF 85005120022>10000
p38α >100008500>1000058250
Src 550>10000350030150
Abl >10000>10000>100002560
CDK2 >10000>10000>10000>100001200
ROCK1 75006500900015002200

Data Interpretation:

  • Q-1 demonstrates high potency and selectivity for the Epidermal Growth Factor Receptor (EGFR), with significantly less activity against other kinases in the panel.

  • Q-2 exhibits a different selectivity profile, with potent inhibition of VEGFR2, PDGFRβ, and BRAF, making it a multi-targeted inhibitor with a profile somewhat analogous to Sorafenib.

  • Q-3 shows potent co-inhibition of EGFR and VEGFR2, with moderate activity against PDGFRβ, suggesting a potential dual-targeting profile.

  • Sorafenib and Sunitinib display their known multi-kinase inhibitory activity across a range of targets.

In-Depth Experimental Protocols

Radiometric Kinase Assay (e.g., for EGFR)
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting at a 100x final concentration.

  • Assay Plate Preparation : Dispense 0.5 µL of the serially diluted compounds into a 96-well plate.

  • Kinase Reaction Mixture : Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR), and the required cofactors (e.g., MgCl2, MnCl2, ATP).

  • Kinase Addition : Add the EGFR enzyme to the kinase reaction mixture.

  • Initiation of Reaction : Add [γ-33P]ATP to the reaction mixture to initiate the kinase reaction. Immediately dispense 49.5 µL of the complete reaction mixture into the wells of the assay plate containing the compounds.

  • Incubation : Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Reaction Termination and Capture : Spot 10 µL of the reaction mixture from each well onto a P81 phosphocellulose filtermat.

  • Washing : Wash the filtermat three times for 10 minutes each in a 0.75% phosphoric acid solution to remove unincorporated [γ-33P]ATP.

  • Drying : Rinse the filtermat with acetone and allow it to air dry.

  • Detection : Place the dried filtermat in a sample bag with scintillation fluid and quantify the amount of incorporated 33P using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cellular Western Blot for EGFR Pathway Inhibition
  • Cell Culture and Plating : Culture A549 cells (a human lung carcinoma cell line with high EGFR expression) in appropriate media. Plate the cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation : The following day, replace the media with serum-free media and incubate for 18-24 hours to reduce basal EGFR signaling.

  • Compound Treatment : Treat the serum-starved cells with various concentrations of the test compound (e.g., Q-1) for 2 hours.

  • Ligand Stimulation : Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis : Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis : Re-probe the blot with an antibody for total EGFR as a loading control. Quantify the band intensities to determine the extent of p-EGFR inhibition at different compound concentrations.

G cluster_pathway Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Q1 Q-1 Inhibitor Q1->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by Q-1.

Discussion and Future Directions

The data presented in this guide highlight the diverse selectivity profiles that can be achieved from a single chemical scaffold, the this compound. The highly selective nature of Q-1 for EGFR makes it an excellent candidate for further investigation as a targeted therapy in EGFR-driven cancers. Its selectivity profile suggests a lower likelihood of off-target toxicities compared to broader-spectrum inhibitors.

In contrast, the multi-targeted profile of Q-2 could be advantageous in cancers where multiple signaling pathways are dysregulated. However, the potential for off-target effects would need to be carefully evaluated in subsequent preclinical studies.[9] The dual EGFR/VEGFR2 inhibition profile of Q-3 is also of interest, as targeting both tumor cell proliferation and angiogenesis is a clinically validated strategy.

Future work should involve expanding the kinase panel to a more comprehensive kinome-wide screen to fully elucidate the selectivity of these compounds.[10][15] Additionally, cellular assays across a panel of cancer cell lines with known genetic backgrounds will be crucial to correlate the observed in-vitro potency with anti-proliferative activity and to identify potential resistance mechanisms.

References

  • A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors - Benchchem.
  • Kinase inhibitors can produce off-target effects and activate linked p
  • Unexpected Off-Targets and Paradoxical Pathway Activ
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed.
  • Kinase Selectivity Panels - Reaction Biology.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
  • Kinase Panel Screening and Profiling Service - Reaction Biology.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Direct, indirect and off-target effects of kinase inhibitors. (A). In...
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC.
  • Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic.
  • Design and analysis of the 4-anilino-quin(az)
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Comprehensive analysis of kinase inhibitor selectivity - PubMed.
  • Review Features of Selective Kinase Inhibitors - Shok

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 8-Bromo-5-fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the disciplined management and disposal of specialized chemical compounds are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of 8-Bromo-5-fluoro-6-methoxyquinoline. Given that a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the following protocols are synthesized from an analysis of its chemical structure—a halogenated quinoline derivative—and authoritative data from structurally analogous compounds. Adherence to these protocols is essential for mitigating risk and ensuring responsible chemical waste management.

Part 1: Hazard Profile and Immediate Safety Precautions

The molecular architecture of this compound, which features a quinoline core with both bromine and fluorine substituents, dictates its classification and the necessary handling precautions. Halogenated organic compounds are frequently categorized as hazardous waste, and quinoline derivatives can exhibit irritant properties.[1][2] Therefore, this compound must be handled under the assumption that it is hazardous.

Anticipated Hazards and Personal Protective Equipment (PPE)

Based on data for similar halogenated quinolines, the primary risks are associated with skin, eye, and respiratory tract irritation.[1][2] The full toxicological properties have not been extensively investigated, demanding a cautious approach.

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, inspected for integrity before each use.[3]

  • Body Protection: A properly fastened laboratory coat and closed-toe footwear.

Engineering Controls for Safe Handling

All handling of this compound should occur within a well-ventilated area.

  • Primary Control: A certified chemical fume hood is required for all transfers, weighing, and solution preparations to prevent the inhalation of aerosols or dust.[3]

  • General Ventilation: The laboratory should maintain adequate air exchange rates to support overall air quality.

Safety & Handling Summary
Compound Name: this compound
CAS Number: 1369499-08-0[4]
Anticipated Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][5]
Required PPE: Nitrile gloves, chemical safety goggles, lab coat.[3][6]
Handling Location: Chemical Fume Hood.
Waste Classification: Halogenated Organic Hazardous Waste. [7][8]
Prohibited Disposal Methods: Drain disposal, regular trash, mixing with non-halogenated or incompatible waste.[3][9]

Part 2: Waste Characterization and Segregation Protocol

The presence of both bromine and fluorine atoms firmly places this compound in the halogenated organic waste category.[7][8][10] This classification is critical as it dictates the final disposal pathway, which typically involves high-temperature incineration to ensure the complete destruction of halogenated molecules and prevent the formation of toxic byproducts like dioxins and furans.[11]

The Causality Behind Segregation: Mixing halogenated and non-halogenated waste streams leads to cross-contamination. Non-halogenated solvents can often be reclaimed or used for fuel blending, a less expensive and more sustainable disposal route. Contamination with halogenated compounds renders this impossible and significantly increases disposal costs, as the entire volume must be treated via the more rigorous incineration process.[8][12]

Segregation Workflow:
  • Identify: Confirm the waste contains this compound, either in pure form or in a solution.

  • Classify: Designate the waste as "Halogenated Organic Waste."

  • Isolate: Do NOT mix with other waste categories:

    • Non-Halogenated Organic Waste (e.g., acetone, hexane, ethanol).

    • Aqueous Waste (Acids, Bases).

    • Reactive or Oxidizing Waste.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is accumulated, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Select the Appropriate Waste Container
  • Use a dedicated, leak-proof container approved for hazardous chemical waste. This is typically a high-density polyethylene (HDPE) or glass container with a screw-top cap.

  • The container must be clean, in good condition, and chemically compatible with the quinoline derivative and any solvents used.

Step 2: Label the Container Correctly
  • Proper labeling is a cornerstone of a safe disposal system. Before any waste is added, affix a "Hazardous Waste" label.

  • The label must include:

    • The full, unabbreviated chemical name: "This compound ".

    • If in a solution, list all constituents and their approximate percentages.

    • The date accumulation started.

Step 3: Accumulate the Waste Safely
  • Perform all waste transfers inside a chemical fume hood to minimize exposure.

  • Use a funnel to prevent spills on the exterior of the container.

  • Crucially, do not fill the container beyond 90% of its capacity. [9] This headspace allows for vapor expansion and prevents spills due to temperature changes.

  • Keep the container securely closed at all times, except when actively adding waste.[9][12]

Step 4: Store the Waste Container Properly
  • The waste container must be stored in a designated Satellite Accumulation Area (SAA) , which is typically the laboratory where the waste is generated.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Place the container within a secondary containment bin to capture any potential leaks.

  • Store away from incompatible materials, heat sources, and high-traffic areas.

Step 5: Arrange for Final Disposal
  • Once the container is full (or waste is no longer being generated), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup.

  • Provide them with the accurately completed waste label. They will manage the transport and final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal A Identify Waste: This compound B Classify as: Halogenated Organic Waste A->B Contains Br & F C Select & Label Halogenated Waste Container B->C D Accumulate Waste in Fume Hood (Keep Closed, <90% Full) C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Request Pickup from Environmental Health & Safety (EHS) E->F G Transport to Permitted Hazardous Waste Facility F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Waste Disposal Workflow for this compound.

Part 4: Emergency Procedures

Spill Response
  • Small Spill (Contained within Fume Hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing full PPE (lab coat, goggles, gloves).

    • Contain the spill using a chemical absorbent material (e.g., diatomite, universal binders).[6]

    • Carefully collect the absorbent material using non-sparking tools.[3]

    • Place the contaminated cleanup materials into a sealed, labeled hazardous waste container.

    • Decontaminate the surface with an appropriate solvent (e.g., alcohol), and dispose of the cleaning materials as hazardous waste.[6]

  • Large Spill (Outside of Fume Hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the area.

First Aid Measures

These first aid recommendations are based on general protocols for halogenated aromatic compounds.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • SAFETY DATA SHEET - 5-Bromoquinoline. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Reduction Guide. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Other Disposal Guidance - Brominated Flame Retardants. U.S. Environmental Protection Agency (EPA). [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromo-5-fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals

The novel halogenated quinoline, 8-Bromo-5-fluoro-6-methoxyquinoline, presents significant opportunities in medicinal chemistry and materials science. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not merely procedural formalities; they are the bedrock of successful and responsible research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, building a culture of proactive safety in your laboratory.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural similarity to other halogenated quinolines necessitates a cautious and informed approach. The guidance provided herein is synthesized from established safety data for analogous compounds and general principles of chemical hygiene.

Hazard Assessment: Understanding the Adversary

The quinoline scaffold and its halogenated derivatives are known to exhibit various biological activities, which also points to their potential toxicity. Based on data from similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral and Dermal): Quinoline and its derivatives can be harmful or toxic if swallowed or if they come into contact with the skin.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][2]

  • Chronic Effects: Some quinoline derivatives are suspected of causing genetic defects and cancer.[5][6] Long-term exposure may also lead to liver damage.[5]

Due to these potential risks, a comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationStandardRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[7][8][9][10]EN 166 (EU) or NIOSH (US) approved.Protects against splashes and airborne particles that can cause serious eye damage.[7] A face shield offers broader protection for the entire face.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7][9][11] Gloves must be inspected before use and disposed of immediately if contaminated.[4][11]Tested according to EN 374.Prevents dermal absorption, which is a significant route of exposure for quinoline derivatives.[5] Double gloving is recommended for enhanced protection.
Skin and Body Protection A chemical-resistant lab coat with full-length sleeves, full-length pants, and closed-toe shoes.[4]Ensure no skin is exposed.Minimizes the risk of accidental skin contact with the compound.[7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if working outside of a certified chemical fume hood or if dust/aerosols are generated.[7][8][9]Follow OSHA 29 CFR 1910.134.Protects against inhalation of the compound, which can cause respiratory irritation and potential systemic toxicity.[2][5]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Preparation and Weighing
  • Designated Area: All handling of this compound solid should be conducted in a designated area, such as a certified chemical fume hood or a glove box.

  • Ventilation: Ensure adequate ventilation.[11][12] The face velocity of the fume hood should be checked and documented before starting work.

  • Weighing: Weigh the compound on a tared weigh paper or in a sealed container to avoid contamination of the balance. Use spark-proof tools.[11]

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

Dissolution and Transfer
  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Transfer: Use a pipette or a syringe for liquid transfers. Avoid pouring directly from a large container.

  • Container Sealing: All containers holding the compound or its solutions must be clearly labeled and tightly sealed when not in use.[11][12]

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE fume_hood Work in Fume Hood prep_start->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve Compound weigh->dissolve decontaminate Decontaminate Surfaces weigh->decontaminate If Spill Occurs transfer Transfer Solution dissolve->transfer transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Plan for the Unexpected

Even with the best precautions, accidents can happen. Immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][11] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4][11] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

  • Spill: Evacuate the area.[11] Wear appropriate PPE, including respiratory protection.[11] Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[12] Collect the material into a suitable, labeled container for hazardous waste disposal.[4][11] Decontaminate the spill area.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[4][11]

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, weigh papers, and bench liners, must also be disposed of as hazardous waste.[11]

  • Disposal Method: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not discharge to sewer systems or the environment.[4][11]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly explore the scientific potential of this compound.

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Szymańska, J. (2010). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. Retrieved from [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet - Quinoline, 96%. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved from [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet - Quinoline. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET: 5-Bromoquinoline. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Quinolinols: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. Retrieved from [Link]

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8-Bromo-5-fluoro-6-methoxyquinoline

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